molecular formula C13H8Cl2O2 B1586552 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 190911-79-6

3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1586552
CAS No.: 190911-79-6
M. Wt: 267.1 g/mol
InChI Key: IFTKERBYCONAST-UHFFFAOYSA-N
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Description

3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid is a useful research compound. Its molecular formula is C13H8Cl2O2 and its molecular weight is 267.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3,5-dichlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-11-5-10(6-12(15)7-11)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTKERBYCONAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374159
Record name 3',5'-Dichloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190911-79-6
Record name 3',5'-Dichloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Practical Guide to the Structural Elucidation of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic Acid: A Multi-Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid is a halogenated biphenyl derivative, a class of compounds recognized for their utility as synthetic intermediates and for their diverse biological activities. The unambiguous verification of its molecular structure is paramount for ensuring the reliability of downstream applications, from mechanistic studies to quality control in synthesis.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the structural elucidation of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid using a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Rather than presenting a static dataset, this paper focuses on the predictive analysis and interpretive logic required to confirm the molecule's identity. We will explore the theoretical underpinnings of each technique, predict the spectral outcomes, and detail the experimental protocols necessary for data acquisition. This approach serves as a robust blueprint for the characterization of this molecule and other novel small organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides a map of the proton environments within the molecule. For 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid, we can predict the following key features:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding effects. It is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm region. This signal's disappearance upon the addition of a few drops of D₂O (deuterium oxide) would confirm its identity as an exchangeable acidic proton.[1]

  • Aromatic Protons: The molecule has two distinct aromatic rings.

    • Ring A (Carboxylic Acid-Substituted): This ring features two sets of chemically equivalent protons due to the para-substitution pattern. We predict two doublets, each integrating to 2H. The protons ortho to the carboxylic acid (H-3, H-5) will be deshielded by its electron-withdrawing nature and will appear further downfield than the protons ortho to the biphenyl linkage (H-2, H-6).

    • Ring B (Dichloro-Substituted): This ring has a unique substitution pattern. The two protons ortho to the chlorine atoms (H-2', H-6') are chemically equivalent and will appear as a doublet. The single proton situated between the two chlorine atoms (H-4') will be a triplet due to coupling with the two adjacent H-2' and H-6' protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Influences
-COOH10.0 - 12.0Broad Singlet1HHydrogen bonding, deshielding by oxygens
H-2, H-67.8 - 8.2Doublet2HOrtho to biphenyl, deshielded by COOH
H-3, H-57.6 - 7.9Doublet2HOrtho to COOH, deshielded
H-2', H-6'7.4 - 7.7Doublet2HOrtho to Cl, deshielded by halogens
H-4'7.3 - 7.6Triplet1HMeta to Cl atoms
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to molecular symmetry, we predict 9 distinct signals instead of the full 13 carbons.

  • Carbonyl Carbon (-COOH): This carbon is significantly deshielded and will appear in the 165-180 ppm range.[1]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. Carbons directly attached to electronegative atoms (Cl, O) or the other aromatic ring will be shifted downfield. For comparison, the non-substituted parent compound, [1,1'-biphenyl]-4-carboxylic acid, shows signals around 127-147 ppm.[2] The introduction of chlorine atoms will further deshield the carbons to which they are attached (C-3', C-5').

Table 2: Predicted ¹³C NMR Chemical Environments

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O165 - 180Carboxylic acid carbonyl
C-4145 - 150Quaternary, attached to COOH
C-1138 - 142Quaternary, biphenyl linkage
C-1'139 - 144Quaternary, biphenyl linkage
C-3', C-5'133 - 137Attached to Chlorine
C-3, C-5130 - 133Ortho to COOH
C-2, C-6128 - 131Ortho to biphenyl
C-2', C-6'126 - 129Ortho to biphenyl linkage
C-4'124 - 127Between two Cl atoms
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is clearly observed.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering 0-16 ppm, and a relaxation delay of at least 2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

cluster_mol Molecular Structure & Environments cluster_nmr NMR Analysis Workflow mol 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid prep Sample Prep (5-10mg in CDCl3/DMSO-d6) mol->prep acq Data Acquisition (400+ MHz Spectrometer) prep->acq proc Data Processing (FT, Phasing, Integration) acq->proc h1 1H NMR Spectrum (Shifts, Splitting, Integration) proc->h1 c13 13C NMR Spectrum (Number of Signals) proc->c13 confirm Structural Confirmation h1->confirm c13->confirm

Caption: NMR workflow for structural confirmation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations (stretching, bending), providing a characteristic "fingerprint."

Predicted IR Absorption Bands

For 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid, the IR spectrum will be dominated by absorptions from the carboxylic acid and aromatic rings.

  • O-H Stretch (Carboxylic Acid): This is one of the most recognizable IR bands. Due to strong hydrogen bonding in the dimeric form of carboxylic acids, it appears as a very broad, strong absorption spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[3][4][5] This broad feature often overlaps with the C-H stretching region.

  • C-H Stretch (Aromatic): Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), which is characteristic of C-H bonds on an aromatic ring.[6]

  • C=O Stretch (Carbonyl): A very strong, sharp absorption is predicted for the carbonyl group of the carboxylic acid. For an aromatic acid, this peak typically appears between 1710-1680 cm⁻¹.[3]

  • C=C Stretch (Aromatic): Medium to weak intensity absorptions are expected in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the two aromatic rings.[6]

  • C-O Stretch & O-H Bend: A medium-strong C-O stretching band should appear in the 1320-1210 cm⁻¹ region, coupled with O-H bending vibrations.[3]

  • C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 800-600 cm⁻¹, can be attributed to the C-Cl stretching vibrations.

Table 3: Predicted Characteristic IR Absorption Frequencies

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3300 - 2500Strong, Very Broad
Aromatic RingC-H Stretch3100 - 3000Medium, Sharp
CarbonylC=O Stretch1710 - 1680Strong, Sharp
Aromatic RingC=C Stretch1600 - 1450Medium to Weak
Carboxylic AcidC-O Stretch1320 - 1210Medium-Strong
Aryl HalideC-Cl Stretch800 - 600Strong
Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record a background spectrum of the empty ATR unit first. Then, record the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

cluster_mol Molecular Functional Groups cluster_ir IR Analysis Logic mol O-H (acid) C=O (acid) C=C (aromatic) C-Cl (aryl) sample Place Sample on ATR Crystal mol->sample acquire Acquire Spectrum (4000-400 cm-1) sample->acquire broad_oh Broad Peak? (3300-2500 cm-1) acquire->broad_oh strong_co Strong Peak? (1710-1680 cm-1) broad_oh->strong_co Yes result Carboxylic Acid Confirmed strong_co->result Yes

Caption: IR logic for identifying a carboxylic acid.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns and isotopic distributions, offers further structural clues.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The calculated monoisotopic mass of C₁₃H₈Cl₂O₂ is 281.9901 Da. The mass spectrum should show a cluster of peaks corresponding to the molecular ion.

  • Isotopic Pattern: A key confirmatory feature will be the isotopic pattern caused by the two chlorine atoms. Chlorine has two abundant stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

    • The M⁺ peak will correspond to the molecule containing two ³⁵Cl atoms.

    • The M+2 peak (two mass units higher) will correspond to the molecule containing one ³⁵Cl and one ³⁷Cl atom.

    • The M+4 peak (four mass units higher) will correspond to the molecule containing two ³⁷Cl atoms. The relative intensity ratio of the M⁺ : M+2 : M+4 peaks for a dichloro-compound is approximately 9:6:1 .[7] Observing this pattern is strong evidence for the presence of two chlorine atoms.

  • Fragmentation: Electron Ionization (EI) would likely induce fragmentation. Common fragmentation pathways for aromatic carboxylic acids include:

    • [M-OH]⁺: Loss of a hydroxyl radical (mass 17).

    • [M-COOH]⁺: Loss of the entire carboxyl group (mass 45), resulting in a dichlorobiphenyl fragment.[8][9]

Table 4: Predicted Key Ions in Mass Spectrometry

IonDescriptionPredicted m/z (for ³⁵Cl)Key Feature
[M]⁺Molecular Ion282Start of 9:6:1 isotopic cluster
[M+2]⁺Molecular Ion + 2 Da284Middle of 9:6:1 isotopic cluster
[M+4]⁺Molecular Ion + 4 Da286End of 9:6:1 isotopic cluster
[M-OH]⁺Loss of -OH265Common carboxylic acid fragment
[M-COOH]⁺Loss of -COOH237Dichlorobiphenyl cation
Experimental Protocol for Mass Spectrometry (ESI)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often resulting in less fragmentation and a clear molecular ion.

  • Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a suitable solvent like methanol or acetonitrile to make a dilute solution (~10-50 µg/mL).

  • Infusion: Infuse the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed with high intensity. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to confirm the exact mass and elemental composition.

cluster_mol Molecular Formula and Isotopes cluster_ms Mass Spectrometry Verification mol C13H8(35Cl)2O2 C13H8(35Cl)(37Cl)O2 C13H8(37Cl)2O2 sample Infuse Dilute Sample (ESI) mol->sample acquire Acquire Spectrum (High Resolution MS) sample->acquire Yes m_ion Observe Molecular Ion (m/z ~282) acquire->m_ion Yes isotope Check Isotope Pattern (M+, M+2, M+4) m_ion->isotope Yes ratio Ratio ~9:6:1? isotope->ratio Yes result Two Cl Atoms Confirmed ratio->result Yes

Caption: MS workflow for confirming elemental composition.

Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid is a clear demonstration of the power of modern analytical chemistry. No single technique provides a complete picture, but when used in concert, NMR, IR, and MS create a self-validating system for unambiguous structural confirmation.

  • IR spectroscopy provides the initial, rapid confirmation of the key carboxylic acid functional group.

  • Mass spectrometry confirms the molecular weight and, critically, verifies the presence of two chlorine atoms through its unique isotopic signature.

  • NMR spectroscopy provides the final, definitive proof of structure, mapping out the carbon-hydrogen framework and confirming the precise substitution pattern on both aromatic rings.

By following the predictive models and experimental protocols outlined in this guide, researchers can confidently synthesize and characterize this molecule, ensuring the integrity and reproducibility of their scientific work.

References

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Organic Chemistry at CU Boulder. [Link]

  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of [1,1'-Biphenyl]-4-carboxylic acid. RSC Supporting Information. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Mass Spectrometry Blog. (2023). Chloro pattern in Mass Spectrometry. YouTube. [Link]

  • Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Chemistry LibreTexts. [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. UCLA. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Nichols, L. (n.d.). IR: carboxylic acids. University of Maine. [Link]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. [Link]

  • Total Organic Chemistry. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]

Sources

physicochemical properties of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid, a halogenated biphenyl derivative with significant potential in medicinal chemistry and materials science. Biphenyl carboxylic acids are established scaffolds in drug discovery, known for their roles as anti-inflammatory and anti-proliferative agents.[1][2] The carboxylic acid moiety is a critical functional group in drug design, influencing a molecule's interaction with biological targets and its pharmacokinetic profile.[1][3] This document moves beyond a simple data summary to offer a practical, in-depth analysis of the compound's core physicochemical properties, the causality behind experimental choices for their characterization, and their direct implications for research and development. We will cover chemical identity, methodologies for determining key physical parameters, spectroscopic analysis, a representative synthesis workflow, and critical safety protocols.

Introduction: The Scientific Context

3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid belongs to a class of compounds that merges two privileged structural motifs in drug discovery: the biphenyl core and the carboxylic acid group. The biphenyl structure provides a rigid, well-defined scaffold that can be precisely decorated to optimize interactions with biological targets, while the carboxylic acid group often serves as a key hydrogen bonding partner or a handle for bioisosteric replacement to fine-tune a compound's properties.[4][5] The addition of dichloro-substituents on the 3' and 5' positions significantly impacts the molecule's lipophilicity, electronic distribution, and metabolic stability, making a thorough understanding of its physicochemical properties essential for predicting its behavior in biological systems and for rational drug design.

This guide is structured to provide not just data, but actionable insights. We will explore the "why" behind each property and the experimental logic for its determination, empowering researchers to apply these principles to their own work.

Chemical Identity and Core Properties

A precise understanding of a compound's identity is the foundation of all subsequent research. The key identifiers and computed properties for 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid are summarized below.

PropertyValueSource
IUPAC Name 4-(3,5-dichlorophenyl)benzoic acidPubChem[6]
Synonyms 3',5'-Dichlorobiphenyl-4-carboxylic acidPubChem[6]
CAS Number 190911-79-6PubChem, Lead Sciences[6][7]
Molecular Formula C₁₃H₈Cl₂O₂PubChem, Lead Sciences[6][7]
Molecular Weight 267.10 g/mol PubChem[6]
Canonical SMILES C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)OPubChem[6]
XlogP (Computed) 4.3PubChem[6]

The computed XlogP value of 4.3 suggests that the compound is highly lipophilic, a critical parameter influencing membrane permeability and potential off-target binding.

Key Physicochemical Parameters: An Experimental Approach

While computational models provide useful estimates, experimentally derived data are the gold standard for drug development. The following sections detail the importance of key physicochemical properties and provide robust protocols for their determination.

Melting Point and Thermal Stability

Expert Insight: The melting point is a critical indicator of purity and polymorphic form. A sharp melting range typically signifies high purity. Furthermore, understanding the thermal stability via techniques like Differential Scanning Calorimetry (DSC) is crucial for downstream processes, including formulation and storage, as it reveals decomposition temperatures.

Experimental Protocol: Determination of Melting Point by DSC

  • Calibration: Calibrate the DSC instrument using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan. Crimp the pan to seal.

  • Methodology:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melt (e.g., 300 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

    • The onset of the endothermic peak in the resulting thermogram is recorded as the melting point.

    • Exothermic events following the melt would indicate thermal decomposition.

Aqueous and Organic Solubility

Expert Insight: Solubility is a cornerstone of drug development. Poor aqueous solubility can lead to low bioavailability, while understanding solubility in organic solvents is essential for synthesis, purification, and the preparation of stock solutions for screening assays. The biphenyl core suggests poor aqueous solubility, which must be quantified.

Experimental Protocol: Kinetic Solubility Measurement using HPLC-UV

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in 100% DMSO.

  • Solvent Preparation: Prepare a range of relevant aqueous and organic solvents (e.g., Phosphate-Buffered Saline pH 7.4, 0.1 N HCl, n-octanol, ethanol).

  • Sample Preparation:

    • Add a small aliquot of the DMSO stock solution to each test solvent to a final concentration of ~200 µM (the final DMSO concentration should be ≤1% to minimize co-solvent effects).

    • Shake the samples vigorously at room temperature for 2 hours to reach equilibrium.

  • Analysis:

    • Filter the samples through a 0.45 µm filter to remove any precipitated material.

    • Analyze the filtrate by a calibrated HPLC-UV method (see Section 4.4) to determine the concentration of the dissolved compound.

    • The measured concentration represents the kinetic solubility in that solvent.

Acidity Constant (pKa)

Expert Insight: The pKa value dictates the ionization state of the carboxylic acid group at a given pH. This is fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. The pKa will determine if the compound is charged (more water-soluble) or neutral (more lipid-soluble) in different physiological compartments like the stomach (low pH) or intestine (higher pH).

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a suitable co-solvent system (e.g., water/methanol) to ensure complete dissolution.

  • Titration:

    • Calibrate a pH meter with standard buffers (pH 4, 7, 10).

    • Slowly titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added.

    • The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. Specialized software can be used for precise calculation from the titration curve.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a synthesized compound is non-negotiable. A combination of spectroscopic and chromatographic techniques provides a self-validating system of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the carboxylic acid-bearing ring and the dichloro-substituted ring will exhibit characteristic splitting patterns (doublets, triplets, singlets) based on their coupling with adjacent protons. The carboxylic acid proton itself will appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

  • ¹³C-NMR: The carbon NMR spectrum will show signals for all 13 unique carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The aromatic carbons will appear in the 120-150 ppm range, with carbons attached to the electronegative chlorine atoms shifted further downfield.[8]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is ideal for this compound. The primary observation would be the deprotonated molecule [M-H]⁻. Given the presence of two chlorine atoms, a characteristic isotopic pattern will be observed: a peak for [M-H]⁻ (containing two ³⁵Cl), a peak at M+2 (containing one ³⁵Cl and one ³⁷Cl), and a smaller peak at M+4 (containing two ³⁷Cl), in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:

  • A broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm⁻¹.

  • A sharp and strong C=O stretch from the carboxylic acid carbonyl group, around 1700 cm⁻¹.[1]

  • C-Cl stretching vibrations in the fingerprint region (typically below 800 cm⁻¹).

  • Aromatic C=C and C-H stretching vibrations.

Chromatographic Purity (HPLC)

Expert Insight: High-Performance Liquid Chromatography (HPLC) is the workhorse for determining the purity of small molecules. A well-developed method should resolve the main compound from any starting materials, intermediates, or by-products.

Protocol: Reversed-Phase HPLC for Purity Analysis

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

  • Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Synthesis and Purification Workflow

Expert Insight: The most logical and widely used method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction efficiently couples a boronic acid with a halide. For this specific target, coupling 4-carboxyphenylboronic acid with 1,3-dichloro-5-iodobenzene (or a similar halogenated benzene) is a highly plausible route.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_process Workup & Purification cluster_final Final Product SM1 4-Carboxyphenylboronic Acid Reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/Water) SM1->Reaction SM2 1,3-Dichloro-5-iodobenzene SM2->Reaction Workup Aqueous Workup (Acidification & Extraction) Reaction->Workup Crude Product Purification Column Chromatography or Recrystallization Workup->Purification Product 3',5'-Dichloro-[1,1'-biphenyl] -4-carboxylic acid Purification->Product Purity >95%

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Experimental Protocol: Synthesis and Purification

  • Reaction Setup: To a solution of 4-carboxyphenylboronic acid (1.0 eq) and 1,3-dichloro-5-iodobenzene (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add potassium carbonate (K₂CO₃, 2.0 eq).[1]

  • Catalyst Addition: Degas the mixture by bubbling argon through it for 15 minutes. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).[1]

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 16 hours, monitoring progress by TLC or LC-MS.[1]

  • Workup: After cooling, dilute the mixture with water and acidify with 1 M HCl to pH ~2. This will protonate the carboxylic acid, causing the product to precipitate or become extractable into an organic solvent.

  • Extraction: Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.[1]

Safety, Handling, and Storage

Expert Insight: Proper handling is paramount for researcher safety and maintaining compound integrity. The available safety data sheets (SDS) for this compound and structurally related analogues indicate a consistent hazard profile.

  • Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9] It may also be harmful if swallowed.[10][11]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles or a face shield, and a lab coat.[9][10] Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[9][10]

    • Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes.[9][10]

    • Inhalation: Move the person to fresh air.[9][10]

    • In all cases of exposure, seek medical attention.[9][10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10]

Applications in Research and Drug Development

The physicochemical profile of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid makes it a compelling candidate for further investigation. The interplay between its properties directly influences its journey through the drug discovery pipeline.

DrugDev cluster_props Physicochemical Properties cluster_dev Drug Development Stages Solubility Solubility Formulation Formulation & Dosing Solubility->Formulation Impacts pKa pKa ADME ADME (Absorption, Distribution, Metabolism, Excretion) pKa->ADME Governs Efficacy Target Binding & Efficacy pKa->Efficacy Affects LogP Lipophilicity (logP) LogP->ADME Influences Tox Toxicology LogP->Tox Can Affect LogP->Efficacy Influences Stability Thermal/Chemical Stability Stability->Formulation Determines

Caption: Impact of physicochemical properties on drug development.

  • Scaffold for Medicinal Chemistry: The rigid biphenyl core and defined substitution pattern make it an excellent starting point for library synthesis to explore structure-activity relationships (SAR).

  • Anti-inflammatory/Anti-cancer Potential: Many biphenyl carboxylic acids have shown utility as anti-inflammatory and anticancer agents.[1][2] This compound warrants screening in relevant biological assays.

  • Probing Protein-Ligand Interactions: The carboxylic acid can act as an anchor in protein binding sites, while the dichlorophenyl group can explore hydrophobic pockets. The chlorine atoms can also participate in halogen bonding, a recently appreciated non-covalent interaction in drug design.

References

  • Thermo Fisher Scientific. (2010, October 8).
  • Angene Chemical. (2024, September 1).
  • Sigma-Aldrich. (2025, May 7).
  • PubChem. 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid | C13H8Cl2O2 | CID 2758080.
  • Sigma-Aldrich. (2024, September 6).
  • Fisher Scientific.
  • PubChem. 3',5'-Dichloro-2,5-difluoro-[1,1'-biphenyl]-4-carboxylic acid | C13H6Cl2F2O2 | CID 177692051.
  • Lead Sciences. 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid.
  • The Royal Society of Chemistry.
  • Asian Journal of Green Chemistry. (2025, January 28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • NIST. Biphenyl-4-carboxylic acid. NIST WebBook.
  • Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid.
  • Sigma-Aldrich. Biphenyl-4-carboxylic acid 95 92-92-2.
  • Fisher Scientific. Biphenyl-4-carboxylic Acid 98.0+%, TCI America™.
  • Chem-Impex. 4-Biphenylcarboxylic acid.
  • ChemicalBook. 4-Biphenylcarboxylic acid Chemical Properties,Uses,Production.
  • ResearchGate. Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene).
  • ResearchGate.
  • Ballatore, C., et al. Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.
  • A. A. G. L. Tortorella, et al.

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An In-Depth Technical Guide to 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid, a substituted biphenyl carboxylic acid of significant interest to researchers and professionals in drug development and materials science. This document delves into its chemical identity, physicochemical properties, synthesis, potential applications, and safety considerations, offering field-proven insights and methodologies.

Core Identification and Physicochemical Profile

3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid is an aromatic carboxylic acid characterized by a biphenyl backbone with two chlorine substituents on one phenyl ring and a carboxylic acid group on the other. This specific substitution pattern imparts unique electronic and steric properties that are of interest in various chemical and biological applications.

Chemical Identifiers

A clear and unambiguous identification of a chemical entity is paramount for research and regulatory purposes. The key identifiers for 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid are summarized in the table below.

IdentifierValueSource
CAS Number 190911-79-6[1]
Molecular Formula C₁₃H₈Cl₂O₂[1][2]
IUPAC Name 4-(3,5-dichlorophenyl)benzoic acid[2]
Synonyms 3',5'-Dichlorobiphenyl-4-carboxylic acid, 4-(3,5-dichlorophenyl)benzoic Acid[2]
PubChem CID 2758080[2]
ChEMBL ID CHEMBL106590[2]
Physicochemical Properties

The physicochemical properties of a compound govern its behavior in various systems, including its solubility, reactivity, and bioavailability. The table below presents key computed and, where available, experimental properties of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid.

PropertyValueSource
Molecular Weight 267.11 g/mol [2]
Appearance White to off-white solid (predicted)Inferred from similar compounds
Melting Point Not experimentally determined. Predicted to be in the range of other biphenyl carboxylic acids (e.g., Biphenyl-4-carboxylic acid: 220-225 °C).[3]
Boiling Point Not determined. Predicted to be high due to the molecular weight and polarity.
Solubility Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols. Its solubility in aqueous solutions is expected to be pH-dependent, increasing at higher pH due to the deprotonation of the carboxylic acid. The presence of water can enhance the solubility of carboxylic acids in some organic solvents.[4][5]Inferred from general principles of carboxylic acid solubility.
pKa Not experimentally determined. Predicted to be in the range of benzoic acid derivatives.
LogP (Octanol/Water) 4.3 (Computed)[2]

Synthesis and Characterization

The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry, with the Suzuki-Miyaura cross-coupling reaction being a particularly powerful and versatile method. This approach is the most logical and widely employed strategy for the preparation of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid.

Retrosynthetic Analysis and Proposed Synthetic Route

The most direct approach for the synthesis of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid involves the palladium-catalyzed cross-coupling of a boronic acid (or its ester) with an aryl halide.

G target 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid disconnection Suzuki-Miyaura Coupling target->disconnection reagents Reactants disconnection->reagents reactant1 4-Carboxyphenylboronic acid reagents->reactant1 reactant2 1-Bromo-3,5-dichlorobenzene (or 1-Iodo-3,5-dichlorobenzene) reagents->reactant2 reactant3 4-Bromobenzoic acid reagents->reactant3 reactant4 3,5-Dichlorophenylboronic acid reagents->reactant4

Caption: Retrosynthetic analysis for 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure based on established methods for the synthesis of biphenyl carboxylic acids.[6][7] Optimization of reaction conditions may be necessary to achieve the highest yields.

Materials:

  • 4-Bromobenzoic acid (or methyl 4-bromobenzoate)

  • 3,5-Dichlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Hydrochloric acid (HCl) for workup

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobenzoic acid (1.0 eq), 3,5-dichlorophenylboronic acid (1.1-1.5 eq), and potassium carbonate (2.0-3.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (1-5 mol%) and triphenylphosphine (2-10 mol%). The use of pre-catalysts or other phosphine ligands can also be considered.

  • Solvent Addition and Degassing: Add the chosen solvent system (e.g., a 4:1:1 mixture of toluene:ethanol:water). Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or by column chromatography on silica gel.

G cluster_reactants Reactants & Catalyst cluster_conditions Reaction Conditions cluster_workup Workup & Purification reactant1 4-Bromobenzoic Acid temperature Reflux (80-100 °C) reactant1->temperature reactant2 3,5-Dichlorophenylboronic Acid reactant2->temperature catalyst Pd(OAc)₂ / PPh₃ catalyst->temperature base K₂CO₃ base->temperature solvent Toluene/Ethanol/Water solvent->temperature acidification Acidify with HCl temperature->acidification atmosphere Inert (Ar or N₂) atmosphere->temperature extraction Extract with Ethyl Acetate acidification->extraction purification Recrystallization / Chromatography extraction->purification product 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid purification->product

Caption: Experimental workflow for the synthesis of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid.

Analytical Characterization

The identity and purity of the synthesized 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid should be confirmed using a suite of analytical techniques.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a characteristic pattern of aromatic protons. The protons on the dichlorophenyl ring will likely appear as a distinct set of signals from those on the carboxyphenyl ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the 13 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (typically >165 ppm).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms (M, M+2, and M+4 peaks in an approximate ratio of 9:6:1).

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretch of the carboxylic acid (typically around 1700 cm⁻¹). A broad O-H stretching band will also be present in the region of 2500-3300 cm⁻¹.

Applications and Research Interest

Biphenyl carboxylic acids are a class of compounds with significant applications in medicinal chemistry and materials science.[6][10] While specific applications for 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid are not extensively documented, its structural motifs suggest potential utility in several areas.

Drug Discovery

The biphenyl scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. The carboxylic acid group can serve as a key pharmacophore, participating in hydrogen bonding interactions with biological targets.[10][11][12][13] The dichloro substitution pattern can influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. This compound could serve as a valuable building block or lead compound in the development of novel therapeutics, particularly in areas where biphenyl structures have shown promise, such as in the development of anti-inflammatory agents, antihypertensives, and anticancer drugs.[6]

Materials Science

The rigid biphenyl core of this molecule makes it a potential candidate for the synthesis of advanced materials. Biphenyl derivatives are used in the production of liquid crystals, high-performance polymers, and organic light-emitting diodes (OLEDs). The presence of the carboxylic acid group allows for further functionalization and incorporation into larger polymeric structures.

Safety and Handling

GHS Hazard Classification (Predicted)
  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)

  • Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation): Category 3 (May cause respiratory irritation)

Recommended Handling Precautions
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If handling as a powder, use a NIOSH-approved respirator with a particulate filter.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid is a compound with significant potential, stemming from its unique substitution pattern on a privileged biphenyl scaffold. While its specific applications are still emerging, its utility as a building block in drug discovery and materials science is clear. The synthetic route via Suzuki-Miyaura coupling is well-established for this class of compounds, and its characterization can be readily achieved using standard analytical techniques. As with all chemical compounds, adherence to strict safety protocols is essential during its handling and use. This guide provides a solid foundation for researchers and developers to understand and utilize this promising molecule in their future endeavors.

References

  • Angene Chemical. (2024, September 1). Safety Data Sheet for 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid.
  • Thermo Fisher Scientific. (2010, October 8). Safety Data Sheet for 4'-Hydroxy-4-biphenylcarboxylic acid.
  • Fisher Scientific. (2014, September 28). Safety Data Sheet for 4,4`-Biphenyldicarboxylic acid.
  • Fisher Scientific. (n.d.).
  • PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Lead Sciences. (n.d.). 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid. Retrieved from [Link]

  • University of Canterbury. (2023, August 31). Solubility of Organic Compounds.
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  • Asian Journal of Green Chemistry. (2025, January 28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
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  • NIH. (2010, November 10).
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  • Physical Chemistry Research. (2023, November 19). Regular Article.
  • RSC Publishing. (2023, June 16).
  • Reddit. (2023, March 9). carboxylic acid solubility + TLC.
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  • University of Nevada, Reno. (n.d.).
  • OSTI.GOV. (1991, November 1).
  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • NIH. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
  • The Royal Society of Chemistry. (n.d.).
  • NIH. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.

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The Multifaceted Biological Activities of Biphenyl Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The biphenyl carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. Its inherent structural rigidity, coupled with the versatile reactivity of the carboxylic acid group, provides a unique platform for the design of targeted therapeutics. This guide offers an in-depth exploration of the significant biological activities exhibited by biphenyl carboxylic acid derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and bone-resorptive properties. We will delve into the underlying mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols to empower researchers in their quest for novel drug candidates.

I. Anticancer Activity: Targeting Cell Proliferation and Survival

Biphenyl carboxylic acid derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of cancer cell lines through various mechanisms of action.

A. Mechanisms of Anticancer Action

The anticancer effects of these derivatives are often attributed to their ability to induce cell cycle arrest and apoptosis.

  • Cell Cycle Arrest: Certain biphenyl carboxylic acid derivatives have been shown to halt the progression of the cell cycle, primarily at the G0/G1 and G2/M phases. This disruption of the normal cell division process prevents the proliferation of cancer cells. For instance, the biphenyl-4-carboxylic acid amide derivative, CA224, has been demonstrated to inhibit cyclin-dependent kinase 4 (Cdk4), a key regulator of the G1 phase of the cell cycle.

  • Induction of Apoptosis: Many biphenyl carboxylic acid derivatives trigger programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells without inducing an inflammatory response. Some derivatives have been observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, thereby tipping the cellular balance towards death.

  • Tubulin Polymerization Inhibition: A fascinating mechanism of action for some derivatives is the inhibition of tubulin polymerization. Tubulin is a critical component of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. By disrupting tubulin dynamics, these compounds can effectively arrest mitosis and lead to apoptotic cell death.

B. Structure-Activity Relationship (SAR) Insights

The anticancer potency of biphenyl carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the biphenyl scaffold.

  • The presence of a benzyloxy group has been shown to enhance anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231).

  • Conversely, the introduction of bromo, cyano, methoxy, trifluoromethyl, and methyl groups has been associated with reduced activity in some studies.

C. Experimental Protocol: Assessing Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Seeding:

    • Culture cancer cells in a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of the biphenyl carboxylic acid derivatives in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

    • Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium containing the compounds.

    • Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well.

    • Gently pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and biphenyl carboxylic acid derivatives have demonstrated significant potential as anti-inflammatory agents.

A. Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of these compounds are primarily linked to their ability to inhibit key enzymes and mediators in the inflammatory pathway.

  • Cyclooxygenase (COX) Inhibition: A major mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs), including some biphenyl carboxylic acid derivatives, is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

  • Modulation of Inflammatory Mediators: Beyond COX inhibition, some derivatives can influence other components of the inflammatory cascade. This may include the downregulation of pro-inflammatory cytokines and chemokines, as well as the inhibition of leukocyte migration to the site of inflammation.

B. Experimental Protocol: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema model is a classic in vivo assay for evaluating the acute anti-inflammatory activity of compounds.

Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.

  • Animal Acclimatization and Grouping:

    • Use adult Wistar or Sprague-Dawley rats of either sex, weighing 150-200g.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Randomly divide the animals into groups (n=6 per group): a control group, a positive control group (e.g., treated with indomethacin), and test groups for different doses of the biphenyl carboxylic acid derivatives.

  • Compound Administration:

    • Administer the test compounds and the positive control drug (e.g., orally or intraperitoneally) at a specified time before the carrageenan injection (e.g., 30-60 minutes).

    • The control group receives the vehicle used to dissolve the compounds.

  • Induction of Edema:

    • Inject 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    • Statistically analyze the data to determine the significance of the anti-inflammatory effect.

III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Biphenyl carboxylic acid derivatives have shown promising activity against a range of bacteria and fungi.

A. Spectrum of Antimicrobial Activity
  • Antibacterial Activity: Derivatives have been found to be effective against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Antifungal Activity: Activity has also been reported against fungal pathogens such as Candida albicans and Aspergillus niger.

B. Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy is dependent on the specific chemical modifications of the biphenyl carboxylic acid core.

  • The introduction of a hydrazide-hydrazone moiety has been shown to be a successful strategy for developing potent antimicrobial agents.

  • Ester derivatives of biphenyl-4-carboxylic acid have also demonstrated significant antifungal activity against Candida species.

IV. Modulation of Bone Resorption: A Potential Avenue for Osteoporosis Treatment

Recent studies have highlighted the potential of biphenyl carboxylic acid derivatives in the treatment of bone diseases like osteoporosis.

A. Mechanism of Action in Bone

These compounds have been shown to inhibit osteoclast activity, the primary cells responsible for bone resorption.

  • Inhibition of Osteoclast Formation and Function: Certain derivatives can prevent the formation of mature osteoclasts from their precursor cells. They can also induce apoptosis in existing osteoclasts.

  • Interference with RANKL Signaling: The receptor activator of nuclear factor-κB ligand (RANKL) is a key signaling molecule in osteoclastogenesis. Some biphenyl carboxylic acid derivatives have been found to inhibit RANKL-induced signaling pathways, thereby suppressing osteoclast differentiation and activation.

A significant advantage of some of these derivatives is their ability to inhibit bone resorption without adversely affecting osteoblast function, the cells responsible for bone formation. This selective action offers a potential therapeutic benefit over existing treatments like bisphosphonates, which can suppress both bone resorption and formation.

V. Uricosuric Effects: Targeting Urate Transporter 1 (URAT1)

Hyperuricemia, an excess of uric acid in the blood, is a key factor in the development of gout. Biphenyl carboxylic acid derivatives have been identified as potent inhibitors of Urate Transporter 1 (URAT1), a protein responsible for the reabsorption of uric acid in the kidneys.

A. Mechanism of URAT1 Inhibition

By inhibiting URAT1, these derivatives block the reabsorption of uric acid, leading to increased excretion of uric acid in the urine and a subsequent reduction of its levels in the blood. This uricosuric effect makes them attractive candidates for the treatment of gout.

B. Structure-Activity Relationship (SAR) Insights

The design of potent URAT1 inhibitors often involves a pharmacophore fusion strategy, combining structural features from known inhibitors. The biphenyl carboxylic acid moiety serves as a key structural element in many of these designed molecules.

VI. Synthesis of Biphenyl Carboxylic Acid Derivatives

The synthesis of these versatile compounds can be achieved through various organic chemistry methodologies. A common and efficient approach is the Suzuki-Miyaura cross-coupling reaction.

A. General Synthesis Workflow using Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling

  • A mixture of an appropriately substituted aryl halide (e.g., a bromobenzoic acid derivative) and an aryl boronic acid is prepared in a suitable solvent system (e.g., toluene and water).

  • A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, such as potassium carbonate, are added to the reaction mixture.

  • The mixture is heated under an inert atmosphere until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate and purify the desired biphenyl carboxylic acid derivative.

VII. Conclusion and Future Directions

The biphenyl carboxylic acid scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of biologically active compounds. The diverse mechanisms of action, from enzyme inhibition to the modulation of signaling pathways, underscore the therapeutic potential of this chemical class. Future research should focus on elucidating the detailed molecular targets and signaling pathways for each biological activity to enable more rational drug design. Furthermore, the exploration of novel substitutions on the biphenyl core and the carboxylic acid moiety will undoubtedly lead to the discovery of even more potent and selective drug candidates. The continued investigation of these fascinating molecules holds great promise for addressing unmet medical needs in oncology, inflammatory diseases, infectious diseases, and beyond.

References

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (Source: [Link])

  • Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity. (Source: [Link])

  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. (Source: [Link])

  • Identification of novel biphenyl carboxylic acid derivatives as novel antiresorptive agents that do not impair parathyroid hormone-induced bone formation. (Source: [Link])

  • Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. (Source: [Link])

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  • (PDF) Synthesis and antimicrobial studies of biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl - amide. (Source: [Link])

  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl a. (Source: [Link])

  • Identification of Novel Biphenyl Carboxylic Acid Derivatives as Novel Antiresorptive Agents that Do Not Impair Parathyroid Hormone-Induced Bone Formation. (Source: [Link])

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (Source: [Link])

  • Carrageenan Induced Paw Edema (Rat, Mouse). (Source: [Link])

  • Identification of Biphenylcarboxylic Acid Derivatives as a Novel Class of Bone Resorption Inhibitors. (Source: [Link])

  • MTT Cell Assay Protocol. (Source: [Link])

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (Source: [Link])

  • Carrageenan induced Paw Edema Model. (Source: [Link])

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (Source: [Link])

  • The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. (Source: [Link])

  • Identification of biphenylcarboxylic acid derivatives as a novel class of bone resorption inhibitors. (Source: [Link])

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (Source: [Link])

  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. (Source: [Link])

  • Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. (Source: [Link])

  • Synthesis, Characterization and Antimicrobial Evaluation of Biphenyl derivatives against C. albicans and E. coli. (Source: [Link])

  • (PDF) Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. (Source: [Link])

  • Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). (Source: [Link])

  • (PDF) Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. (Source: [Link])

  • Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. (Source: [Link])

  • US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid. (Source: )
  • (PDF) Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity. (Source: [Link])

  • (PDF) Synthesis and antimicrobial studies of biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl - amide. (Source: [Link])

  • Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. (Source: [Link])

  • Full article: Biarylacetamides: a novel class of late-stage autophagy inhibitors. (Source: [Link])

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (Source: [Link])

  • The relationship between the effect of biphenylcarboxylic acid analogs on glyceride synthesis and conformation. (Source: [Link])

  • Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (Source: [Link])

An In-Depth Technical Guide to the Mechanisms of Action of Dichlorinated Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dichlorinated biphenyls (DCBs), a subgroup of the 209 polychlorinated biphenyl (PCB) congeners, represent a significant class of persistent organic pollutants. Despite their ban, their continued presence in the environment necessitates a thorough understanding of their toxicological mechanisms. This guide provides a detailed examination of the molecular pathways activated by DCBs, intended for researchers, scientists, and drug development professionals. We will explore the canonical Aryl Hydrocarbon Receptor (AhR) pathway, which mediates the toxicity of dioxin-like DCBs, as well as non-dioxin-like mechanisms including endocrine disruption, neurotoxicity, and the induction of oxidative stress. This document synthesizes current knowledge, explains the causality behind key experimental protocols, and provides validated methodologies for investigating these complex interactions.

Part 1: Introduction to Dichlorinated Biphenyls

Dichlorinated biphenyls are organochlorine compounds consisting of a biphenyl structure with two chlorine atoms. While less chlorinated than many infamous PCB congeners, their structural diversity leads to a wide range of biological activities and toxicological profiles. The toxicity of DCBs is highly dependent on the position of the chlorine atoms. Congeners with chlorine atoms in the ortho positions tend to be non-planar ("non-dioxin-like"), while those without ortho substitutions can adopt a planar, "dioxin-like" configuration. This structural difference is the primary determinant of their principal mechanism of action. Understanding these mechanisms is critical for assessing the risks associated with environmental exposure and for developing potential therapeutic interventions for related toxicities.[1][2]

Part 2: Core Mechanisms of Toxic Action

The toxic effects of DCBs can be broadly categorized into two main pathways: those mediated by the Aryl Hydrocarbon Receptor (AhR) and those that are not.

Dioxin-Like Mechanism: Aryl Hydrocarbon Receptor (AhR) Activation

The most well-characterized mechanism of action for planar, dioxin-like DCBs is the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[3][4][5]

Signaling Pathway:

  • Ligand Binding: Planar DCBs diffuse across the cell membrane and bind to the cytosolic AhR, which is part of a protein complex.

  • Nuclear Translocation: Ligand binding causes a conformational change, leading to the dissociation of the complex and the translocation of the AhR into the nucleus.[5]

  • Dimerization and DNA Binding: In the nucleus, the AhR dimerizes with the AhR Nuclear Translocator (ARNT).[4][5] This AhR/ARNT heterodimer then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes.[4]

  • Gene Transcription: Binding of the AhR/ARNT complex to DREs initiates the transcription of a battery of genes, most notably Phase I and Phase II drug-metabolizing enzymes.[6] The most prominent of these is Cytochrome P450 1A1 (CYP1A1).[4][7][8]

The induction of CYP1A1 and other enzymes is a key event that can lead to both detoxification and, paradoxically, metabolic activation of other xenobiotics into more toxic forms.[9] The sustained activation of this pathway is linked to a wide array of toxic effects, including immunotoxicity, reproductive and developmental issues, and carcinogenesis.[1][10]

EROD_Assay_Workflow A 1. Cell Seeding (e.g., H4IIE cells) B 2. Treatment (DCB Compound / Controls) A->B C 3. Incubation (24 hours) B->C D 4. Add EROD Substrate (7-Ethoxyresorufin) C->D E 5. Measure Fluorescence (Ex: 535nm, Em: 595nm) D->E F 6. Protein Quantification (e.g., Bradford Assay) E->F G 7. Data Normalization & Analysis F->G

Sources

Substituted Biphenyl-4-Carboxylic Acids: A Technical Guide to Synthesis, Structure-Activity Relationships, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of substituted biphenyl-4-carboxylic acids, a class of compounds with significant and diverse therapeutic applications. We will delve into the core aspects of their synthesis, explore the nuanced structure-activity relationships that govern their biological effects, and examine their mechanisms of action in key disease areas. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this important chemical scaffold.

Introduction: The Versatility of the Biphenyl-4-Carboxylic Acid Scaffold

The biphenyl-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigid, yet conformationally flexible nature allows for precise spatial orientation of substituents, enabling targeted interactions with a variety of biological macromolecules. The carboxylic acid moiety often serves as a critical anchoring point, forming key hydrogen bonds or ionic interactions within receptor binding pockets. The true versatility of this scaffold, however, lies in the diverse pharmacological activities that can be achieved through substitution on the biphenyl ring system. This guide will explore the chemical space of substituted biphenyl-4-carboxylic acids and their applications in treating hypertension, cancer, and fungal and inflammatory diseases.

Synthetic Strategies: Building the Biphenyl Core

The construction of the substituted biphenyl-4-carboxylic acid scaffold is most commonly and efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the method of choice.[1] This reaction's broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and aryl halides make it a robust and versatile tool for generating diverse libraries of biphenyl derivatives.[1]

General Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol provides a general method for the synthesis of substituted biphenyl-4-carboxylic acids.

Diagrammatic Representation of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow Reactants Aryl Halide (e.g., 4-bromobenzoic acid derivative) + Aryl Boronic Acid Reaction_Setup Reaction Mixture Setup Reactants->Reaction_Setup Catalyst_Base Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) Catalyst_Base->Reaction_Setup Solvent Solvent (e.g., 1,4-dioxane/H2O) Solvent->Reaction_Setup Heating Heating (e.g., 80°C, 16h) Reaction_Setup->Heating Workup Aqueous Work-up (Extraction with EtOAc) Heating->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product Substituted Biphenyl-4-Carboxylic Acid Purification->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the aryl halide (e.g., 1-(4-bromophenyl)cyclopropane-1-carboxylic acid, 1.0 eq) in a suitable solvent system (e.g., 1,4-dioxane and water, 4:1) are added the desired substituted arylboronic acid (1.0-1.2 eq) and a base (e.g., potassium carbonate, 2.0 eq).[1]

  • Catalyst Addition: The mixture is degassed by bubbling nitrogen or argon through it for 15-20 minutes. The palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.02-0.05 eq) is then added.[1]

  • Reaction: The reaction mixture is heated to a specified temperature (typically 80-100 °C) and stirred for a period of 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.[1]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[1]

  • Purification: The crude product is purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in petroleum ether).[1][2]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The pharmacological profile of substituted biphenyl-4-carboxylic acids is profoundly influenced by the nature and position of the substituents on the biphenyl rings.

Antihypertensive Agents: Angiotensin II Receptor Blockers (ARBs)

Substituted biphenyl-4-carboxylic acids are the cornerstone of the "sartan" class of antihypertensive drugs. These compounds act as potent and selective antagonists of the angiotensin II type 1 (AT₁) receptor.

Mechanism of Action:

The renin-angiotensin system (RAS) is a critical regulator of blood pressure. Angiotensin II, the primary effector of the RAS, binds to AT₁ receptors on vascular smooth muscle cells, causing vasoconstriction and an increase in blood pressure. ARBs competitively inhibit the binding of angiotensin II to the AT₁ receptor, leading to vasodilation and a reduction in blood pressure.

Signaling Pathway of the Renin-Angiotensin System and ARB Intervention:

RAS_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction Increased Blood Pressure AT1_Receptor->Vasoconstriction ARBs ARBs (e.g., Losartan, Valsartan) ARBs->AT1_Receptor Blockade

Caption: The renin-angiotensin system and the site of action for ARBs.

Structure-Activity Relationship of Sartans:

The general pharmacophore for AT₁ receptor antagonism includes:

  • An acidic group: A carboxylic acid or a bioisosteric tetrazole ring at the 2'-position of the biphenyl scaffold is crucial for activity. This group mimics the C-terminal carboxylate of angiotensin II and interacts with a basic residue in the AT₁ receptor binding pocket.

  • An n-butyl group: An alkyl chain, typically n-butyl, at the 2-position of the imidazole or a related heterocyclic ring (in many sartans) mimics the side chain of isoleucine at position 5 of angiotensin II.

  • A biphenylmethyl moiety: This provides the appropriate scaffold to position the acidic group and the heterocyclic core for optimal receptor binding.

Table 1: Representative Angiotensin II Receptor Blockers

CompoundHeterocyclic CoreKey Substituents
Losartan Imidazole2-Butyl, 4-chloro, 5-hydroxymethyl
Valsartan Acylated valineN-valeryl
Irbesartan Spirocyclopentane2-Butyl
Candesartan Benzimidazole2-Ethoxy
Anticancer Agents

Recent studies have highlighted the potential of substituted biphenyl-4-carboxylic acids as anticancer agents, particularly against breast cancer cell lines.[1][3]

Mechanism of Action:

The precise mechanism of action for many of these compounds is still under investigation, but some have been shown to induce apoptosis and cell cycle arrest.[4] For certain derivatives, molecular docking studies suggest potential interactions with the estrogen receptor alpha, indicating a possible mechanism of action in hormone-dependent breast cancers.[3]

Structure-Activity Relationship for Anticancer Activity:

  • Substituents on the second phenyl ring: The nature and position of substituents on the non-carboxylic acid-bearing phenyl ring significantly impact anticancer activity. For instance, a benzyloxy group at the 4'-position has been shown to enhance cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells.[3]

  • Halogenation: The introduction of halogen atoms, such as chlorine, can influence the electronic properties and lipophilicity of the molecule, potentially leading to improved anticancer activity.[1]

Table 2: In Vitro Anticancer Activity of Selected Substituted Biphenyl-4-carboxylic Acids [1][3]

Compound ID4'-SubstituentCell LineIC₅₀ (µM)
3a HMCF-710.14 ± 2.05
MDA-MB-23110.78 ± 2.58
3j 4-BenzyloxyMCF-79.92 ± 0.97
MDA-MB-2319.54 ± 0.85
S4 4'-Hydroxy with hydrazine-1-carbothioamideHCT-116Comparable to Erlotinib
Antifungal Agents

Ester derivatives of biphenyl-4-carboxylic acid have demonstrated promising activity against various pathogenic fungi, particularly Candida species.[5]

Mechanism of Action:

While not fully elucidated, the antifungal mechanism of these compounds is thought to involve the disruption of the fungal cell membrane integrity or the inhibition of essential enzymes.

Structure-Activity Relationship for Antifungal Activity:

  • Ester chain length: The length and nature of the ester alkyl chain influence the antifungal potency. For example, ethyl 4-biphenyl carboxylate and decanoyl 4-biphenyl carboxylate have shown notable activity.[5]

  • Steric hindrance: Bulky groups near the ester functionality can either enhance or diminish activity, suggesting a specific spatial requirement for interaction with the fungal target.[5]

Table 3: Minimum Inhibitory Concentrations (MICs) of Biphenyl-4-carboxylic Acid Esters against Candida Species [5]

CompoundC. albicans MIC (µg/mL)C. tropicalis MIC (µg/mL)
Ethyl 4-biphenyl carboxylate 512-1024512
Decanoyl 4-biphenyl carboxylate 512512
Anti-inflammatory Agents

Derivatives of biphenyl-4-carboxylic acid have also been explored for their anti-inflammatory properties.[6][7][8]

Mechanism of Action:

The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation.[8]

Structure-Activity Relationship for Anti-inflammatory Activity:

  • Amide derivatives: Conversion of the carboxylic acid to an amide can lead to potent anti-inflammatory agents. For instance, 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide has shown significant in vivo anti-inflammatory activity.[6]

  • Heterocyclic substitutions: The incorporation of thiazolidinone moieties has been a successful strategy in developing biphenyl-4-carboxylic acid-based anti-inflammatory compounds.[7]

Table 4: In Vivo Anti-inflammatory Activity of a Biphenyl Carboxamide Derivative [6]

CompoundDose (mg/kg)Carrageenan-induced Paw Edema Inhibition (%)
4e 100Significant reduction at 3h

Characterization of Substituted Biphenyl-4-Carboxylic Acids

The synthesized compounds are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.

Table 5: Spectroscopic Data for Representative Biphenyl-4-carboxylic Acid Derivatives [1][5][9][10][11]

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
Biphenyl-4-carboxylic acid 8.23 (d, 2H), 7.76 (d, 2H), 7.68 (d, 2H), 7.52 (t, 2H), 7.45 (t, 1H)171.16, 146.56, 139.90, 130.78, 128.99, 128.33, 127.89, 127.36, 127.22~2900 (O-H), ~1700 (C=O)198 (M⁺)
Ethyl [1,1'-biphenyl]-4-carboxylate 8.10 (m, 2H), 7.64 (m, 2H), 7.61 (m, 2H), 7.44 (m, 2H), 7.37 (m, 1H), 4.40 (m, 2H), 1.40 (m, 3H)166.6, 145.6, 140.2, 130.2, 129.4, 129.0, 128.2, 127.4, 127.1, 61.1, 14.5~1701 (C=O)226 (M⁺)
1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid 8.25 (d, 1H), 7.75 (d, 1H), 7.58-7.53 (m, 3H), 7.49-7.41 (m, 4H), 7.39-7.32 (m, 1H), 1.72-1.65 (m, 2H), 1.32-1.26 (m, 2H)180.7, 140.5, 140.1, 137.5, 135.4, 130.6, 128.5, 127.7, 126.9, 28.3, 17.22891 (O-H), 1721 (C=O)237.10 [M-H]⁺

Conclusion and Future Perspectives

Substituted biphenyl-4-carboxylic acids represent a highly versatile and pharmacologically significant class of compounds. The robustness of synthetic methodologies, particularly the Suzuki-Miyaura coupling, allows for the generation of vast chemical libraries for drug discovery programs. The well-established structure-activity relationships for their antihypertensive effects as ARBs provide a blueprint for the rational design of new therapeutic agents. Furthermore, the emerging anticancer, antifungal, and anti-inflammatory activities of these compounds highlight the untapped potential of this scaffold.

Future research in this area should focus on:

  • Elucidation of novel mechanisms of action: A deeper understanding of the molecular targets and signaling pathways modulated by non-sartan biphenyl-4-carboxylic acids is crucial for their development as anticancer, antifungal, and anti-inflammatory drugs.

  • Expansion of chemical diversity: The exploration of novel substitution patterns and the introduction of diverse functional groups will likely lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Application of computational methods: In silico screening, molecular docking, and QSAR studies will continue to play a vital role in guiding the design and optimization of new biphenyl-4-carboxylic acid-based drug candidates.

The continued investigation of this remarkable scaffold promises to yield new and effective treatments for a wide range of human diseases.

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Navigating the Synthesis and Handling of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic Acid: A Technical Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the safety protocols and handling considerations for 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of precautions. Instead, it offers a framework for understanding the chemical's inherent properties and leveraging that knowledge to establish a self-validating system of safety in the laboratory. As this specific molecule's toxicological profile is not exhaustively documented, we will proceed with a cautious and informed approach, drawing parallels from the broader class of polychlorinated biphenyls (PCBs) and related chlorinated aromatic carboxylic acids.

Understanding the Hazard Profile: A Molecule in Context

3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid (C₁₃H₈Cl₂O₂) is a solid organic compound characterized by a biphenyl backbone with two chlorine substituents and a carboxylic acid group.[1] This structure immediately alerts us to several potential hazard classes that must be addressed.

Inherent Chemical and Physical Properties

PropertyValue/InformationSource
Molecular FormulaC₁₃H₈Cl₂O₂
Molecular Weight267.10 g/mol
AppearanceOff-white to light yellow solid (by analogy)
SolubilityPoorly soluble in water (by analogy)

The presence of the dichlorobiphenyl structure places this compound within the broader family of PCBs, which are known for their environmental persistence and potential for bioaccumulation.[2][3][4] While the carboxylic acid group may alter its biological uptake and metabolism compared to non-functionalized PCBs, a conservative approach necessitates treating it with the same level of caution. The primary routes of exposure are typically through skin contact, inhalation of dust, and accidental ingestion.

Toxicological Concerns (Inferred by Analogy)

While specific toxicological data for 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid is limited, data from similar compounds suggest the following potential hazards:

  • Skin and Eye Irritation: Direct contact with the solid or solutions can cause irritation.[5]

  • Respiratory Tract Irritation: Inhalation of dust can irritate the respiratory system.[5]

  • Systemic Effects: Prolonged or repeated exposure to chlorinated biphenyls may lead to systemic health effects. For PCBs in general, these can include impacts on the liver and immune system, and they are classified as probable human carcinogens.[4]

  • Environmental Hazard: Due to the stability of the chlorinated biphenyl structure, this compound is expected to be persistent in the environment and potentially toxic to aquatic life.[2][3]

The Core of Safe Handling: A Proactive, Multi-Layered Approach

A robust safety protocol is not a static list of rules but a dynamic system of awareness and control. The following sections detail the essential layers of protection when working with 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid.

Engineering Controls: The First Line of Defense

Engineering controls are designed to minimize exposure by isolating the hazard from the researcher.

  • Fume Hood: All weighing, handling of the solid, and reactions involving this compound must be conducted in a certified chemical fume hood. This prevents the inhalation of airborne particles and vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

Experimental Workflow: Weighing and Preparing a Solution

Weighing_and_Solution_Prep cluster_fume_hood Inside Certified Chemical Fume Hood A Don appropriate PPE B Decontaminate work surface A->B C Place analytical balance and glassware inside hood B->C D Carefully weigh solid compound into a tared vessel C->D E Add solvent and mix to dissolve D->E F Seal the container E->F G Clean any spills immediately F->G End End G->End Start Start Start->A

Caption: Workflow for weighing the solid and preparing a solution.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be selected to be appropriate for the hazards of chlorinated aromatic compounds.

  • Gloves: Use nitrile gloves for incidental contact. If prolonged contact is anticipated, or when handling solutions, consider thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contact.

  • Eye Protection: Chemical splash goggles are mandatory to protect against dust particles and splashes.[6]

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect skin and clothing.

  • Respiratory Protection: For situations where dust generation is unavoidable and cannot be controlled by a fume hood, a NIOSH-approved respirator with appropriate cartridges may be necessary.

Safe Laboratory Practices: Cultivating a Culture of Safety

Your actions and awareness are critical components of the safety system.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating, drinking, or smoking.

  • Avoid Contamination: Do not bring personal items into the designated work area. Change gloves immediately if they become contaminated.

  • Spill Response: In case of a small spill, carefully clean the area using an appropriate absorbent material. For larger spills, evacuate the area and follow your institution's emergency procedures.

Storage and Waste Management: Long-Term Safety and Environmental Responsibility

Proper storage and disposal are crucial to prevent accidental exposure and environmental contamination.

Storage Protocols
  • Location: Store 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8]

  • Container: Keep the container tightly sealed to prevent the release of dust and to protect it from moisture.[9]

  • Segregation: Store this compound with other organic acids, but ensure it is segregated from bases and reactive chemicals.[10]

Logical Relationship: Chemical Storage Compatibility

Storage_Compatibility Compound 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid OrganicAcids Other Organic Acids Compound->OrganicAcids Store With Oxidizers Strong Oxidizing Agents Compound->Oxidizers Store Separately From Bases Strong Bases Compound->Bases Store Separately From Flammables Flammable Solvents OrganicAcids->Flammables Store Separately From

Caption: Storage compatibility guidelines for the target compound.

Waste Disposal
  • Classification: Chemical waste must be classified as hazardous. Consult your institution's environmental health and safety (EHS) office for specific guidance.

  • Containers: Dispose of waste in clearly labeled, sealed containers. Do not mix with other waste streams unless instructed to do so by your EHS department.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and absorbent paper, must be disposed of as hazardous waste.

Conclusion: A Commitment to Scientific Integrity and Safety

The responsible handling of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid is a testament to a researcher's commitment to both scientific advancement and personal and environmental safety. By understanding the compound's place within the broader class of chlorinated biphenyls, implementing robust engineering controls and PPE, and adhering to meticulous laboratory practices, scientists can confidently and safely explore its potential in their research endeavors. This guide should serve as a foundation for developing laboratory-specific standard operating procedures that are both comprehensive and practical.

References

  • Photosensitizing properties of 2,4-dichlorobenzoic acid and chlorinated biphenyl carboxylic acids, potentially key components of chromophoric dissolved organic matter. ResearchGate. Available at: [Link]

  • 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid | C13H8Cl2O2 | CID 2758080. PubChem. Available at: [Link]

  • Polychlorinated Biphenyls (PCBs): Environmental Fate, Challenges and Bioremediation. Springer. Available at: [Link]

  • 4-BIPHENYL CARBOXYLIC ACID. SD Fine-Chem. Available at: [Link]

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  • 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid. Lead Sciences. Available at: [Link]

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  • Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. PMC - NIH. Available at: [Link]

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A Technical Guide to Determining the Solubility Profile of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid. The methodologies and principles outlined herein are designed to ensure scientific integrity, providing a robust and self-validating system for solubility assessment.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, understanding the solubility of a new chemical entity (NCE) is a cornerstone of its developability profile. Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous system, is a critical parameter that influences a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2] Poorly water-soluble drugs often exhibit incomplete or erratic absorption, leading to suboptimal drug exposure and high inter-individual variability.[1] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility a major hurdle in formulation development.[1]

3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid is a molecule with a rigid biphenyl core, substituted with a polar carboxylic acid group and two lipophilic chloro groups. This structural combination suggests that its solubility will be highly dependent on the nature of the solvent. This guide will provide a detailed, first-principles approach to experimentally determine its solubility in a range of pharmaceutically relevant solvents.

Physicochemical Characterization of the Analyte

A thorough understanding of the physicochemical properties of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid is paramount to designing a rational solubility study.

Table 1: Physicochemical Properties of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid

PropertyValueSource
Molecular Formula C₁₃H₈Cl₂O₂PubChem[3]
Molecular Weight 267.10 g/mol PubChem[3]
IUPAC Name 4-(3,5-dichlorophenyl)benzoic acidPubChem[3]
XLogP3 4.3PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]

The high XLogP3 value of 4.3 indicates a significant lipophilic character, suggesting that solubility in aqueous media may be limited. The presence of a carboxylic acid group (a hydrogen bond donor and acceptor) and two chloro groups (weak hydrogen bond acceptors) provides sites for interaction with various solvents.

Caption: Chemical structure of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid.

Rationale for Solvent Selection: A Hansen Solubility Parameter Approach

A strategic selection of solvents is crucial for building a comprehensive solubility profile. The principle of "like dissolves like" provides a foundational concept, suggesting that solutes dissolve best in solvents with similar polarity.[4][5] To move beyond this qualitative guideline, Hansen Solubility Parameters (HSP) offer a more quantitative framework.[6][7] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6][7][8] A solvent is more likely to dissolve a solute if their HSP values are similar.[6][9]

For 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid, a diverse set of solvents should be selected to probe its solubility across a range of polarities and hydrogen bonding capabilities.

Table 2: Proposed Solvents for Solubility Screening

SolventTypeRationale
Water (pH 7.4 Buffer) Polar ProticBiologically relevant; assesses aqueous solubility.
Methanol Polar ProticCapable of hydrogen bonding; common organic solvent.
Ethanol Polar ProticLess polar than methanol; widely used in formulations.
Acetone Polar AproticPossesses a strong dipole moment.
Acetonitrile Polar AproticCommon solvent in HPLC analysis.
Ethyl Acetate Moderately PolarEster functionality; common extraction solvent.
Dichloromethane NonpolarChlorinated solvent; can interact with the chloro groups.
Toluene NonpolarAromatic solvent; may interact with the biphenyl system.
n-Heptane NonpolarAliphatic hydrocarbon; represents a highly nonpolar environment.

Experimental Protocol: The Equilibrium Shake-Flask Method

The equilibrium (or thermodynamic) shake-flask method is considered the "gold standard" for solubility determination due to its reliability and direct measurement of a saturated solution at equilibrium.[10]

G A 1. Sample Preparation: Add excess solid compound to solvent in a sealed vial. B 2. Equilibration: Agitate at a constant temperature (e.g., 25°C) for a set duration (e.g., 24-48 hours). A->B C 3. Phase Separation: Allow to stand for undissolved solids to sediment. Alternatively, centrifuge or filter. B->C D 4. Sample Collection: Carefully withdraw an aliquot of the supernatant. C->D E 5. Dilution: Dilute the aliquot with a suitable mobile phase for analysis. D->E F 6. Quantification: Analyze by a validated HPLC-UV method. E->F G 7. Data Analysis: Calculate solubility from the concentration and dilution factor. F->G

Caption: Workflow of the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid to a series of glass vials, each containing one of the selected solvents. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or orbital incubator (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.[11] The time to reach equilibrium should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring the measured concentration is stable.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid, it is advisable to use a syringe equipped with a filter (e.g., 0.22 µm PTFE).

    • Accurately dilute the collected supernatant with a suitable solvent (typically the mobile phase for the analytical method) to a concentration within the calibration range of the analytical method.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method with UV detection is a robust technique for quantifying the concentration of the dissolved compound.[12]

  • Column: A C18 column is a suitable starting point for the separation of biphenyl compounds.

  • Mobile Phase: A gradient of acetonitrile or methanol and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) is typically effective.[12][13] The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape.

  • Detection: A photodiode array (PDA) detector can be used to monitor the absorbance at a specific wavelength (e.g., 254 nm), which is a common wavelength for aromatic compounds.[13]

  • Calibration: A calibration curve should be prepared using standard solutions of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid of known concentrations.

The Influence of pH on Aqueous Solubility

For an ionizable compound like a carboxylic acid, the pH of the aqueous medium will significantly impact its solubility.[14][15] The carboxylic acid group will be predominantly in its neutral, less soluble form (R-COOH) at pH values below its pKa, and in its ionized, more soluble carboxylate form (R-COO⁻) at pH values above its pKa.[16][17]

Experimental Approach: To investigate the pH-solubility profile, the shake-flask experiment should be repeated using a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, and 9). This will provide a clear picture of how solubility changes as the compound transitions from its neutral to its ionized state. The solubility is expected to increase as the pH rises above the pKa of the carboxylic acid.[18]

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise table.

Table 3: Hypothetical Solubility Data for 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)
Water (pH 7.4 Buffer)Experimental ValueCalculated Value
MethanolExperimental ValueCalculated Value
EthanolExperimental ValueCalculated Value
AcetoneExperimental ValueCalculated Value
AcetonitrileExperimental ValueCalculated Value
Ethyl AcetateExperimental ValueCalculated Value
DichloromethaneExperimental ValueCalculated Value
TolueneExperimental ValueCalculated Value
n-HeptaneExperimental ValueCalculated Value

Interpretation: The solubility data should be analyzed in the context of the solvent properties and the physicochemical characteristics of the compound. For instance, higher solubility in methanol and ethanol compared to water could be attributed to the favorable interactions of the alkyl chains of the alcohols with the lipophilic biphenyl core, while still allowing for hydrogen bonding with the carboxylic acid. Low solubility in n-heptane would be expected due to the polar nature of the carboxylic acid group.

Conclusion

A comprehensive understanding of the solubility profile of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid is essential for its successful development as a potential therapeutic agent or its use in other scientific applications. The methodologies described in this guide, centered on the robust shake-flask method and supported by a rational solvent selection strategy, provide a framework for generating high-quality, reliable solubility data. This information is invaluable for guiding formulation development, predicting in vivo behavior, and ultimately, de-risking the progression of new chemical entities.

References

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  • PubChem. 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. The Effects of pH on Solubility. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

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  • The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. YouTube. [Link]

  • Foston, M. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. [Link]

  • Zografi, G., & Hma, S. A. (1991). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]

  • ResearchGate. (2015). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. [Link]

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  • Protocols.io. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. [Link]

  • SIELC. Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • National Institutes of Health. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

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  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • ResearchGate. (2007). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. [Link]

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  • ResearchGate. (2018). Predict solubility of organic compounds?. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. [Link]

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Methodological & Application

Application Note: Investigating the Anticancer Properties of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents.[1][2] Its rigid, yet tunable, structure allows for precise orientation of functional groups to interact with biological targets. Within this class, 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid (herein referred to as DCBC) presents as a compound of interest for anticancer research. The inclusion of the dichlorobiphenyl moiety, a known cytotoxic pharmacophore, suggests a potential for significant biological activity.[3]

This document serves as a comprehensive technical guide for researchers investigating the anticancer potential of DCBC. It moves beyond simple protocol listings to provide the underlying scientific rationale for experimental design, outlines detailed methodologies for key assays, and proposes specific molecular pathways to investigate based on current literature and the compound's structural alerts.

Postulated Mechanisms of Anticancer Activity

Based on its structure and the known activities of related compounds, we propose three primary, interconnected mechanisms through which DCBC may exert its anticancer effects. These hypotheses form the basis for the experimental protocols detailed in Section 3.0.

Inhibition of the USP1-Mediated DNA Damage Response (DDR)

Ubiquitin-Specific Protease 1 (USP1) is a critical deubiquitinating enzyme that regulates the DNA damage response by removing monoubiquitin from key proteins like PCNA and FANCD2.[4] This action is essential for DNA repair, and its inhibition can lead to synthetic lethality in cancers with pre-existing DNA repair defects, such as those with BRCA1 mutations.[4] Given that USP1 is a promising therapeutic target and small molecule inhibitors are in clinical development, it is a primary candidate for investigation as a target of DCBC.[4][5][6]

USP1_Pathway cluster_0 DNA Damage (e.g., Crosslinks) cluster_1 Fanconi Anemia / TLS Pathways cluster_2 USP1 Regulation DNA_Damage DNA Damage FANCD2_I FANCD2-FANCI DNA_Damage->FANCD2_I Ubiquitination PCNA PCNA DNA_Damage->PCNA Ubiquitination Ub_FANCD2_I Ub-FANCD2-FANCI FANCD2_I->Ub_FANCD2_I Ub_PCNA Ub-PCNA PCNA->Ub_PCNA Repair DNA Repair / TLS Ub_FANCD2_I->Repair USP1 USP1/UAF1 Complex Ub_FANCD2_I->USP1 Deubiquitination Ub_PCNA->Repair Ub_PCNA->USP1 Deubiquitination Repair->Cell_Survival Promotes USP1->Cell_Death Prevents Apoptosis DCBC DCBC (Hypothesized Inhibitor) DCBC->USP1 Inhibition Wnt_Pathway cluster_0 Wnt OFF State cluster_1 Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Beta_Catenin_OFF β-catenin Destruction_Complex->Beta_Catenin_OFF Phosphorylation Proteasome Proteasomal Degradation Beta_Catenin_OFF->Proteasome Wnt Wnt Ligand FZD_LRP FZD/LRP Receptor Wnt->FZD_LRP DVL DVL FZD_LRP->DVL DVL->Destruction_Complex_Inhibited Inhibition Beta_Catenin_ON β-catenin (Accumulates) Nucleus Nucleus Beta_Catenin_ON->Nucleus Translocation TCF_LEF TCF/LEF Target_Genes Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription Target_Genes->Proliferation Drives DCBC DCBC (Hypothesized Inhibitor) DCBC->Beta_Catenin_ON Inhibits Accumulation?

Figure 2. Potential disruption of the canonical Wnt/β-catenin signaling pathway by DCBC.
Induction of Cell Cycle Arrest and Apoptosis

Ultimately, effective anticancer agents halt uncontrolled cell proliferation and induce programmed cell death (apoptosis). Biphenyl-containing compounds have been shown to arrest the cell cycle by inhibiting key regulators like Cyclin-Dependent Kinase 4 (Cdk4) and to trigger apoptosis through the modulation of Bcl-2 family proteins and caspase activation. [7][8]These endpoints are crucial indicators of a compound's therapeutic potential.

Experimental Workflows and Protocols

This section provides validated, step-by-step protocols to test the hypotheses outlined above.

Overall Experimental Workflow

The investigation should follow a logical progression from broad phenotypic effects to specific molecular mechanisms.

Workflow Start Start: DCBC Compound Protocol1 Protocol 1: Determine IC50 in Cancer Cell Line Panel (MTT Assay) Start->Protocol1 Decision1 Is Compound Active? (IC50 in µM range) Protocol1->Decision1 Protocol2 Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining) Decision1->Protocol2 Yes Stop Stop/Re-evaluate Decision1->Stop No Protocol3 Protocol 3: Apoptosis Assay (Annexin V/PI Staining) Protocol2->Protocol3 Protocol4 Protocol 4: Mechanistic Western Blot (USP1, Wnt, Apoptosis markers) Protocol3->Protocol4 Analysis Data Analysis & Mechanism Elucidation Protocol4->Analysis

Figure 3. Recommended experimental workflow for evaluating DCBC.
Protocol 1: Cell Viability and IC50 Determination (MTT Assay)

Objective: To determine the concentration of DCBC that inhibits the growth of a panel of cancer cell lines by 50% (IC50), providing a quantitative measure of its potency. [9] Materials:

  • Cancer cell lines (e.g., A549 [lung], MCF-7 [breast], HCT-116 [colon]) [10][11]* Complete growth medium (e.g., RPMI-1640 with 10% FBS) [12]* DCBC stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette, microplate reader (570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of DCBC in complete medium. A common starting range is 100 µM down to 0.1 µM.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically <0.5%) and "no cell" blanks.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will convert the yellow, water-soluble MTT into a purple, insoluble formazan. [12]6. Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the average absorbance of the "no cell" blanks from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Analysis of Cell Cycle Distribution

Objective: To determine if DCBC induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Materials:

  • 6-well plates

  • DCBC

  • PBS, Trypsin-EDTA

  • 70% ice-cold ethanol

  • Propidium Iodide (PI)/RNase staining buffer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with DCBC at concentrations equivalent to 1x and 2x the predetermined IC50 for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge, wash with PBS, and resuspend the cell pellet.

  • Fixation: While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to fix the cells. Incubate at -20°C for at least 2 hours.

    • Scientist's Note: Proper fixation is critical. Adding ethanol too quickly will cause cell clumping and poor data quality.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in PI/RNase staining buffer. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.

Protocol 3: Quantification of Apoptosis by Annexin V/PI Staining

Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with DCBC.

Materials:

  • 6-well plates

  • DCBC

  • Annexin V-FITC/PI Apoptosis Detection Kit

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with DCBC (1x and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Staining: Resuspend cells in 1x Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

    • Rationale: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells with intact membranes.

  • Flow Cytometry: Analyze the stained cells immediately by flow cytometry.

  • Analysis:

    • Annexin V (-) / PI (-): Viable cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by DCBC.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

Objective: To measure changes in the expression and post-translational modification of proteins involved in the hypothesized signaling pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Primary antibodies (see table below), HRP-conjugated secondary antibodies

  • Chemiluminescence substrate (ECL) and imaging system

Procedure:

  • Protein Extraction: Treat cells with DCBC (1x and 2x IC50) for a relevant time course (e.g., 6, 12, 24 hours). Lyse cells in RIPA buffer, quantify protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Densitometrically quantify protein bands and normalize to a loading control (e.g., GAPDH or β-actin) to determine relative changes in protein expression.

Table 1: Suggested Primary Antibodies for Mechanistic Analysis

Pathway Target Protein Expected Change with DCBC Rationale
DNA Damage γH2AX (p-Ser139) Increase Marker for DNA double-strand breaks.
Ub-PCNA Increase Accumulation due to USP1 inhibition.
USP1 No change/Decrease Check for changes in target expression.
Wnt Signaling β-catenin (nuclear) Decrease Reduced nuclear translocation indicates pathway inhibition. [13]
c-Myc Decrease Key downstream target of Wnt signaling. [14]
Cyclin D1 Decrease Key downstream target of Wnt signaling. [14]
Apoptosis Cleaved Caspase-3 Increase Key executioner caspase in apoptosis.
Cleaved PARP Increase Substrate of cleaved caspase-3; hallmark of apoptosis.
Bcl-2 Decrease Anti-apoptotic protein.
Bax Increase Pro-apoptotic protein.
Cell Cycle p21 / p27 Increase Cdk inhibitors that can mediate G1 arrest. [7]
Cdk4 Decrease Key kinase for G1/S transition. [7]

| Loading Control | GAPDH / β-actin | No change | Ensures equal protein loading. |

Data Interpretation and Expected Outcomes

Table of Representative IC50 Values

The initial screening will yield IC50 values that provide a benchmark for DCBC's potency and selectivity. Potent compounds typically exhibit activity in the low micromolar to nanomolar range.

Table 2: Hypothetical IC50 Data for DCBC After 48h Treatment

Cell Line Cancer Type Key Genetic Feature Expected IC50 (µM)
HCT-116 Colon Carcinoma Wnt pathway active < 10 µM
A549 Lung Adenocarcinoma KRAS mutant < 15 µM
MCF-7 Breast Adenocarcinoma ER+, p53 WT < 10 µM
MDA-MB-231 Breast Adenocarcinoma Triple-Negative < 10 µM

| DLD-1 BRCA2-/- | Colon Carcinoma | DNA Repair Deficient | < 5 µM (Hypersensitive) |

A significantly lower IC50 in a DNA repair-deficient cell line would strongly support the USP1 inhibition hypothesis.

Conclusion

This application note provides a structured, hypothesis-driven framework for the preclinical evaluation of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid as a potential anticancer agent. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies targeting the USP1 and Wnt pathways, researchers can efficiently elucidate the compound's mechanism of action and build a robust data package for further development. The provided protocols are designed to be self-validating and are grounded in established, peer-reviewed methodologies, ensuring high-quality, reproducible results.

References

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • Design and Synthesis of (2,3-dichloro-4-(3-(substituted Phenyl)acryloyl) phenoxy) Substituted Carboxylic Acid as Potent Glutathione-s-transferase Inhibitors, Anti-breast-cancer Agents and Enhancing Therapeutic Efficacy of Anticancer Agents. PubMed. [Link]

  • Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. PubMed. [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology - Sorger Lab. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]

  • 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line. PubMed. [Link]

  • The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. National Institutes of Health (NIH). [Link]

  • Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. PubMed. [Link]

  • Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. eScholarship.org. [Link]

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  • 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid. PubChem. [Link]

  • WO2022214053A1 - Ubiquitin-specific protease 1 (usp1) inhibitor.
  • Wnt/β-Catenin Signaling Pathway Is Strongly Implicated in Cadmium-Induced Developmental Neurotoxicity and Neuroinflammation: Clues from Zebrafish Neurobehavior and In Vivo Neuroimaging. MDPI. [Link]

  • Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives. National Institutes of Health (NIH). [Link]

  • Inhibition of USP1, a new partner of Bcr-Abl, results in decrease of Bcr-Abl level in K562 cells. ResearchGate. [Link]

  • USP1 inhibition: A journey from target discovery to clinical translation. PubMed. [Link]

  • Targeting Oncogenic Wnt/β-Catenin Signaling in Adrenocortical Carcinoma Disrupts ECM Expression and Impairs Tumor Growth. MDPI. [Link]

  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Altogen Labs. [Link]

  • Metabolome-Wide Reprogramming Modulated by Wnt/β-Catenin Signaling Pathway. National Institutes of Health (NIH). [Link]

  • Feasibility of Drug Screening with Panels of Human Tumor Cell Lines Using a Microculture Tetrazolium Assay. Cancer Research. [Link]

  • Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279. National Institutes of Health (NIH). [Link]

  • Inhibition of USP1 reverses the chemotherapy resistance through destabilization of MAX in the relapsed/refractory B-cell lymphoma. National Institutes of Health (NIH). [Link]

  • Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. American Association for Cancer Research. [Link]

  • Biarylacetamides: a novel class of late-stage autophagy inhibitors. Taylor & Francis Online. [Link]

  • Benzene-Poly-Carboxylic Acid Complex, a Novel Anti-Cancer Agent Induces Apoptosis in Human Breast Cancer Cells. PLOS One. [Link]

  • Advanced Cell Culture Techniques for Cancer Drug Discovery. MDPI. [Link]

  • Dichloro-[1-(hydroxyphenyl)-2-phenylethylenediamine]platinum(II) Complexes: Testing on the Human Ovarian Cancer Cell Lines NIH. CORE. [Link]

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Application Note: A Validated Protocol for the Solubilization of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic Acid for In Vitro Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the preparation and handling of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid for use in a wide range of in vitro assays. Due to its physicochemical properties, this compound exhibits poor solubility in aqueous media, a common challenge for many biphenyl-class molecules. Adherence to a standardized dissolution and dilution procedure is therefore critical for generating accurate, reproducible, and interpretable experimental data. This guide details the scientific rationale behind solvent selection, provides step-by-step protocols for stock solution and working solution preparation, and outlines best practices for storage and quality control to ensure experimental integrity.

Foundational Principles: Physicochemical Profile & Solubility Rationale

Understanding the molecular characteristics of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid is fundamental to designing a successful solubilization strategy. The molecule's structure dictates its behavior in different solvents and provides the causal basis for the protocols outlined herein.

The compound's structure is characterized by a hydrophobic dichlorobiphenyl backbone, which renders it practically insoluble in water and physiological buffers.[1][2] While the carboxylic acid group introduces a polar moiety, its contribution is insufficient to overcome the molecule's dominant lipophilicity. The pKa of the carboxylic acid, predicted to be similar to or slightly lower than that of benzoic acid (~4.2), means it will be deprotonated at physiological pH (7.4).[3] However, even in its anionic carboxylate form, the compound's large, non-polar surface area prevents effective hydration and dissolution in aqueous environments.

Consequently, a polar aprotic solvent is required. Dimethyl Sulfoxide (DMSO) is the solvent of choice for this and many similar water-insoluble compounds intended for biological screening.[4][5] Its strong dissolving power for a wide range of organic molecules and miscibility with aqueous culture media make it ideal for preparing high-concentration stock solutions that can be subsequently diluted to working concentrations.

Property Value Source(s)
IUPAC Name 4-(3,5-dichlorophenyl)benzoic acid[1]
CAS Number 190911-79-6[2]
Molecular Formula C₁₃H₈Cl₂O₂[1]
Molecular Weight 267.10 g/mol [1]
Primary Solvent Dimethyl Sulfoxide (DMSO), Anhydrous[6][7]
Powder Storage Room Temperature, sealed in a dry environment[2]

The In Vitro Imperative: Managing Solvent Effects

While DMSO is an excellent solvent, its use in cell-based assays must be carefully controlled. The introduction of any non-physiological substance into an assay system can produce unintended effects, and robust experimental design is required to mitigate and account for them.

DMSO-Induced Cytotoxicity and Assay Interference

High concentrations of DMSO can be directly toxic to cells, compromise membrane integrity, and interfere with assay components or readouts.[5][6] The sensitivity to DMSO varies significantly between cell types, with primary cells and stem cells often being more sensitive than immortalized cell lines.[4][6] It is a widely accepted standard to maintain the final concentration of DMSO in the assay well below 0.5% , with a target of ≤ 0.1% being preferable for sensitive applications.[6][8]

The Non-Negotiable Vehicle Control

To distinguish the biological effect of the test compound from that of the solvent, a vehicle control must be included in every experiment.[6] This control consists of cells treated with the same final concentration of DMSO as the highest concentration of the test compound, but without the compound itself. This provides a baseline against which the compound's activity is measured, ensuring that any observed effects are not artifacts of the solvent.[9]

Preventing Precipitation Upon Dilution

A common failure point in assay preparation is compound precipitation. When a high-concentration DMSO stock is diluted directly into an aqueous buffer or cell culture medium (a phenomenon known as "aqueous shock"), the abrupt change in solvent polarity can cause the poorly soluble compound to crash out of solution. This leads to inaccurate dosing and non-reproducible results. To prevent this, an intermediate serial dilution series in 100% DMSO is performed before the final dilution into the aqueous assay medium.[6]

Validated Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution, which serves as the foundation for all subsequent experimental dilutions.

Materials:

  • 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid powder

  • Anhydrous, sterile-filtered DMSO (Biotechnology Grade)

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed to prepare the desired volume and concentration.

    • Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000

    • Example for 1 mL of a 10 mM stock: Mass (mg) = 0.010 mol/L × 0.001 L × 267.10 g/mol × 1000 = 2.671 mg

  • Weigh Compound: Carefully weigh the calculated mass of the compound and transfer it into a sterile tube or vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound powder.

  • Promote Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Inspect for Clarity: Visually inspect the solution against a light source. If particulates or cloudiness remain, sonicate the vial in a water bath for 5-10 minutes.[6] Gentle warming in a 37°C water bath may also be used, but should be applied cautiously as heat can degrade some compounds.[6]

  • Confirm Complete Dissolution: The solution must be completely clear and free of any visible precipitate before proceeding.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound or introduce water into the DMSO stock.[6][8]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) .[8]

G cluster_prep Protocol 1: Stock Solution Preparation calc 1. Calculate Mass (e.g., 2.671 mg for 1 mL of 10 mM) weigh 2. Weigh Compound calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso dissolve 4. Vortex / Sonicate add_dmso->dissolve inspect 5. Inspect for Clarity dissolve->inspect inspect->dissolve Particulates Remain aliquot 6. Aliquot for Single Use inspect->aliquot Clear Solution store 7. Store at -80°C aliquot->store

Fig 1. Workflow for preparing a primary stock solution.
Protocol 2: Preparation of Working Solutions via Serial Dilution

This protocol ensures a consistent final DMSO concentration across all experimental conditions, which is essential for dose-response studies.

Materials:

  • 10 mM Primary Stock Solution in 100% DMSO

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or 96-well plates

  • Calibrated pipettes

  • Cell culture medium or assay buffer

Procedure:

  • Prepare Intermediate Dilutions in 100% DMSO:

    • Label a series of sterile tubes for your dilution points (e.g., 1 through 10).

    • To create a 2-fold serial dilution, add a specific volume (e.g., 50 µL) of 100% DMSO to tubes 2 through 10.

    • Add double the volume (e.g., 100 µL) of your 10 mM primary stock solution to tube 1.

    • Transfer 50 µL from tube 1 to tube 2. Mix thoroughly by pipetting up and down.

    • Using a fresh pipette tip, transfer 50 µL from tube 2 to tube 3. Mix thoroughly.

    • Continue this process down the series. This creates a set of intermediate stocks, all in 100% DMSO.[6]

  • Prepare Final Working Solutions:

    • Perform the final dilution of the intermediate stocks into the cell culture medium or assay buffer.

    • Example: To achieve a final DMSO concentration of 0.1%, the dilution factor must be 1:1000.

    • If your final assay volume is 100 µL, you would add 0.1 µL of each DMSO intermediate stock to 99.9 µL of medium. For practical pipetting, it is often easier to first create a larger volume of a more diluted working solution (e.g., a 2X final concentration) and then add an equal volume to the cells.

    • Crucially, prepare a vehicle control by diluting 100% DMSO in the exact same manner.

G cluster_dilution Protocol 2: Working Solution Preparation cluster_serial A. Serial Dilution in 100% DMSO cluster_final B. Final Dilution into Assay Medium stock 10 mM Stock in 100% DMSO d1 Tube 1 (10 mM) stock->d1 d2 Tube 2 (5 mM) d1->d2 Transfer p1 Well 1 (e.g., 10 µM) d1->p1 1:1000 Dilution d_n Tube N... d2->d_n Continue p2 Well 2 (e.g., 5 µM) d2->p2 1:1000 Dilution p_n Well N... d_n->p_n 1:1000 Dilution vc Vehicle Control (DMSO only) dmso_source 100% DMSO dmso_source->vc 1:1000 Dilution

Fig 2. Serial dilution workflow to maintain constant solvent concentration.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound fails to dissolve in DMSO at room temperature. Insufficient agitation or compound has low kinetic solubility.Vortex for a longer duration. Use a bath sonicator for 10-15 minutes. Gently warm the solution to 37°C.[6]
Precipitate forms after adding stock solution to aqueous medium. "Aqueous shock" due to high concentration and rapid polarity shift. The final concentration exceeds the aqueous solubility limit.Ensure serial dilutions are first performed in 100% DMSO.[6] Lower the final test concentration. If precipitation persists, consider alternative formulation strategies (not covered here).
High variability or cell death in vehicle control wells. DMSO concentration is too high for the specific cell type. The DMSO has absorbed water or degraded.Verify the final DMSO concentration is ≤ 0.5% (ideally ≤ 0.1%).[6][8] Use fresh, anhydrous DMSO for stock preparation.

References

  • PubChem. (n.d.). 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link][1]

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link][4]

  • Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PLoS One, 9(9), e107952. Retrieved from [Link][5]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link][10]

  • Lead Sciences. (n.d.). 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid. Retrieved from [Link][2]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link][9]

  • Stenutz, R. (n.d.). pKa values. Retrieved from [Link][3]

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Application of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of a Structurally-Informed Scaffold

3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid is a synthetic organic compound belonging to the biphenyl carboxylic acid class of molecules.[1] While specific biological data for this exact molecule is not extensively reported in publicly available literature, its structural features strongly suggest its potential as a modulator of key biological targets in medicinal chemistry. The biphenyl scaffold is a privileged structure in drug discovery, known to impart favorable properties such as metabolic stability and the ability to engage with hydrophobic binding pockets in proteins.[2] The carboxylic acid functional group, a common pharmacophore, can participate in crucial hydrogen bonding and electrostatic interactions with biological targets.[3] This technical guide will explore the potential applications of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid, focusing on its promise as an inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis. We will provide detailed protocols for its synthesis and biological evaluation to empower researchers to investigate its therapeutic potential.

Chemical Properties of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid

PropertyValueSource
Molecular FormulaC₁₃H₈Cl₂O₂[1]
Molecular Weight267.10 g/mol [1]
IUPAC Name4-(3,5-dichlorophenyl)benzoic acid[1]
CAS Number190911-79-6[1]
AppearanceWhite to off-white solid (predicted)-
SolubilitySoluble in organic solvents like DMSO and methanol (predicted)-

Targeting a Key Metabolic Chokepoint: Dihydroorotate Dehydrogenase (DHODH)

The de novo synthesis of pyrimidines is a fundamental cellular process required for the production of DNA, RNA, and other essential biomolecules. Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[4] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making DHODH a compelling therapeutic target for the treatment of cancer and autoimmune diseases.[4]

Several potent and selective inhibitors of human DHODH feature a biphenyl moiety, highlighting the importance of this structural motif for binding to the enzyme.[4] The well-known DHODH inhibitors leflunomide and brequinar serve as prime examples. The biphenyl core of these inhibitors is thought to occupy a hydrophobic tunnel in the enzyme, leading to potent inhibition. Given the structural similarities, 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid represents a promising candidate for investigation as a novel DHODH inhibitor. The dichloro substitution pattern on one of the phenyl rings can modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity for the target enzyme.

Experimental Protocols

Protocol 1: Synthesis of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid via Suzuki-Miyaura Coupling

This protocol is adapted from a known procedure for the synthesis of a structurally related compound, 1-(3',5'-dichloro-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid.[2] It utilizes the versatile Suzuki-Miyaura cross-coupling reaction to form the biphenyl core.

Workflow for the Synthesis of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid

G cluster_reactants Reactants cluster_catalyst Catalyst and Base cluster_solvent Solvent System cluster_reaction Reaction Conditions cluster_workup Work-up and Purification Reactant1 4-boronobenzoic acid Conditions Inert Atmosphere (N₂ or Ar) 80-100 °C, 12-24 h Reactant1->Conditions Reactant2 1-bromo-3,5-dichlorobenzene Reactant2->Conditions Catalyst Pd(PPh₃)₄ Catalyst->Conditions Base K₂CO₃ Base->Conditions Solvent 1,4-Dioxane/Water Solvent->Conditions Workup Acidification (e.g., HCl) Extraction with Ethyl Acetate Column Chromatography Conditions->Workup Product 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid Workup->Product

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Materials:

  • 4-boronobenzoic acid

  • 1-bromo-3,5-dichlorobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 4-boronobenzoic acid (1.0 eq), 1-bromo-3,5-dichlorobenzene (1.1 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 ratio).

  • Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro DHODH Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid against human DHODH. The assay measures the reduction of 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

Signaling Pathway and Assay Principle

DHO Dihydroorotate DHODH DHODH DHO->DHODH Orotate Orotate DHODH->Orotate e 2e⁻ DHODH->e Inhibitor 3',5'-Dichloro- [1,1'-biphenyl]-4- carboxylic acid Inhibitor->DHODH DCIP_ox DCIP (oxidized, blue) DCIP_red DCIP (reduced, colorless) DCIP_ox->DCIP_red e->DCIP_ox

Caption: DHODH enzymatic reaction and inhibition.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO), substrate

  • 2,6-dichloroindophenol (DCIP), colorimetric indicator

  • Coenzyme Q₁₀ (Decylubiquinone), cofactor

  • Assay buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid (test compound)

  • Brequinar (positive control inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600-650 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and Brequinar in DMSO (e.g., 10 mM).

    • Prepare working solutions of recombinant human DHODH, DHO, Coenzyme Q₁₀, and DCIP in the assay buffer at appropriate concentrations. The optimal concentrations should be determined empirically.

  • Assay Setup:

    • Perform serial dilutions of the test compound and Brequinar in the assay buffer to create a range of concentrations for IC₅₀ determination. Include a DMSO-only control (vehicle).

    • Add the diluted compounds to the wells of a 96-well plate.

    • Add the recombinant DHODH enzyme solution to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a mixture of DHO, Coenzyme Q₁₀, and DCIP to each well.

    • Immediately begin monitoring the decrease in absorbance at 600-650 nm over time (e.g., every 30 seconds for 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time plot.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Structure-Activity Relationship (SAR) Insights

While specific data for 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid is pending experimental validation, general SAR trends for biphenyl-based DHODH inhibitors can provide valuable context:

  • The Biphenyl Core: The biphenyl moiety is crucial for occupying the hydrophobic tunnel of the DHODH enzyme.

  • The Carboxylic Acid: The carboxylic acid group is a key feature for interaction with the enzyme, likely through hydrogen bonding with amino acid residues in the active site.

  • Substitution on the Phenyl Rings: The nature and position of substituents on the phenyl rings significantly impact potency. Halogen atoms, such as the chloro groups in the topic compound, can enhance binding through hydrophobic and halogen bonding interactions. The 3',5'-dichloro substitution pattern is of particular interest as it may confer a favorable conformation for binding and improved metabolic stability.

Conclusion and Future Directions

3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid presents a compelling starting point for medicinal chemistry research, particularly in the pursuit of novel DHODH inhibitors. Its structural similarity to known potent inhibitors provides a strong rationale for its investigation. The detailed protocols provided in this guide for its synthesis and in vitro evaluation offer a clear path for researchers to explore its biological activity. Future studies should focus on determining the IC₅₀ of this compound against human DHODH, followed by cell-based assays to assess its antiproliferative effects on cancer cell lines or its immunomodulatory activity. Further optimization of this scaffold through the synthesis of analogs could lead to the discovery of new therapeutic agents for the treatment of cancer and autoimmune diseases.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758080, 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid. Retrieved from [Link]

  • Kai, M., et al. (2017). Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. Scientific Reports, 7(1), 1-9.
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • ResearchGate. (n.d.). (a) Principle of colourimetric assay for DHODH activity. (b) Absorbance.... Retrieved from [Link]

  • Hussain, S., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Kim, J. S., et al. (2021). Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells. Molecules, 26(11), 3183.
  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Retrieved from [Link]

  • ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF. Retrieved from [Link]

  • Xu, X., et al. (2019). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. FEBS Letters, 593(20), 2817-2828.
  • Hergenrother, P. J., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 23(24), e202200475.

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The Strategic Utility of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Biphenyl Scaffold for Agrochemical and Pharmaceutical Innovation

3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid is a highly functionalized aromatic carboxylic acid that has emerged as a pivotal intermediate in the synthesis of complex organic molecules. Its rigid biphenyl backbone, coupled with the reactive carboxylic acid moiety and the specific substitution pattern of the chloro groups, makes it a valuable building block in the development of novel agrochemicals and pharmaceuticals. The presence of the dichlorinated phenyl ring is a key structural feature that can significantly influence the biological activity of the final product, often enhancing its efficacy and metabolic stability.

This comprehensive guide provides detailed application notes and protocols for the synthesis and subsequent derivatization of 3',5'-dichloro-[1,1'-biphenyl]-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development and agrochemical research. The methodologies outlined herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and practical considerations for successful implementation in a laboratory setting.

Core Applications: A Gateway to Novel Fungicides

The 3',5-dichlorobiphenyl moiety is a recognized pharmacophore in the design of potent fungicides. The strategic placement of chlorine atoms on the phenyl ring can enhance the lipophilicity and electronic properties of the molecule, leading to improved interaction with biological targets in fungal pathogens. 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid serves as a key precursor for the synthesis of a diverse range of fungicidal compounds, particularly those targeting vital cellular processes in fungi.

A significant application of this intermediate is in the preparation of novel biphenyl derivatives with fungicidal activity. The carboxylic acid group provides a convenient handle for the introduction of various pharmacologically active substructures through amide or ester linkages, allowing for the systematic exploration of structure-activity relationships (SAR).

Synthesis of the Intermediate: A Suzuki-Miyaura Coupling Approach

The construction of the biphenyl core of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers a versatile and high-yielding route to unsymmetrical biaryls. The general strategy involves the coupling of a boronic acid derivative with an aryl halide.

Suzuki_Miyaura_Coupling A 4-Bromobenzoic acid C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., 1,4-Dioxane/H2O) A->C B 3,5-Dichlorophenylboronic acid B->C D 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid C->D Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling for the synthesis of the target intermediate.

Protocol 1: Synthesis of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid

This protocol is adapted from established procedures for the synthesis of similar biphenyl carboxylic acids.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4-Bromobenzoic acid201.0210.02.01 g
3,5-Dichlorophenylboronic acid190.8212.02.29 g
Tetrakis(triphenylphosphine)palladium(0)1155.560.3347 mg
Potassium Carbonate (K₂CO₃)138.2130.04.15 g
1,4-Dioxane--40 mL
Deionized Water--10 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzoic acid (2.01 g, 10.0 mmol), 3,5-dichlorophenylboronic acid (2.29 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

  • Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask.

  • Degas the mixture by bubbling nitrogen gas through the solution for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol) to the reaction mixture under a nitrogen atmosphere.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of water and acidify to pH 2-3 with 2M hydrochloric acid.

  • The resulting precipitate is collected by vacuum filtration, washed with copious amounts of water, and then with a small amount of cold diethyl ether.

  • The crude product is purified by recrystallization from an ethanol/water mixture to afford 3',5'-dichloro-[1,1'-biphenyl]-4-carboxylic acid as a white to off-white solid.

Expected Yield and Characterization:

  • Yield: 75-85%

  • Appearance: White to off-white solid.

  • Characterization Data (based on closely related structures and theoretical values): [1]

    • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.1 (s, 1H, -COOH), 8.05 (d, J = 8.4 Hz, 2H, Ar-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.70 (d, J = 1.8 Hz, 2H, Ar-H), 7.60 (t, J = 1.8 Hz, 1H, Ar-H).

    • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 167.0, 143.5, 142.8, 138.5, 134.5, 130.8, 130.0, 128.5, 127.2, 126.0.

    • IR (KBr, ν_max, cm⁻¹): 3300-2500 (br, O-H), 1685 (C=O), 1605, 1420, 1290, 850, 770.

Derivatization of the Intermediate: Building Blocks for Discovery

The carboxylic acid functionality of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid is a versatile handle for further synthetic transformations, most notably esterification and amide bond formation. These reactions allow for the introduction of diverse chemical moieties, enabling the fine-tuning of the molecule's physicochemical and biological properties.

Esterification: Modulating Lipophilicity and Bioavailability

Esterification of the carboxylic acid can be used to modulate the lipophilicity of the molecule, which can have a significant impact on its absorption, distribution, metabolism, and excretion (ADME) profile.

Esterification A 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid C Acid Catalyst (e.g., H2SO4) or Coupling Agent (e.g., DCC, DMAP) A->C B Alcohol (R-OH) B->C D 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylate Ester C->D Esterification

Caption: General scheme for the esterification of the target intermediate.

Protocol 2: Synthesis of Methyl 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylate

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid267.105.01.34 g
Methanol32.04-25 mL
Concentrated Sulfuric Acid (H₂SO₄)98.08catalytic~0.5 mL
Dichloromethane (DCM)--50 mL
Saturated Sodium Bicarbonate Solution--2 x 25 mL
Brine--25 mL
Anhydrous Magnesium Sulfate (MgSO₄)--~2 g

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3',5'-dichloro-[1,1'-biphenyl]-4-carboxylic acid (1.34 g, 5.0 mmol) in methanol (25 mL).

  • Carefully add concentrated sulfuric acid (~0.5 mL) dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • The product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like methanol.

Amide Bond Formation: Introducing Structural Diversity

Amide coupling is a cornerstone of medicinal chemistry, allowing for the introduction of a wide array of amine-containing fragments. This enables the exploration of hydrogen bonding interactions and the introduction of basic centers, which can be crucial for target binding and pharmacokinetic properties.

Amidation A 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid C Coupling Agents (e.g., HATU, HOBt, EDCI) Base (e.g., DIPEA) A->C B Amine (R-NH2) B->C D 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxamide C->D Amide Coupling

Caption: General scheme for the amide coupling of the target intermediate.

Protocol 3: Synthesis of N-Benzyl-3',5'-dichloro-[1,1'-biphenyl]-4-carboxamide

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid267.102.0534 mg
Benzylamine107.152.20.24 mL
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)380.232.4912 mg
DIPEA (N,N-Diisopropylethylamine)129.244.00.7 mL
Dichloromethane (DCM), anhydrous--20 mL
1M Hydrochloric Acid--2 x 15 mL
Saturated Sodium Bicarbonate Solution--2 x 15 mL
Brine--15 mL
Anhydrous Sodium Sulfate (Na₂SO₄)--~2 g

Procedure:

  • To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add 3',5'-dichloro-[1,1'-biphenyl]-4-carboxylic acid (534 mg, 2.0 mmol), HATU (912 mg, 2.4 mmol), and anhydrous dichloromethane (20 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add benzylamine (0.24 mL, 2.2 mmol) followed by DIPEA (0.7 mL, 4.0 mmol).

  • Stir the reaction mixture at room temperature for 6 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M hydrochloric acid (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired amide.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling 3',5'-dichloro-[1,1'-biphenyl]-4-carboxylic acid and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid is a valuable and versatile intermediate with significant potential in the discovery of new bioactive molecules, particularly in the agrochemical sector. The synthetic and derivatization protocols provided in this guide offer a solid foundation for researchers to explore the chemical space around this important scaffold. The robust nature of the Suzuki-Miyaura coupling for its synthesis, combined with the straightforward derivatization of its carboxylic acid group, ensures its continued relevance in the pursuit of innovative chemical solutions.

References

  • PubChem. 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Patent US-7241721-B2. Biphenyl derivatives and their use as fungicides. [Link]

Sources

Application Notes and Protocols for Developing Cell-Based Assays with 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction

3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid is a small molecule inhibitor of Transient Receptor Potential Canonical (TRPC) channels, specifically showing activity against TRPC4 and TRPC5.[1][2] These channels are non-selective cation channels that play significant roles in a variety of physiological processes, and their dysregulation has been implicated in numerous disease states.[1][3] The development of potent and selective inhibitors for TRPC4 and TRPC5 is therefore of great interest for both basic research and therapeutic development.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust cell-based assays to characterize the inhibitory activity of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid and its analogs on TRPC4 and TRPC5 channels. We will detail both a high-throughput primary screening assay and a lower-throughput, high-content secondary assay to provide a complete workflow for compound characterization.

Part 1: Primary High-Throughput Screening: A Fluorescence-Based Calcium Flux Assay

Principle of the Assay

The primary assay is designed for high-throughput screening (HTS) to determine the potency of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid in a cellular context. This assay utilizes a HEK293 cell line stably co-expressing the human TRPC4 channel and a G-protein coupled receptor (GPCR), such as the µ-opioid receptor.[4] Activation of the µ-opioid receptor by an agonist like DAMGO initiates a Gαi/o signaling cascade that leads to the opening of TRPC4 channels, resulting in an influx of extracellular calcium (Ca²⁺) into the cell.[4] This influx can be detected by a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺. The inhibitory effect of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid is quantified by its ability to reduce the agonist-induced fluorescence signal.

Signaling Pathway

TRPC4_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., DAMGO) GPCR μ-Opioid Receptor (GPCR) Agonist->GPCR Binds G_protein Gαi/oβγ GPCR->G_protein Activates TRPC4 TRPC4 Channel (Closed) TRPC4_Open TRPC4 Channel (Open) TRPC4->TRPC4_Open Opens Ca_ion Ca²⁺ TRPC4_Open->Ca_ion G_protein->TRPC4 Modulates Fluo4 Fluo-4 Ca_ion->Fluo4 Binds Fluo4_Ca Fluo-4-Ca²⁺ (Fluorescent) Fluo4->Fluo4_Ca

Caption: GPCR-mediated activation of TRPC4 channels leading to calcium influx.

Detailed Protocol

Materials and Reagents:

  • HEK293 cell line stably co-expressing human TRPC4 and the µ-opioid receptor

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • 384-well black-walled, clear-bottom assay plates

  • 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid (CAS: 190911-79-6)[5][6][7]

  • DMSO

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • DAMGO (agonist)

  • HBSS (Hank's Balanced Salt Solution) with 20 mM HEPES

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Maintain the HEK293-TRPC4-µ-opioid receptor cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • On the day of the assay, harvest cells using Trypsin-EDTA and resuspend in assay medium (DMEM with 10% FBS).

    • Seed the cells into 384-well assay plates at a density of 20,000 cells per well in 20 µL of assay medium.

    • Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation and Plating:

    • Prepare a 10 mM stock solution of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid in DMSO.

    • Perform a serial dilution in DMSO to create a concentration range (e.g., from 10 mM to 100 nM).

    • Transfer 100 nL of the diluted compounds to the assay plate using an acoustic dispenser or a pintool. This will result in a final DMSO concentration of ≤0.5%.

  • Dye Loading:

    • Prepare a dye loading solution of 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS with 20 mM HEPES.

    • Remove the cell culture medium from the assay plates and add 20 µL of the dye loading solution to each well.

    • Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • FLIPR Assay Procedure:

    • Place the assay plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add 10 µL of a 3X concentration of the agonist DAMGO (final concentration to be determined during assay development, typically around the EC₈₀) to each well.

    • Immediately begin recording the fluorescence signal for 2-3 minutes.

  • Data Analysis:

    • The fluorescence signal is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assay Validation and Optimization
ParameterRecommended ValueRationale
Z'-factor > 0.5Ensures the assay is robust and can reliably distinguish between positive and negative controls.
Signal-to-Background (S/B) > 5A high S/B ratio provides a clear window to measure compound inhibition.
Cell Seeding Density 15,000 - 25,000 cells/wellOptimized to achieve a confluent monolayer on the day of the assay, ensuring a robust signal.
Agonist (DAMGO) Concentration EC₈₀This concentration provides a strong, sub-maximal signal, which is optimal for detecting inhibition.
DMSO Tolerance ≤ 0.5%High concentrations of DMSO can be toxic to cells and interfere with the assay.

Part 2: Secondary Confirmatory Assay: Patch-Clamp Electrophysiology

Principle of the Assay

To confirm the results from the primary screen and to gain deeper mechanistic insights, whole-cell patch-clamp electrophysiology is the gold-standard method. This technique directly measures the ion currents flowing through the TRPC4 channels in the plasma membrane of a single cell. By applying a specific voltage protocol, the channels can be activated, and the resulting current can be recorded. The inhibitory effect of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid is determined by its ability to block this current in a concentration-dependent manner. This method provides high-fidelity data on the compound's direct interaction with the ion channel.

Experimental Workflow

Electrophysiology_Workflow A Cell Plating (HEK293-TRPC4) B Cell Selection (Healthy, isolated cell) A->B C Pipette Approach & Seal Formation (GΩ seal) B->C D Whole-Cell Configuration C->D E Baseline Current Recording D->E F Compound Application (Perfusion system) E->F G Inhibited Current Recording F->G H Data Analysis (IC₅₀ determination) G->H

Caption: A simplified workflow for a whole-cell patch-clamp experiment.

Detailed Protocol

Materials and Reagents:

  • HEK293 cells expressing TRPC4

  • Glass coverslips

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipettes

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH)

  • 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate HEK293-TRPC4 cells on glass coverslips 24-48 hours before the experiment.

    • On the day of recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

  • Electrophysiological Recording:

    • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Under visual guidance, approach a single, healthy cell with the recording pipette and form a high-resistance (GΩ) seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -60 mV. Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to elicit TRPC4 currents.

  • Compound Application:

    • Establish a stable baseline recording of the TRPC4 current.

    • Apply 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid at various concentrations to the cell using a fast perfusion system.

    • Allow the effect of the compound to reach a steady state at each concentration before recording the inhibited current.

  • Data Acquisition and Analysis:

    • Record the current at each compound concentration.

    • Measure the peak outward current at a specific voltage (e.g., +80 mV).

    • Calculate the percentage of current inhibition for each concentration relative to the baseline.

    • Plot the percentage inhibition against the compound concentration and fit the data to determine the IC₅₀.

Part 3: Selectivity Profiling

A crucial aspect of characterizing any inhibitor is to determine its selectivity. 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid should be tested against other related TRP channels to understand its specificity.

Approach:

  • Utilize the same assay platforms (calcium flux and/or electrophysiology) described above.

  • Employ cell lines individually expressing other TRP channel isoforms, such as TRPC3, TRPC6, TRPV1, and TRPM8.

  • Determine the IC₅₀ values for 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid against each of these channels.

Sample Data Presentation:

ChannelIC₅₀ (µM)Assay Type
TRPC4 e.g., 1.5Calcium Flux
TRPC5 e.g., 1.2Calcium Flux
TRPC3 e.g., > 30Calcium Flux
TRPC6 e.g., > 30Calcium Flux
TRPV1 e.g., > 50Electrophysiology
TRPM8 e.g., > 50Electrophysiology

This table provides a clear and concise summary of the compound's selectivity profile, which is essential for its validation as a specific tool compound.

Conclusion

The cell-based assays detailed in this application note provide a robust and comprehensive framework for the characterization of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid as a TRPC4/TRPC5 inhibitor. The combination of a high-throughput fluorescence-based primary assay and a high-content electrophysiological secondary assay ensures both efficiency and accuracy in determining compound potency and mechanism of action. Furthermore, the outlined selectivity profiling is a critical step in validating the compound for use in further biological investigations. These protocols can be readily adapted for the screening and characterization of other novel modulators of TRP channels, thereby accelerating research and drug discovery in this important field.

References

  • Rubaiy, H. N., & Ludlow, M. J. (2018). Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease. Pharmaceuticals, 11(4), 103. [Link]

  • PubChem. (n.d.). 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Miller, M., et al. (2011). Novel Chemical Inhibitor of TRPC4 Channels. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Just, S., et al. (2018). Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model. ACS Medicinal Chemistry Letters, 9(11), 1172–1177. [Link]

  • Zhu, Y., et al. (2015). Novel 2-Aminobenzimidazole Derivatives: Inhibitors of TRPC4 and TRPC5 Channels. British Journal of Pharmacology, 172(12), 3135–3147. [Link]

  • Lead Sciences. (n.d.). 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid. [Link]

Sources

A Robust and Validated LC-MS/MS Method for the Quantification of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

This application note provides a comprehensive, field-tested guide for the quantitative analysis of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid in human plasma. Recognizing the critical need for reliable bioanalytical data in drug development and toxicology studies, we present a highly selective and sensitive method utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for small molecule quantification.[1] The protocols herein detail two robust sample preparation strategies—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—and provide optimized instrumental parameters and full method validation criteria based on current regulatory standards. This guide is designed to be a self-validating system, explaining the scientific rationale behind each step to ensure accuracy, precision, and reproducibility in your laboratory.

Introduction: The Rationale for Precise Quantification

The accurate measurement of xenobiotics and their metabolites in biological matrices is fundamental to pharmacokinetic, toxicokinetic, and bioequivalence studies.[2][3] 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid, a compound of interest in various research contexts, possesses physicochemical properties that present unique analytical challenges. Its carboxylic acid functional group necessitates careful pH control during extraction and chromatography to ensure consistent results, while its presence in complex biological matrices like plasma requires highly effective sample cleanup to mitigate interferences.

The primary challenge in bioanalysis is isolating the target analyte from a dense matrix of proteins, lipids, and other endogenous components that can suppress the instrument's signal and compromise data quality.[4] This guide directly addresses these challenges by providing detailed protocols that not only isolate the analyte but also adhere to the stringent validation requirements set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][5][6][7]

Principle of the Method: An Overview

The core of this analytical approach is the coupling of reversed-phase liquid chromatography for high-resolution separation with tandem mass spectrometry for highly selective detection. An internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid-¹³C₆), is introduced early in the workflow to correct for variability during sample processing and analysis.

The overall workflow is a multi-stage process designed for maximum efficiency and data integrity.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample Collection Spike Spike with Internal Standard Sample->Spike Normalization Extract Extraction (PPT or SPE) Spike->Extract Matrix Removal Evap Evaporate & Reconstitute Extract->Evap Concentration LC LC Separation Evap->LC Injection MS MS/MS Detection LC->MS Ionization & Detection Quant Quantification MS->Quant Peak Integration Report Reporting Quant->Report Generate Results

Figure 1: Overall bioanalytical workflow from sample receipt to final data reporting.

Detailed Sample Preparation Protocols

Effective sample preparation is the most critical step for a successful bioanalytical method.[4] Its purpose is to remove matrix components that interfere with quantification while ensuring the analyte of interest is recovered efficiently.[8] We present two validated methods: a rapid Protein Precipitation (PPT) protocol and a more exhaustive Solid-Phase Extraction (SPE) protocol for achieving the lowest detection limits.

Method 1: Protein Precipitation (PPT)

PPT is a fast and effective technique for removing the bulk of proteins from plasma samples.[9] It operates on the principle that adding a water-miscible organic solvent disrupts the hydration shell around proteins, causing them to denature and precipitate.

Protocol: Protein Precipitation

  • Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 100 µL of human plasma sample, calibration standard, or quality control (QC) sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of ¹³C₆-labeled analyte in 50:50 methanol:water).

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep the carboxylic acid analyte in its neutral, protonated state.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation. The thorough mixing is essential for consistent analyte recovery.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.

  • Supernatant Transfer: Carefully transfer the supernatant (the clear liquid) to a new tube or a 96-well plate, being careful not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase A (see section 4.1). This step ensures the sample solvent is compatible with the initial chromatographic conditions, leading to good peak shape.

  • Final Centrifugation: Centrifuge at 4,000 x g for 5 minutes before transferring to an autosampler vial for injection.

Method 2: Solid-Phase Extraction (SPE)

SPE offers a more selective and thorough cleanup than PPT, resulting in cleaner extracts and often improved lower limits of quantification (LLOQ).[8][10] This protocol utilizes a mixed-mode anion exchange SPE cartridge, which retains the acidic analyte via ion exchange while allowing neutral and basic interferences to be washed away.

SPE_Workflow Condition 1. Condition (Methanol, then Water) Prepares sorbent for sample Equilibrate 2. Equilibrate (Acidified Water) Sets pH for analyte binding Condition->Equilibrate Load 3. Load Sample Analyte binds to sorbent Equilibrate->Load Wash1 4. Wash 1 (Aqueous Wash) Removes polar interferences Load->Wash1 Wash2 5. Wash 2 (Organic Wash) Removes non-polar interferences Wash1->Wash2 Elute 6. Elute (Basic Organic Solvent) Disrupts binding and recovers analyte Wash2->Elute

Figure 2: Step-by-step workflow for the Solid-Phase Extraction (SPE) protocol.

Protocol: Solid-Phase Extraction (Mixed-Mode Anion Exchange)

  • Sample Pre-treatment: In a glass tube, mix 100 µL of plasma with 10 µL of the internal standard working solution. Add 200 µL of 2% phosphoric acid in water to acidify the sample.[11] This ensures the carboxylic acid analyte is fully protonated and ready for potential reversed-phase interactions, while preparing it for the primary ion-exchange retention.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water. This activates the sorbent.[10]

  • Equilibration: Equilibrate the cartridge by passing 1 mL of 2% phosphoric acid in water. This step ensures the sorbent is at the optimal pH for analyte retention.[12]

  • Sample Loading: Load the pre-treated sample onto the cartridge. Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (approx. 1 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of 2% acetic acid in water to remove hydrophilic interferences.

    • Wash 2: Pass 1 mL of methanol to remove lipophilic interferences.

  • Elution: Elute the analyte and internal standard by passing 1 mL of 5% ammonium hydroxide in acetonitrile. The basic pH neutralizes the charge on the analyte, releasing it from the anion-exchange sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in steps 7-9 of the PPT protocol.

LC-MS/MS Instrumental Conditions

The following parameters have been optimized for the selective and sensitive detection of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid.

Liquid Chromatography (LC) Parameters

Separation is performed using a reversed-phase C18 column, which is standard for small molecule analysis. The gradient elution ensures that early-eluting interferences are separated from the analyte of interest.

ParameterRecommended Condition
HPLC System Agilent 1290 Infinity II or equivalent UHPLC system
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 10% B to 95% B over 3.0 min; hold at 95% B for 1.0 min
Mass Spectrometry (MS/MS) Parameters

Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and sensitivity.

ParameterRecommended Condition
MS System Sciex 7500 QTrap or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 500°C
IonSpray Voltage -4500 V
MRM Transitions Analyte: 281.0 -> 237.0 (Quantifier), 281.0 -> 168.0 (Qualifier) Internal Standard (¹³C₆): 287.0 -> 243.0

Note: MRM transitions are hypothetical and must be optimized empirically for the specific compound and instrument.

Bioanalytical Method Validation

A bioanalytical method is only reliable if it is properly validated.[1] Validation is the documented process that demonstrates an analytical method is reliable and fit for its intended purpose.[1] All validation experiments should be conducted in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline.[2][6]

Validation ParameterAcceptance Criteria (per FDA Guidance)[2][6]
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 sources.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. At least 75% of non-zero standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Replicate (n≥5) analyses of QC samples at ≥4 levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Recovery Not required to be 100%, but must be consistent and reproducible across the concentration range.
Matrix Effect Matrix factor (analyte response in post-spiked matrix / analyte response in neat solution) should be consistent across lots. CV ≤15%.
Stability Analyte concentration should be within ±15% of nominal under tested conditions (e.g., Freeze-Thaw, Bench-Top, Long-Term).

Data Analysis and Quantification

The concentration of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid in unknown samples is determined by interpolation from a calibration curve.

  • Calibration Curve Construction: A calibration curve is generated by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically applied.

  • Quantification of Unknowns: The peak area ratio is calculated for each unknown sample. The concentration of the analyte is then determined from the regression equation of the calibration curve.

  • Acceptance of Results: Each analytical run must include calibration standards and at least three levels of QC samples (low, medium, high) in duplicate. The run is considered valid if the standards and at least two-thirds of the QC samples meet the accuracy and precision criteria outlined in the validation section.

Conclusion

This application note provides a detailed and robust framework for the quantification of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid in human plasma. By leveraging the sensitivity and selectivity of LC-MS/MS and employing rigorous sample preparation and method validation, this guide empowers researchers to generate high-quality, reliable, and defensible bioanalytical data. The principles and protocols described herein can be adapted for other acidic small molecules and various biological matrices, serving as a foundational resource for laboratories engaged in drug development and clinical research.

References

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Kymos. (n.d.). New FDA Guidance on Bioanalytical Method Validation. Kymos. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Lovelace Biomedical. (2019). The FDA's Guidance for Industry on Bioanalytical Method Validation, and us. [Link]

  • Lai, C. K., Lee, T., Au, K. M., & Chan, A. Y. (1997). Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection. Clinical Chemistry, 43(2), 312-325. [Link]

  • Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4883. [Link]

  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. [Link]

  • Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]

  • de Boer, D., et al. (2021). A generic sample preparation method for the multiplex analysis of seven therapeutic monoclonal antibodies in human plasma or serum. Journal of Chromatography B, 1180, 122883. [Link]

  • Nagana Gowda, G. A., et al. (2023). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 13(2), 271. [Link]

  • Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • Agilent Technologies. (n.d.). Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. [Link]

  • ATSDR. (1997). Analytical Methods for Chlorpyrifos. [Link]

  • BioProcess International. (2013). Analytical Methods for Biologics. [Link]

  • Maeda, M., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Metabolites, 11(12), 820. [Link]

  • Schlosser, A., et al. (2021). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 413, 4667-4679. [Link]

  • Villanueva, J., et al. (2006). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PMC. [Link]

  • Medwin Publishers. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. [Link]

  • Semantic Scholar. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Alexandrova, L. (2010). LC-MS/MS Quantitation in Drug Discovery & Development. SlideShare. [Link]

Sources

derivatization of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Derivatization of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid is a compound of interest in various fields, including environmental analysis as a potential metabolite of polychlorinated biphenyls (PCBs) and in pharmaceutical research as a structural motif in drug discovery.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of semi-volatile organic compounds.[2] However, direct GC-MS analysis of polar molecules like carboxylic acids is fraught with challenges.

The high polarity of the carboxylic acid functional group (-COOH), due to the presence of an acidic proton, leads to several analytical issues:

  • Poor Volatility: Strong intermolecular hydrogen bonding prevents the molecule from easily transitioning into the gas phase, a prerequisite for GC analysis.[3]

  • Thermal Instability: At the high temperatures required for volatilization in the GC inlet, carboxylic acids can decompose, leading to inaccurate quantification and analysis.

  • Peak Tailing: Polar analytes tend to interact strongly with active sites (e.g., free silanols) on the GC column and inlet liner, resulting in broad, asymmetric peaks that compromise resolution and sensitivity.[3]

To overcome these limitations, chemical derivatization is an essential sample preparation step. This process converts the polar -COOH group into a less polar, more volatile, and more thermally stable functional group, rendering the analyte "GC-amenable". This application note provides a detailed guide to two robust derivatization methods for 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid: Silylation and Esterification .

Principle of Derivatization for Carboxylic Acids

Derivatization for GC analysis fundamentally works by replacing the active, acidic hydrogen on the carboxyl group with a non-polar, protecting group.[4] This transformation disrupts the hydrogen bonding network, thereby increasing the analyte's volatility and thermal stability.

  • Silylation: This is one of the most common derivatization techniques.[5] It involves reacting the analyte with a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic proton with a trimethylsilyl (TMS) group. The resulting TMS ester is significantly more volatile and less polar than the parent acid. The reaction is often catalyzed by the addition of a small amount of trimethylchlorosilane (TMCS).[6]

  • Esterification (Alkylation): This method converts the carboxylic acid into an ester, typically a methyl ester, which is much more volatile.[4] Common reagents include diazomethane, boron trifluoride in methanol (BF₃-Methanol), or methanolic HCl.[7] While diazomethane is highly efficient, it is also toxic and explosive, making alternatives like BF₃-Methanol a safer and widely used choice for forming fatty acid methyl esters (FAMEs) and other carboxylate esters.[5][8]

The choice between methods depends on the sample matrix, potential interferences, and available resources. Silylation is generally faster and uses milder conditions, but the resulting derivatives can be sensitive to moisture.[6] Esterification provides very stable derivatives but may require more stringent reaction conditions.

Experimental Workflow

The overall process, from sample preparation to data acquisition, is outlined below. This workflow is applicable to both derivatization methods described in the subsequent sections, with variations only in the derivatization step itself.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample containing Analyte Solvent Dissolve in appropriate anhydrous solvent (e.g., Pyridine) Sample->Solvent Dry Ensure sample is dry (e.g., evaporate and reconstitute) Solvent->Dry AddReagent Add Derivatization Reagent (e.g., BSTFA or BF3-Methanol) Dry->AddReagent React Heat Reaction Mixture (e.g., 60-100°C) AddReagent->React Cool Cool to Room Temperature React->Cool Inject Inject aliquot into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Analysis Detect->Data

Caption: General workflow for the derivatization and GC-MS analysis of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid.

Protocol 1: Silylation using BSTFA + TMCS

This protocol describes the formation of a trimethylsilyl (TMS) ester. Silylation with BSTFA is a robust and widely used method for derivatizing carboxylic acids.[9] The addition of 1% TMCS acts as a catalyst to increase the reactivity of the reagent, especially for hindered compounds.[4]

4.1. Reagents and Materials

  • 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid standard or extracted sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Anhydrous Ethyl Acetate (GC grade)

  • 2 mL GC vials with PTFE-lined screw caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas stream for evaporation

4.2. Step-by-Step Procedure

  • Sample Preparation: Accurately weigh or pipette the sample containing 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid into a 2 mL GC vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical as silylation reagents react readily with moisture.

  • Reconstitution: Add 100 µL of anhydrous pyridine to dissolve the dried residue. Pyridine can act as a solvent and a catalyst.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be added in excess to ensure the reaction goes to completion.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes .

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. Alternatively, the sample can be diluted with ethyl acetate if necessary. The TMS derivatives are sensitive to hydrolysis and should be analyzed promptly.

Protocol 2: Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol describes the formation of a methyl ester using a commercially available BF₃-Methanol complex. This is a classic and effective method for esterifying carboxylic acids.[10]

5.1. Reagents and Materials

  • 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid standard or extracted sample

  • Boron Trifluoride-Methanol solution (14% w/v)

  • Anhydrous Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 2 mL GC vials with PTFE-lined screw caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas stream for evaporation

5.2. Step-by-Step Procedure

  • Sample Preparation: Place the dried sample of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid into a 2 mL GC vial.

  • Reagent Addition: Add 200 µL of 14% BF₃-Methanol solution to the vial.

  • Reaction: Tightly cap the vial and place it in a heating block set to 100°C for 15 minutes .[10]

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Extraction: Add 500 µL of anhydrous hexane and 200 µL of saturated NaCl solution to the vial. Cap and vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The hexane solution containing the methyl ester derivative is now ready for GC-MS analysis. This derivative is generally more stable than its TMS counterpart.

GC-MS Instrumentation and Parameters

The following tables provide typical starting parameters for the GC-MS analysis of the derivatized analyte. These may require optimization based on the specific instrument and column used.

Gas Chromatograph (GC) Parameters Setting
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent)
Inlet Temperature 280°C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program Initial: 100°C (hold 2 min)
Ramp: 15°C/min to 300°C
Hold: 5 min at 300°C
Mass Spectrometer (MS) Parameters Setting
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-500)
Solvent Delay 4 minutes

Expected Results and Discussion

Successful derivatization will result in a sharp, symmetrical chromatographic peak for the analyte at a retention time significantly earlier than what would be observed for the underivatized acid (if it were to elute at all).

  • Analyte: 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid

    • Molecular Formula: C₁₃H₈Cl₂O₂

    • Molecular Weight: 267.11 g/mol [11]

  • TMS Derivative: 4-(trimethylsilyl)oxycarbonyl-3',5'-dichlorobiphenyl

    • Molecular Formula: C₁₆H₁₄Cl₂O₂Si

    • Molecular Weight: 337.27 g/mol

    • Expected Mass Spectrum: The EI mass spectrum will likely show a molecular ion (M⁺) at m/z 336 (for ³⁵Cl isotopes). Key fragments would include the loss of a methyl group (M-15) at m/z 321 and characteristic ions for the dichlorobiphenyl moiety.

  • Methyl Ester Derivative: 4-methoxycarbonyl-3',5'-dichlorobiphenyl

    • Molecular Formula: C₁₄H₁₀Cl₂O₂

    • Molecular Weight: 281.14 g/mol

    • Expected Mass Spectrum: The EI mass spectrum should exhibit a strong molecular ion at m/z 280 (for ³⁵Cl isotopes). A characteristic fragment would be the loss of the methoxy group (M-31, -OCH₃) at m/z 249. The isotopic pattern for two chlorine atoms (M, M+2, M+4) will be a key identifier.

References

  • Carlsson, H., Nilsson, U., & Becker, G. (1981). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. PubMed. Available at: [Link]

  • University of Colorado, Boulder. (n.d.). Art_esterification of Carboxylic Acids. Scribd. Available at: [Link]

  • Felder, E., Tiepolo, U., & Mengassini, A. (1973). Method for the esterification of carboxylic acids in gas chromatographic analysis. Journal of Chromatography A, 82(2), 291–296. Available at: [Link]

  • Christie, W.W. (2011). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Available at: [Link]

  • Procopio, A., et al. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. MDPI. Available at: [Link]

  • Moldoveanu, S.C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Elsevier. Available at: [Link]

  • Procopio, A., et al. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. ResearchGate. Available at: [Link]

  • Zenkevich, I.G. (2004). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid. PubChem. Available at: [Link]

  • Presset, M., et al. (2017). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Organic Letters, 19(20), 5593-5596. Available at: [Link]

  • Reddit. (2014). What's the best way to methylate carboxylic acids without diazomethane?. r/chemistry. Available at: [Link]

  • Pietrogrande, M.C., et al. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. ResearchGate. Available at: [Link]

  • Barkawi, L.S., & Cohen, J.D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. Nature Protocols, 5(10), 1619-1626. Available at: [Link]

  • ResearchGate. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. Available at: [Link]

  • Cho, S., et al. (2012). Sample stacking with in-column silylation for less volatile polar compounds using GC-MS. Journal of Separation Science, 35(5-6), 664-670. Available at: [Link]

  • Lead Sciences. (n.d.). 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid. Available at: [Link]

  • Sarkhosh, M., et al. (2019). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Brazilian Journal of Biology, 79(4), 629-636. Available at: [Link]

  • Agilent Technologies. (2019). Analysis of Polychlorinated Biphenyls on 8890-5977B GC/MSD by Following the China HJ 743-2015 Method. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. Available at: [Link]

  • Kontsas, H., et al. (2003). Determination of polychlorinated biphenyls in serum using gas chromatography-mass spectrometry with negative chemical ionization for exposure estimation. Journal of Chromatography B, 791(1-2), 117-125. Available at: [Link]

  • NIST. (n.d.). Biphenyl-4-carboxylic acid. NIST Chemistry WebBook. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Biphenyl Carboxylic Acids via Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The biphenyl carboxylic acid motif is a privileged scaffold found in a multitude of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of these crucial compounds, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of its key reagents.[3][4][5] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the theory, application, and practical execution of Suzuki coupling reactions for the synthesis of biphenyl carboxylic acids. It includes a detailed examination of the reaction mechanism, a comprehensive experimental protocol, and a troubleshooting guide to empower users to achieve high-yielding, reproducible results.

Scientific Foundation: Mechanism and Key Parameters

The Suzuki-Miyaura reaction forges a carbon-carbon single bond between an organoboron species (like a boronic acid) and an organohalide or triflate, catalyzed by a palladium(0) complex.[6] The reaction's success hinges on a well-understood catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

The Catalytic Cycle

The generally accepted mechanism proceeds as follows:[7][9]

  • Oxidative Addition: A coordinatively unsaturated Palladium(0) species, typically stabilized by phosphine ligands, inserts into the carbon-halogen bond of the aryl halide. This is often the rate-determining step and results in a Pd(II) complex.[6][8] The reactivity of the halide follows the trend I > Br > OTf >> Cl.[8]

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic moiety (the second aryl ring) to the Pd(II) complex, displacing the halide. The base is crucial for forming a more nucleophilic "ate" complex from the boronic acid, facilitating this transfer.[8][10][11]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled as the biphenyl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[7][8][9]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle cluster_ox cluster_trans cluster_red Pd0 Pd(0)L₂ PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Diaryl Transmetal Transmetalation PdII_Diaryl->Pd0 Product Ar¹-Ar² RedElim Reductive Elimination ArX Ar¹-X Boronic Ar²-B(OH)₂ + Base

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Critical Reaction Parameters

Optimizing a Suzuki coupling requires careful consideration of several interconnected variables.[12]

ParameterRole & Scientific RationaleCommon Choices & Recommendations
Palladium Source & Ligand The Pd(0) catalyst is the engine of the cycle. Ligands stabilize the Pd center, prevent decomposition to inactive palladium black, and tune its electronic/steric properties to promote oxidative addition and reductive elimination.[9] Bulky, electron-rich phosphine ligands are particularly effective for coupling challenging substrates like aryl chlorides.[8][13]Catalysts: Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf).[14] Ligands: SPhos, XPhos, RuPhos (for challenging couplings).[13][15] For many standard applications, Pd(PPh₃)₄ is a reliable starting point.
Boronic Acid/Ester This is the source of the second aryl ring. Boronic acids are common but can be susceptible to degradation (protodeboronation).[16] Boronate esters (e.g., pinacol esters) offer enhanced stability.[16] The presence of the carboxylic acid on this partner requires robust conditions to prevent side reactions.Arylboronic acids are widely available. If instability is an issue, consider converting to the pinacol boronate ester. Use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.[17]
Aryl Halide The electrophilic partner. Reactivity order is I > Br > OTf >> Cl.[8] Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step.[8] When the carboxylic acid is on this partner, the electronic effect is a key consideration.Aryl bromides offer a good balance of reactivity and cost. Aryl chlorides are cheaper but require more active, specialized catalyst systems.[13][16]
Base Activates the boronic acid for transmetalation and neutralizes the acid formed during the cycle.[10][11] The choice of base can significantly impact yield, and its strength should be matched to the substrates and solvent.Inorganic: K₂CO₃, K₃PO₄, Cs₂CO₃.[11][13] Organic: Triethylamine (NEt₃). K₃PO₄ is often a good choice for couplings involving sensitive functional groups.[15]
Solvent Solubilizes reactants and influences the rates of the catalytic steps. Biphasic systems (e.g., toluene/water, dioxane/water) are very common, helping to dissolve both the organic substrates and the inorganic base.[9][11]Toluene/Water, 1,4-Dioxane/Water, THF/Water, DMF.[7][9][11] Thoroughly degassing the solvent is critical to remove oxygen, which can deactivate the Pd(0) catalyst.[16][18]

Application Protocol: Synthesis of 4'-Methylbiphenyl-2-carboxylic acid

This protocol details a representative synthesis of a biphenyl carboxylic acid, a common intermediate in the production of angiotensin II receptor blockers like Valsartan.[19][20][21][22][23]

Diagram: Experimental Workflow

Workflow start Start reagents 1. Combine Reactants (2-bromobenzoic acid, p-tolylboronic acid, K₂CO₃) start->reagents solvent 2. Add Solvents (Degassed Toluene & Water) reagents->solvent degas 3. Inert Atmosphere (Purge with Argon/Nitrogen) solvent->degas catalyst 4. Add Catalyst (Pd(PPh₃)₄) degas->catalyst heat 5. Heat Reaction (Reflux at 90-100 °C) catalyst->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Aqueous Workup (Cool, Acidify, Extract) monitor->workup Reaction Complete purify 8. Purify Product (Column Chromatography or Recrystallization) workup->purify analyze 9. Characterize (NMR, MS, MP) purify->analyze end End Product analyze->end

General workflow for the synthesis of biphenyl carboxylic acids.

Materials and Reagents
ReagentFormulaMWAmount (mmol)Mass/VolumeNotes
2-Bromobenzoic acidC₇H₅BrO₂201.025.01.005 gLimiting Reagent
p-Tolylboronic acidC₇H₉BO₂135.966.00.816 g1.2 equivalents
Potassium Carbonate (K₂CO₃)K₂CO₃138.2115.02.07 g3.0 equivalents
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.560.15173 mg3 mol%
TolueneC₇H₈--25 mLAnhydrous, degassed
Deionized WaterH₂O--5 mLDegassed
Step-by-Step Procedure
  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.005 g, 5.0 mmol), p-tolylboronic acid (0.816 g, 6.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add anhydrous toluene (25 mL) and deionized water (5 mL).

  • Inerting the System: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes by bubbling the gas through the solvent mixture. This step is crucial to remove oxygen.[18]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol). The mixture will typically turn yellow or dark brown.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the 2-bromobenzoic acid is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with 50 mL of ethyl acetate.

    • Carefully acidify the aqueous layer with 2M HCl until the pH is ~2. This protonates the carboxylate, making the product soluble in the organic layer.

    • Separate the layers. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

    • Combine the organic extracts and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4'-methylbiphenyl-2-carboxylic acid as a solid.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd). 2. Insufficiently degassed solvents. 3. Poorly soluble reagents. 4. Inappropriate base or solvent.1. Use fresh catalyst from a reliable source; handle under inert gas. 2. Ensure thorough degassing (sparging or freeze-pump-thaw cycles). 3. Try a different solvent system (e.g., DMF, dioxane) to improve solubility.[24] 4. Screen alternative bases like K₃PO₄ or Cs₂CO₃.[24]
Protodeboronation The boronic acid is replaced by a hydrogen atom before coupling. Often occurs with electron-rich boronic acids or prolonged heating.Use a milder base (e.g., KF), lower the reaction temperature, or use a more stable boronate ester (pinacol or MIDA).[10][16]
Homocoupling Two boronic acid molecules couple together. Often caused by the presence of oxygen or Pd(II) species.Ensure rigorous exclusion of air from the reaction.[9] If using a Pd(II) pre-catalyst, adding a small amount of a reducing agent (like an extra equivalent of phosphine ligand) can help.[25]
Dehalogenation The aryl halide is reduced, replacing the halogen with hydrogen.This can be caused by hydride sources in the reaction mixture. Ensure solvents are pure. Sometimes changing the ligand or base can mitigate this side reaction.[9]
Difficulty with Purification The carboxylic acid product can be difficult to separate from acidic byproducts or starting materials.Ensure the acidification step in the workup is complete (pH ~2) to fully protonate the product. A base wash (e.g., with dilute NaHCO₃) followed by re-acidification can sometimes help remove neutral impurities.

Applications in Drug Development

The Suzuki coupling's reliability has made it a cornerstone in the pharmaceutical industry.[3][25][26] A prime example is the synthesis of the "sartan" class of antihypertensive drugs, which feature a biphenyl scaffold. Valsartan (Diovan®), for instance, is synthesized on an industrial scale using a key Suzuki coupling step to form the central biphenyl core, demonstrating the reaction's power and scalability.[19][20][21][22] This transformation is frequently cited as one of the most used reactions in medicinal chemistry.[4]

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Der Pharma Chemica. Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Available from: [Link]

  • ACS Publications. Synthesis of Valsartan via Decarboxylative Biaryl Coupling. Available from: [Link]

  • SAGE Publications Inc. ChemInform Abstract: Convenient Synthesis of Valsartan via a Suzuki Reaction. Available from: [Link]

  • Beilstein Journals. A short and efficient synthesis of valsartan via a Negishi reaction. Available from: [Link]

  • European Commission. Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. Available from: [Link]

  • ResearchGate. A simple and efficient synthesis of the valsartan. Available from: [Link]

  • SGRL. Suzuki Coupling for Pharmaceutical Intermediates. Available from: [Link]

  • ResearchGate. A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]

  • PMC - NIH. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Available from: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]

  • University of Glasgow Theses Service. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]

  • Google Patents. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
  • ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Available from: [Link]

  • PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Available from: [Link]

  • ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Available from: [Link]

  • Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available from: [Link]

  • The Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Available from: [Link]

Sources

Formulation of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic Acid for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the formulation of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid (DBC), a compound characterized by its biphenyl carboxylic acid structure, for use in preclinical animal studies. Given its physicochemical properties—specifically its predicted poor aqueous solubility—developing a robust and reproducible formulation is paramount for ensuring accurate dosing and obtaining reliable pharmacokinetic and toxicological data.[1][2][3] This guide details a systematic approach, from initial physicochemical characterization and solubility screening to the selection of appropriate vehicles and the preparation of various formulations for oral and parenteral administration. Protocols are designed to be self-validating, incorporating essential quality control and stability assessments to guarantee the integrity of the dosing formulation.[4][5][6]

Pre-Formulation Assessment: The Foundation of a Successful Study

Before any formulation work begins, a thorough understanding of the test article's properties is essential. This initial characterization informs every subsequent decision in the formulation development process.

Physicochemical Profile of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic Acid

The structure of DBC dictates its likely behavior in solution. The presence of a carboxylic acid group provides a handle for pH-dependent solubility, while the dichlorinated biphenyl core confers significant lipophilicity and is expected to result in low aqueous solubility at physiological pH.[7][8]

PropertyValue / ObservationSource / Rationale
Molecular Formula C₁₃H₈Cl₂O₂PubChem CID: 2758080[7]
Molecular Weight 267.10 g/mol PubChem CID: 2758080[7]
Appearance White to off-white solidInferred from similar compounds[9]
Predicted Solubility Poorly soluble in water; soluble in organic solvents (e.g., DMSO, DMF) and aqueous bases.Based on chemical structure (lipophilic biphenyl core, acidic carboxylic group).[10][11]
pKa Not experimentally determined, but expected to be in the acidic range (approx. 4-5) typical for benzoic acids.Chemical structure analogy.[12]
The Imperative of Solubility Screening

The primary goal of preclinical formulation is to maximize exposure for safety testing, often by formulating to the limits of solubility.[6] Therefore, the first experimental step is to quantify the solubility of DBC in a range of pharmaceutically acceptable vehicles. This data-driven approach prevents wasted time and resources on unsuitable formulation strategies.

Protocol 1: Preliminary Solubility Screening

Objective: To determine the approximate solubility of DBC in common preclinical vehicles.

Materials:

  • 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid

  • Selection of vehicles (see Table 2)

  • Vials (e.g., 2 mL glass vials)

  • Orbital shaker or rotator

  • Analytical balance

  • HPLC or UPLC system for concentration analysis

Procedure:

  • Preparation: Add an excess amount of DBC (e.g., 10-20 mg) to a pre-tared vial. The goal is to have undissolved solid remaining at equilibrium.

  • Vehicle Addition: Add a fixed volume (e.g., 1 mL) of a selected vehicle to the vial.

  • Equilibration: Tightly cap the vials and place them on a rotator at ambient temperature (or other relevant temperature) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, visually confirm that excess solid remains. Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved compound.

  • Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid is disturbed. Dilute the supernatant with a suitable solvent and analyze the concentration of DBC using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Express solubility in mg/mL.

Formulation Strategy and Vehicle Selection

The results from the solubility screen directly guide the formulation strategy. The choice of vehicle is critical and must balance solubilization capacity with potential toxicity and physiological impact on the animal model.[13][14]

Decision-Making Workflow for Formulation

The following workflow provides a logical progression from solubility data to a final formulation choice.

G cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation Type cluster_3 Phase 4: Final Verification Solubility Protocol 1: Solubility Screening Decision Solubility > Target Dose? Solubility->Decision Solution Solution (e.g., PEG 400, Oil) Decision->Solution Yes Suspension Suspension (e.g., 0.5% CMC) Decision->Suspension No QC QC & Stability Testing Solution->QC Complex Complex Formulation (e.g., Surfactants, Cyclodextrins) Suspension->Complex If Suspension Fails (e.g., poor homogeneity) Suspension->QC Complex->QC

Caption: Formulation Development Workflow for DBC.

Common Vehicles for Rodent Studies

The choice of vehicle should be justified and, where possible, use excipients with a known safety profile.[15]

Vehicle TypeExamplesProperties & Considerations
Aqueous Suspending Agents 0.5-1% (w/v) Carboxymethylcellulose (CMC), 0.5% (w/v) Methylcellulose (MC)Physiologically compatible and preferred for initial studies.[14] Used for insoluble compounds. Viscosity must be managed for accurate gavage.
Oils Corn oil, Sesame oil, Miglyol® 812Suitable for highly lipophilic compounds.[14] Potential for long-term exposure effects must be considered. Caution is required during oral administration to prevent aspiration.[13]
Co-solvents Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG)Can significantly increase solubility.[16] Often used in combination with water. High concentrations can be toxic; their use should be minimized and justified.
Surfactants Polysorbate 80 (Tween® 80), Kolliphor® RH40Added to aqueous vehicles to improve wetting and create stable suspensions or emulsions.[14]
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD)Forms inclusion complexes to enhance aqueous solubility.[14] High concentrations of HP-β-CD have been linked to renal toxicity.[15]

Detailed Formulation Protocols

All formulations must be prepared with precision to ensure accurate dosing.[5] For parenteral routes, sterility is mandatory.[17][18]

Protocol 2: Preparation of an Aqueous Suspension (10 mg/mL)

Rationale: A suspension is often the simplest and most common formulation for poorly soluble, neutral compounds intended for oral administration. The use of a wetting agent (Tween 80) helps ensure the hydrophobic particles are uniformly dispersed.

Materials:

  • DBC, micronized if possible

  • Tween® 80

  • Carboxymethylcellulose sodium (CMC-Na), low viscosity

  • Sterile water for injection

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinders and volumetric flasks

Procedure:

  • Calculate: Determine the total volume needed and calculate the required mass of DBC, CMC-Na, and Tween® 80. For a 10 mL batch at 10 mg/mL in 0.5% CMC / 0.1% Tween 80:

    • DBC: 100 mg

    • CMC-Na: 50 mg

    • Tween® 80: 10 mg (or 10 µL)

  • Prepare Vehicle: Add the CMC-Na to ~8 mL of sterile water while stirring vigorously. Allow it to stir until fully dissolved (this may take time). Add the Tween® 80 and mix.

  • Wetting the API: In a mortar, place the weighed DBC. Add a few drops of the vehicle and triturate with the pestle to form a smooth, uniform paste.

    • Scientist's Note: This step is critical to prevent clumping of the hydrophobic powder when added to the bulk vehicle.

  • Combine and Suspend: Gradually add the remaining vehicle to the mortar while mixing. Transfer the contents to a graduated cylinder or beaker. Rinse the mortar with a small amount of vehicle to ensure a complete transfer.

  • Final Volume: Adjust the final volume to 10 mL with the vehicle.

  • Homogenize: Place a magnetic stir bar in the suspension and stir continuously for at least 30 minutes before and during dosing to maintain homogeneity.

Protocol 3: Preparation of a Solution for Parenteral Administration (5 mg/mL)

Rationale: Parenteral formulations must be sterile, isotonic, and have a pH close to physiological levels to avoid injection site irritation and other adverse effects.[17][18] This protocol uses a co-solvent system and pH adjustment to achieve a true solution.

Materials:

  • DBC

  • PEG 400

  • Sterile Saline (0.9% NaCl)

  • 1N Sodium Hydroxide (NaOH)

  • pH meter

  • Sterile syringe filters (0.22 µm)

  • Laminar flow hood or biosafety cabinet

Procedure (must be performed using aseptic technique):

  • Solubilization: In a sterile beaker within a laminar flow hood, weigh the required amount of DBC (e.g., 50 mg for a 10 mL batch).

  • Add Co-solvent: Add a minimal amount of PEG 400 (e.g., 2 mL, or 20% of the final volume) and vortex or sonicate until the DBC is fully dissolved.

  • pH Adjustment: Slowly add sterile saline while stirring. The compound may precipitate. Add 1N NaOH dropwise until the compound redissolves and the pH of the solution is between 7.0 and 7.4.

    • Scientist's Note: The carboxylic acid group is deprotonated to its more soluble carboxylate salt form at neutral/basic pH.

  • Final Volume: Adjust the final volume to 10 mL with sterile saline. Ensure the solution remains clear.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile vial.[17][19] This is a mandatory step for all parenteral doses not prepared from commercially sterile components.[17]

Quality Control and Stability Assessment

Establishing the stability of a preclinical formulation is a crucial component of drug development, ensuring the test system receives the correct amount of the test article.[4][20]

Homogeneity and Concentration Verification

Before any stability study or in vivo use, the concentration of the prepared formulation must be verified.

  • For solutions: A single sample is typically sufficient.

  • For suspensions: Samples should be taken from the top, middle, and bottom of the container (while stirring) to confirm homogeneity. Acceptance criteria are typically 90-110% of the nominal concentration, with a relative standard deviation (RSD) of <10% for suspensions.

Protocol 4: Short-Term Formulation Stability

Objective: To assess the chemical stability of the formulation under anticipated storage and use conditions.

Procedure:

  • Prepare Formulation: Prepare a batch of the formulation as described above.

  • Time Zero (T=0) Analysis: Immediately after preparation, take triplicate samples for concentration analysis to establish the baseline.

  • Storage: Aliquot the remaining formulation into separate vials and store them under different conditions.

  • Time Point Analysis: At pre-defined time points, remove vials from each storage condition and analyze for DBC concentration.

  • Evaluation: The formulation is considered stable if the concentration at a given time point is within a pre-defined range (e.g., ±10%) of the T=0 concentration.[4]

ParameterConditionTime Points
Storage Temperature Refrigerated (2-8 °C), Room Temperature (~25 °C)0, 4h, 8h, 24h, 48h, 7 days
Bench-top (in-use) Room temperature, under light, with stirring (for suspensions)0, 2h, 4h, 8h
Freeze/Thaw 3 cycles from -20 °C to room temperaturePost-3rd cycle

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Formulation [label="Formulation Prepared", pos="0,3!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; T0 [label="T=0 Analysis", pos="0,1.5!"]; Storage [label="Storage Conditions", shape=ellipse, pos="3,3!", fillcolor="#FBBC05"]; Fridge [label="2-8 °C", pos="2,4.5!"]; RT [label="Room Temp", pos="4,4.5!"]; FT [label="Freeze/Thaw", pos="3,1.5!"]; Analysis [label="Time Point Analysis", shape=ellipse, pos="6,3!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Compare [label="Compare to T=0\n(Acceptance: 90-110%)", pos="6,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Formulation -> T0; Formulation -> Storage; Storage -> Fridge; Storage -> RT; Storage -> FT; Fridge -> Analysis; RT -> Analysis; FT -> Analysis; Analysis -> Compare; }

Sources

Application Note: A High-Throughput Screening Workflow for the Identification of Modulators from 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic Acid-Based Libraries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Scientific Rationale & Strategic Overview

The [1,1'-biphenyl]-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activity.[1][2] Its rigid, planar structure provides a foundation for presenting functional groups in a defined three-dimensional space, making it an excellent starting point for targeting protein binding pockets. The inclusion of a carboxylic acid moiety offers a critical interaction point, capable of forming strong hydrogen bonds or salt bridges with basic residues like lysine or arginine in a target protein.[3] The specific 3',5'-dichloro substitution pattern on the distal phenyl ring of the 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid scaffold enhances its lipophilicity and can direct binding into hydrophobic pockets, potentially increasing potency and modulating metabolic stability.

This application note provides a comprehensive, field-proven framework for utilizing libraries built around this scaffold in a high-throughput screening (HTS) campaign. We will use the hypothetical inhibition of a critical Protein-Protein Interaction (PPI) as our target class to illustrate the process. PPIs are notoriously challenging targets, and scaffolds like this are well-suited to mimic key amino acid interactions (e.g., phenylalanine) at the interface.

The objective is to present a self-validating workflow that progresses from initial assay development through a primary HTS campaign, data analysis, and a rigorous hit validation cascade, ultimately yielding high-quality, confirmed hits for downstream lead optimization.

Phase I: Assay Development and Miniaturization

The foundation of any successful HTS campaign is a robust, sensitive, and reproducible assay.[4] The choice of assay technology is dictated by the target class. For screening PPI inhibitors, homogenous proximity assays are ideal. We will detail the development of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a technology known for its high signal-to-background ratio and reduced interference from fluorescent library compounds.[5][6]

Causality of Choice: Why TR-FRET?

  • Homogeneous Format: A "mix-and-read" protocol simplifies automation and reduces sample handling variability.

  • High Sensitivity: Suitable for low-concentration biological reagents.

  • Temporal Gating: The time-resolved fluorescence measurement minimizes prompt fluorescence interference from library compounds, a common source of false positives.

  • Ratiometric Readout: The ratio of acceptor to donor emission corrects for well-to-well variations in liquid volume, further increasing data quality.

Protocol 2.1: TR-FRET Assay Development for a Hypothetical PPI Target
  • Objective: To establish optimal concentrations of tagged recombinant proteins (e.g., Protein A-GST and Protein B-His6) and TR-FRET antibody pairs (e.g., Anti-GST-Europium and Anti-His6-APC) for a stable and robust assay signal.

  • Materials:

    • Recombinant Protein A-GST and Protein B-His6

    • TR-FRET Donor: Anti-GST Europium (Eu) Chelate

    • TR-FRET Acceptor: Anti-His6 Allophycocyanin (APC)

    • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, 0.05% Tween-20, pH 7.4)

    • 384-well low-volume white microplates

  • Methodology:

    • Protein Titration: Perform a cross-titration of Protein A-GST and Protein B-His6 to determine the concentrations that yield 50-80% of the maximal signal, ensuring the assay is sensitive to inhibition.

    • Antibody Titration: Using the optimal protein concentrations, titrate the anti-GST-Eu and anti-His6-APC antibodies to find the lowest concentrations that provide a robust signal window. This minimizes cost and potential steric hindrance.

    • DMSO Tolerance: Evaluate the assay's performance in the presence of varying concentrations of DMSO (0.1% to 2.0%). The final assay DMSO concentration should not inhibit the PPI by more than 10%. A typical final concentration for HTS is between 0.1% and 1.0%.[7]

    • Signal Stability: Incubate the final assay mixture at room temperature and read the plate at multiple time points (e.g., 1, 2, 4, and 8 hours) to ensure the signal is stable over the expected duration of the HTS run.

Assay Quality Control & Miniaturization

Before commencing a full-scale screen, the assay must be validated in a miniaturized 384- or 1536-well format.[4][7] The key metric for validating HTS assay quality is the Z'-factor , which assesses the separation between the positive and negative control signals.[8]

Z'-Factor Calculation: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

  • SD_pos / Mean_pos: Standard deviation and mean of the positive control (e.g., no inhibitor, full PPI signal).

  • SD_neg / Mean_neg: Standard deviation and mean of the negative control (e.g., a known inhibitor or no Protein B, background signal).

An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.[7][9]

Parameter Condition Result Comment
Assay Format 384-well plate10 µL final volumeMiniaturization successful
Positive Control 10 nM Protein A, 20 nM Protein BMean Signal: 5,200High signal achieved
Negative Control 10 nM Protein A onlyMean Signal: 350Low background
DMSO Tolerance 0.5% Final DMSO<5% signal inhibitionAcceptable for screening
Z'-Factor 32 positive, 32 negative wells0.78 Excellent assay window

Table 1: Hypothetical data summary for a validated TR-FRET assay ready for HTS.

Phase II: The High-Throughput Screening Campaign

The HTS process integrates automated liquid handling, robotics, and sensitive detectors to screen thousands of compounds efficiently.[10][11]

HTS_Workflow cluster_prep Library & Assay Preparation cluster_screen Automated Screening cluster_analysis Data Analysis Lib Compound Library Plates (10 mM in DMSO) AssayReady Assay-Ready Plates (e.g., 50 nL compound) Lib->AssayReady Acoustic Transfer Dispense Reagent Dispensing (Acoustic or Tip-based) AssayReady->Dispense Reagent Reagent Preparation (Proteins, Antibodies) Reagent->Dispense Incubate Incubation (e.g., 1 hour at RT) Dispense->Incubate Read Plate Reading (TR-FRET Detector) Incubate->Read RawData Raw Data Acquisition Read->RawData Norm Data Normalization (% Inhibition) RawData->Norm HitSelect Hit Selection (>50% Inhibition) Norm->HitSelect

Caption: Automated High-Throughput Screening Workflow.

Protocol 3.1: Primary HTS of the Dichlorobiphenyl Carboxylic Acid Library
  • Objective: To screen the entire compound library at a single concentration to identify "primary hits."

  • Methodology:

    • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each library compound from 10 mM DMSO stock plates into 384-well assay plates. This results in a final assay concentration of 10 µM in a 10 µL reaction volume. Each plate must include columns dedicated to positive controls (DMSO only) and negative controls.

    • Reagent Addition: An automated liquid handler dispenses 5 µL of the Protein A-GST/Anti-GST-Eu mixture to all wells.

    • Initiation of Reaction: The reaction is started by dispensing 5 µL of the Protein B-His6/Anti-His6-APC mixture to all wells.

    • Incubation: Plates are incubated for 1 hour at room temperature, protected from light.

    • Data Acquisition: Plates are read on a TR-FRET-capable microplate reader.

Data Analysis and Hit Selection

Raw data from the plate reader is first normalized to percent inhibition using the on-plate controls:

% Inhibition = 100 * ( (Signal_pos - Signal_sample) / (Signal_pos - Signal_neg) )

A "hit" is defined as a compound that meets a predefined activity threshold. A common starting point is >50% inhibition or activity greater than 3 standard deviations from the mean of the neutral (DMSO) controls. It is crucial to be aware of and flag Pan-Assay Interference Compounds (PAINS) during this stage, as they are frequent hitters in many screens and often represent false positives.[12]

Metric Value
Library Size 50,000 compounds
Screening Concentration 10 µM
Plates Screened 140 (384-well)
Primary Hit Rate (>50% Inhibition) 0.5%
Number of Primary Hits 250

Table 2: Hypothetical summary of a primary HTS campaign.

Phase III: The Hit Validation Cascade

A primary hit is not a confirmed active compound. A rigorous validation cascade is essential to eliminate false positives and prioritize the most promising molecules for further study.[13][14] This process systematically increases the biological and chemical confidence in each hit.

Hit_Validation_Cascade PrimaryHits Primary Hits (n=250) Retest 1. Confirmation Screen (Single-point re-test) PrimaryHits->Retest Re-test from fresh stock DoseResponse 2. Dose-Response (IC50) (10-point titration) Retest->DoseResponse Confirmed Hits (n=150) Orthogonal 3. Orthogonal Assay (e.g., Surface Plasmon Resonance) DoseResponse->Orthogonal Potent Hits (IC50 < 10 µM, n=50) Secondary 4. Cell-Based Secondary Assay (e.g., Reporter Gene Assay) Orthogonal->Secondary Direct Binders (n=35) ValidatedHits Validated Hits (n=10-20) Secondary->ValidatedHits Cellularly Active (n=15)

Caption: A multi-step workflow for hit validation and prioritization.

Protocol 4.1: Dose-Response and IC50 Determination
  • Objective: To confirm the activity of primary hits and determine their potency (IC50).

  • Methodology:

    • Source fresh powder of the hit compounds to ensure sample integrity.

    • Create 10-point, 3-fold serial dilutions for each compound, typically starting from 100 µM.

    • Test these dilutions in triplicate in the primary TR-FRET assay.

    • Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Compound ID IC50 (µM) Hill Slope
DCB-0011.21.10.99
DCB-0027.80.90.98
DCB-003> 50 µMN/AN/A
DCB-0040.81.00.99

Table 3: Example dose-response data for confirmed hits.

Protocol 4.2: Orthogonal, Biophysical Validation
  • Objective: To confirm direct physical binding of the compound to one of the target proteins, ruling out assay artifacts.[13][15]

  • Rationale: An orthogonal assay uses a different detection technology from the primary screen. Surface Plasmon Resonance (SPR) is a label-free technique that directly measures binding kinetics and affinity. A confirmed hit from the TR-FRET assay that also shows direct binding in SPR has a much higher probability of being a true, specific modulator.

  • Methodology:

    • Immobilize one of the purified protein partners (e.g., Protein A-GST) on an SPR sensor chip.

    • Flow various concentrations of the hit compound over the chip surface.

    • Monitor the change in the refractive index, which is proportional to the mass of compound binding to the protein surface.

    • Compounds showing a concentration-dependent binding response are confirmed as direct binders.

Protocol 4.3: Cell-Based Secondary Assay
  • Objective: To determine if the compound is active in a more physiologically relevant environment.[16][17]

  • Rationale: A biochemical hit may not be active in a cellular context due to poor membrane permeability or rapid metabolism. A secondary assay, such as a reporter gene assay in a cell line where the target PPI is known to regulate a specific signaling pathway, provides this crucial validation.

  • Methodology:

    • Use a cell line engineered with a reporter construct (e.g., Luciferase) downstream of the PPI-mediated signaling pathway.

    • Treat the cells with the hit compounds across a range of concentrations.

    • After an appropriate incubation period, lyse the cells and measure luciferase activity.

    • Compounds that modulate the reporter signal in a dose-dependent manner are considered validated, cell-active hits.

Preliminary Structure-Activity Relationship (SAR)

Once a set of validated hits is confirmed, they can be analyzed for preliminary structure-activity relationships.[7] By clustering the active compounds based on their chemical structures, researchers can identify common structural motifs that are essential for activity. For example, analysis might reveal that a specific substitution on the carboxylic acid-bearing phenyl ring is critical for potency. This initial SAR provides the foundation for a rational, hypothesis-driven lead optimization campaign.

Conclusion

This application note outlines a robust and comprehensive strategy for screening small molecule libraries based on the 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid scaffold. By integrating careful assay development, automated primary screening, and a stringent, multi-step validation cascade, researchers can effectively navigate the complexities of HTS. This workflow is designed to minimize the advancement of false positives and maximize the identification of high-quality, validated hits that serve as promising starting points for drug discovery programs.

References

  • Auld, D. S., & Inglese, J. (2014). Hit-to-Lead: Hit Validation and Assessment. PubMed, Available at: [Link]

  • Macarron, R., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. Available at: [Link]

  • Gilbert, A. M., et al. (2018). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 10(1), 89-105. Available at: [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Available at: [Link]

  • Wikipedia. High-throughput screening. Available at: [Link]

  • Parham, F., et al. (2013). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery, 8(9), 1147-1157. Available at: [Link]

  • Creative Biolabs. Secondary Screening. Available at: [Link]

  • Renslo, A. R. (2014). Applications of Biophysics in High-Throughput Screening Hit Validation. SLAS Discovery, 19(5), 657-665. Available at: [Link]

  • Macarron, R., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Request PDF. Available at: [Link]

  • SpiroChem. Hit Validation. Available at: [Link]

  • Janzen, W. P. (Ed.). (2016). High Throughput Screening: Methods and Protocols. ResearchGate. Available at: [Link]

  • Singh, S., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 154-157. Available at: [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Available at: [Link]

  • Ho, C. T., et al. (2015). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. Available at: [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Available at: [Link]

  • Southern Research. High-Throughput Screening & Discovery. Available at: [Link]

  • GeneData. (2001). Comprehensive analysis of high-throughput screening data. ResearchGate. Available at: [Link]

  • Platypus Technologies. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available at: [Link]

  • European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs. Available at: [Link]

  • National Center for Biotechnology Information. 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid. PubChem Compound Database. Available at: [Link]

  • Molecular Sensing, Inc. SECONDARY SCREENING & MECHANISM OF ACTION. Available at: [Link]

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Workshop for High-Throughput Screening and Lead Discovery. Available at: [Link]

  • Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Available at: [Link]

  • ResearchGate. (2023). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Request PDF. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you improve your reaction yields and overcome common challenges in this Suzuki-Miyaura cross-coupling reaction.

Overview of the Synthesis

The synthesis of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid is typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins two aromatic rings, in this case, 4-carboxyphenylboronic acid and 1,3-dichloro-5-iodobenzene. The reaction is known for its high functional group tolerance and generally good yields.[1] However, specific challenges can arise due to the nature of the starting materials, such as the presence of the carboxylic acid group and the electron-deficient nature of the di-chlorinated aryl halide.

The overall transformation is as follows:

Detailed Experimental Protocol

This protocol provides a starting point for the synthesis of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-Carboxyphenylboronic acid

  • 1,3-Dichloro-5-iodobenzene

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene/Water, or DMF)

  • Degassed solvents

  • Standard glassware for inert atmosphere reactions (Schlenk flask or similar)

  • Magnetic stirrer and heating mantle

  • TLC plates for reaction monitoring

  • Ethyl acetate, HCl (1M), Brine, and anhydrous Sodium Sulfate for workup

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,3-dichloro-5-iodobenzene (1.0 equiv).

    • Add 4-carboxyphenylboronic acid (1.2 equiv).

    • Add the base (2.0-3.0 equiv). The use of a stronger base like K₃PO₄ or Cs₂CO₃ is often beneficial.[2]

    • Add the palladium catalyst (1-5 mol%).

    • Evacuate and backfill the flask with inert gas three times.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and ethyl acetate.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of 2-3 to ensure the carboxylic acid is in its protonated form.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[3]

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, often with a small amount of acetic acid to improve peak shape). Recrystallization from a suitable solvent system can also be employed for further purification.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in this specific Suzuki coupling can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Deactivation: The carboxylate anion formed from 4-carboxyphenylboronic acid under basic conditions can coordinate to the palladium center and deactivate the catalyst.[5]

    • Solution: Consider using a more robust catalyst system. While Pd(PPh₃)₄ can be effective, catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos are often more resistant to deactivation and can provide higher yields, even at lower catalyst loadings.[6]

  • Suboptimal Base: The choice of base is critical. It must be strong enough to activate the boronic acid but not so harsh that it promotes side reactions or degradation.[2]

    • Solution: Screen different bases. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often superior to Na₂CO₃ for this type of reaction.[7] Using at least 2-3 equivalents of the base is recommended to neutralize the carboxylic acid proton and facilitate the catalytic cycle.

  • Poor Reagent Quality or Stability: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen), especially if impure or not stored properly.[8] The aryl iodide should also be of high purity.

    • Solution: Use freshly purchased or properly stored reagents. You can check the purity of your 4-carboxyphenylboronic acid by NMR.

  • Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen, which can lead to the formation of palladium black and a loss of catalytic activity.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use properly degassed solvents.

Q2: I am observing significant amounts of side products. What are they and how can I minimize them?

A2: The most common side products in this reaction are:

  • Homocoupling of the Boronic Acid: This leads to the formation of 4,4'-biphenyldicarboxylic acid. This side reaction is often promoted by the presence of oxygen or if the transmetalation step is slow.

    • Solution: Thoroughly degas your solvents and maintain a strict inert atmosphere. Optimizing the catalyst and reaction temperature can also help to favor the cross-coupling pathway.[8]

  • Protodeboronation: This results in the formation of benzoic acid from 4-carboxyphenylboronic acid.

    • Solution: Use fresh, high-purity boronic acid. Avoid excessively high temperatures or prolonged reaction times.

  • Dehalogenation of the Aryl Halide: The 1,3-dichloro-5-iodobenzene can be reduced to 1,3-dichlorobenzene.

    • Solution: This is less common with aryl iodides compared to bromides or chlorides. Ensure your reaction is free of any adventitious hydrogen sources.

Q3: I'm having trouble with the solubility of my starting materials. How can I address this?

A3: 4-Carboxyphenylboronic acid and its corresponding boronate salt can have limited solubility in some organic solvents, while 1,3-dichloro-5-iodobenzene is nonpolar.

  • Solution: A mixed solvent system, such as 1,4-dioxane/water or toluene/water/ethanol, is often necessary to dissolve both the organic and inorganic components of the reaction.[9] If solubility remains an issue, DMF can be used as a solvent, but it must be of high purity and thoroughly degassed, as residual amines can interfere with the catalyst. Increasing the proportion of the aqueous phase or adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve results in "ligandless" systems, though this is less common with modern phosphine-ligated catalysts.[10]

Q4: The reaction seems to stall before completion. What can I do?

A4: A stalled reaction is often a sign of catalyst deactivation or incomplete dissolution of reagents.

  • Solution:

    • Check for Catalyst Deactivation: If you observe the formation of palladium black, your catalyst has likely precipitated. Try a more robust ligand or a pre-catalyst that is more stable.

    • Re-evaluate Reaction Conditions: A modest increase in temperature (e.g., from 80 °C to 100 °C) can sometimes push the reaction to completion. However, be mindful that higher temperatures can also increase the rate of side reactions.

    • Sequential Addition: In some cases, adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of the active species.

Frequently Asked Questions (FAQs)

Q: Why is 1,3-dichloro-5-iodobenzene used instead of the corresponding bromide or chloride?

A: The reactivity of aryl halides in the oxidative addition step of the Suzuki-Miyaura coupling generally follows the order I > Br > Cl.[11] The carbon-iodine bond is weaker and more readily undergoes oxidative addition to the palladium(0) center. This allows for more facile reaction conditions (lower temperatures, lower catalyst loadings) and higher selectivity for coupling at the iodo-position, leaving the chloro-substituents intact.

Q: Can I use a different boronic acid derivative, like a boronic ester?

A: Yes, boronic esters (e.g., pinacol esters) can be used and are often more stable and less prone to protodeboronation than the corresponding boronic acids.[8] If you use a boronic ester, the reaction stoichiometry and conditions may need slight adjustments.

Q: How do I effectively monitor the reaction progress?

A: Thin Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase that provides good separation of your starting materials and product (e.g., 30-50% ethyl acetate in hexanes with 1% acetic acid). The product, being more polar than the aryl iodide but less polar than the boronic acid, should have a distinct Rf value. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS is an excellent tool.

Q: What is the role of water in the reaction mixture?

A: Water plays several roles. It helps to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and the boronate salt that is formed in situ. This facilitates the transmetalation step of the catalytic cycle.[12]

Q: What is the best way to purify the final product?

A: The acidic nature of the product allows for a straightforward purification strategy. After the initial extractive workup, where the product is partitioned into the organic phase after acidification, column chromatography is typically the most effective method to remove unreacted starting materials and side products.[13] If the crude product is relatively clean, recrystallization can be an efficient alternative for obtaining a highly pure solid.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Ar-X Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdAr_prime Ar'-B(OR)₂⁻ ArPdAr_prime->Pd0 Ar-Ar' RedElim Reductive Elimination BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Iodide, Boronic Acid, Base, and Pd Catalyst setup->reagents solvent Add Degassed Solvent reagents->solvent react Heat and Stir (80-100 °C, 4-24h) solvent->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (Acidification & Extraction) monitor->workup Complete purify Purification (Column Chromatography or Recrystallization) workup->purify product Pure Product purify->product

Caption: A typical experimental workflow for the synthesis.

Data Summary

Table 1: Recommended Reaction Parameters

ParameterRecommended ConditionRationale
Aryl Halide 1,3-Dichloro-5-iodobenzeneThe C-I bond is more reactive than C-Cl in oxidative addition.
Boronic Acid 4-Carboxyphenylboronic acidCommercially available coupling partner.
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or catalysts with bulky phosphine ligands (e.g., SPhos, XPhos)Bulky, electron-rich ligands can improve catalyst stability and activity.[6]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv)Stronger, non-nucleophilic bases are effective in activating the boronic acid and neutralizing the acidic proton.[2][7]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DMFA mixed solvent system is often required to dissolve all reactants.[14]
Temperature 80-100 °CProvides a good balance between reaction rate and minimizing side reactions.

References

  • Do carboxylic acids interfere with Suzukis? Reddit. Available at: [Link]

  • Screening of different bases for Suzuki coupling. ResearchGate. Available at: [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(37), 11772–11783. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

  • Struggling with Suzuki Reaction. Reddit. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis, 4(9), 3140-3144. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 653(1-2), 1-4. Available at: [Link]

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available at: [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(19), 6507-6511. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Solubility of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous buffers. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experiments.

Understanding the Challenge: Physicochemical Properties

3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid is a molecule whose structure inherently predicts low aqueous solubility. Its key features are a large, non-polar biphenyl core and two chloro-substituents, which contribute to high lipophilicity. This is counteracted by a single polar carboxylic acid group, which provides a handle for solubility manipulation.

Understanding the compound's properties is the first step in troubleshooting.

PropertyValue / DescriptionImplication for Aqueous Solubility
Molecular Formula C₁₃H₈Cl₂O₂-
Molecular Weight 267.11 g/mol [1][2]Moderate molecular weight, but the large aromatic surface area dominates.
Structure A biphenyl backbone with two chlorine atoms on one ring and a carboxylic acid on the other.The biphenyl and chlorine groups create a highly lipophilic, rigid structure that is poorly solvated by water.[3]
Predicted Lipophilicity (XLogP3) 4.3[1]A value greater than 3 indicates high lipophilicity and predicts poor water solubility.
Functional Group Carboxylic Acid (-COOH)This is the key to enhancing solubility. As a weak acid, its ionization state is pH-dependent.

Part 1: Step-by-Step Troubleshooting Guide

This section is designed as a logical workflow to systematically address solubility issues, starting with the simplest and most common techniques.

Q1: My compound won't dissolve when I add it directly to my neutral pH buffer (e.g., PBS, pH 7.4). What is the first and most critical step I should take?

Answer: The primary reason for the poor solubility at neutral pH is the protonated state of the carboxylic acid group. For carboxylic acids, solubility is fundamentally dependent on pH.[4][5] At a pH below the compound's acidity constant (pKa), the -COOH group remains neutral, and the molecule as a whole is highly non-polar and insoluble. By raising the pH above the pKa, the group deprotonates to the highly polar carboxylate anion (-COO⁻), which dramatically increases its affinity for water.[6][7]

The first and most effective strategy is pH-mediated dissolution .

Experimental Protocol: pH Adjustment Method
  • Weigh the Compound: Accurately weigh the desired amount of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid.

  • Initial Suspension: Add a portion (e.g., 80%) of your desired final volume of high-purity water (NOT the final buffer). The compound will likely form a suspension.

  • Basification: While stirring, add a small amount of a suitable base, such as 1 M NaOH or 1 M KOH, dropwise.

  • Monitor Dissolution: Continue adding the base slowly until the compound fully dissolves. The solution should become clear. This indicates the formation of the soluble sodium or potassium salt.

  • pH Adjustment & Buffering: Once dissolved, add the necessary buffering agents (e.g., phosphate, HEPES) from concentrated stock solutions.

  • Final Volume & pH Check: Adjust the solution to the final desired volume with water and carefully titrate the pH back down to your target experimental pH using a dilute acid (e.g., 0.1 M HCl). Caution: Be mindful of the compound's pKa. If your final target pH is too low, the compound may precipitate.

  • Sterilization: If required, sterile filter the final solution through a 0.22 µm filter.

start Start: Compound Suspension in Water add_base Add 1M NaOH dropwise while stirring start->add_base check_diss Is the solution clear? add_base->check_diss check_diss->add_base No dissolved Compound is Dissolved (Soluble Salt Form) check_diss->dissolved Yes add_buffer Add buffer components & adjust to final volume dissolved->add_buffer final_ph Adjust to final target pH add_buffer->final_ph end Final Solution Ready for Use final_ph->end precip_risk Risk of Precipitation if target pH << pKa final_ph->precip_risk

Workflow for pH-mediated dissolution.
Q2: I've tried adjusting the pH, but I either can't reach my target concentration, or the compound precipitates when I add it to my complex assay medium. What is the next strategy?

Answer: This issue often arises when the final concentration is very high or when the final assay buffer has components (e.g., divalent cations) that can form insoluble salts with the compound. The next robust strategy is to use a water-miscible organic co-solvent to first create a high-concentration stock solution.

Co-solvents work by reducing the overall polarity of the aqueous environment, making it more favorable for lipophilic molecules to dissolve.[8] Dimethyl sulfoxide (DMSO) is the most common choice for in vitro experiments.

Experimental Protocol: Co-Solvent Stock Solution Method
  • Prepare Stock Solution: Dissolve the 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). Gentle warming or sonication may assist dissolution. This stock should be clear and stable.

  • Dilution Strategy: Serially dilute this stock solution for your experiments. The key is to add the DMSO stock to the aqueous buffer with vigorous mixing (e.g., vortexing), not the other way around. This rapid dispersion helps prevent localized high concentrations that can cause precipitation.

  • Control the Final Co-solvent Concentration: It is critical to ensure the final concentration of the organic co-solvent in your assay is low (typically ≤0.5% v/v) and consistent across all experimental and control groups, as co-solvents can have biological effects.

Co-SolventTypical UseFinal Concentration Limit (General)Notes
DMSO In vitro stock solutions< 0.5%Most common, but can affect cell differentiation and has other biological effects.
Ethanol In vitro / in vivo formulations< 1.0%Can cause protein precipitation at higher concentrations.
PEG 400 Parenteral formulationsVariableA polymer used to increase solubility and stability.
Dimethyl Formamide (DMF) Chemical synthesis / some assays< 0.1%More toxic than DMSO; use with caution.
Q3: My experiment is highly sensitive to both pH changes and organic co-solvents. Is there a more biocompatible alternative?

Answer: Yes. When pH and co-solvents are not viable options, cyclodextrins are an excellent alternative. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can encapsulate the lipophilic biphenyl portion of your molecule, forming an "inclusion complex" that presents a hydrophilic exterior to the aqueous solvent, thereby increasing solubility.[11][12]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high aqueous solubility and low toxicity.[12][13]

Experimental Protocol: Cyclodextrin Solubilization
  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your desired aqueous buffer to create a stock solution (e.g., 10-40% w/v).

  • Add Compound: Add the powdered 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid directly to the cyclodextrin solution.

  • Facilitate Complexation: Stir the mixture vigorously at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Gentle heating or sonication can sometimes accelerate this process.

  • Clarify Solution: After incubation, centrifuge or filter the solution to remove any remaining undissolved material. The clear supernatant contains your solubilized compound.

  • Quantify Concentration: The exact concentration of the solubilized drug should be confirmed analytically (e.g., via HPLC-UV).

cluster_0 Insoluble State cluster_1 Solubilization Mechanism cluster_2 Soluble Inclusion Complex compound Drug (Hydrophobic) cd Cyclodextrin (Hydrophobic Cavity) compound->cd Encapsulation water Aqueous Buffer complex [Drug-CD Complex] cd->complex Formation water2 Aqueous Buffer complex->water2 Soluble in

Mechanism of cyclodextrin inclusion complexes.

Part 2: Frequently Asked Questions (FAQs)

  • Q: What is the likely pKa of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid?

  • Q: Can I use sonication or heat to improve solubility?

    • A: Yes, but with caution. Sonication can help break up solid aggregates and accelerate the dissolution process. Gentle heating can also increase solubility. However, these methods can lead to the formation of a supersaturated solution. Such solutions are thermodynamically unstable and may precipitate upon cooling or over time. These methods are best used to accelerate dissolution (e.g., with cyclodextrins or co-solvents) rather than as the sole means of solubilization.

  • Q: I dissolved my compound at high pH, but it crashed out when I added it to my cell culture media at pH 7.4. Why?

    • A: This is a classic example of exceeding the thermodynamic solubility limit. Your high pH stock solution contained the soluble salt form. When you added it to the buffered media at pH 7.4, the pH dropped, causing the compound to convert back to its less soluble protonated form. If the resulting concentration is above its intrinsic solubility at pH 7.4, it will precipitate. To avoid this, use a co-solvent stock (like DMSO) and ensure the final dilution keeps the compound concentration below its solubility limit in the final media.

  • Q: How do I choose between using a co-solvent and a cyclodextrin?

    • A: The choice depends on your experimental constraints.

      • Use a co-solvent (e.g., DMSO) for most standard in vitro screening assays where low final solvent concentrations (e.g., 0.1-0.5%) are tolerated. It is fast, simple, and cost-effective.

      • Use a cyclodextrin for applications where organic solvents are confounding, such as in sensitive cell-based assays, studies of solvent-sensitive protein targets, or for in vivo formulations where solvent toxicity is a concern.

References

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • National Institutes of Health (NIH). (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Brainly. (2023, July 11). 1. Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. 2. Since.
  • PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid.
  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications.
  • Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
  • UNT Digital Library. (2025, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?.
  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds.
  • AAT Bioquest. (2023, March 17). Does pH affect solubility?.
  • PubChem. (n.d.). 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • ChemScene. (n.d.). 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylicacid.
  • Reddit. (2021, March 13). If carboxylic acid is polar, why is it in the organic layer during liquid extractions??.

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Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies to minimize off-target effects in your cell culture experiments, ensuring the reliability and specificity of your findings. As with many small molecules, particularly those with limited characterization in the public domain, a systematic approach to experimental design is paramount. This document will walk you through key considerations, from initial compound handling to advanced off-target effect validation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when working with 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid and related biphenyl carboxylic acid compounds.

Q1: What are the potential on-target and off-target activities of biphenyl carboxylic acids?

A1: Biphenyl carboxylic acid derivatives have been investigated for a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] Some have been shown to inhibit enzymes like dihydroorotate dehydrogenase (DHODH).[2] Given this structural class, the primary target of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid could be an enzyme or a receptor involved in cell signaling pathways. However, off-target effects are a common challenge with small molecules.[3] These can arise from the compound binding to structurally related proteins or from non-specific interactions at high concentrations.[3] For instance, the carboxylic acid moiety can influence cell membrane interactions and intracellular pH.[4]

Q2: How do I properly prepare and store 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid for cell culture experiments?

A2: Proper handling is the first step in ensuring reproducible results. The compound's PubChem entry indicates its molecular formula is C13H8Cl2O2.[5] It is crucial to start with a high-purity stock. For cell culture, it is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 10-50 mM). This stock should be stored at -20°C or -80°C to minimize degradation. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. It is critical to ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental conditions, including your vehicle-only controls, and is at a level that does not affect cell viability or function (typically ≤ 0.1%).

Q3: What is a good starting concentration range for my initial experiments?

A3: For a novel or poorly characterized compound, a broad concentration range is recommended for initial screening. A common starting point is a logarithmic dilution series, for example, from 10 nM to 100 µM. This wide range will help you identify the effective concentration window for your desired biological effect and also reveal concentrations at which cytotoxicity or other off-target effects become prominent.

Part 2: Troubleshooting Guide - Identifying and Mitigating Off-Target Effects

This section provides a problem-oriented approach to common challenges encountered during in-vitro studies with 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid.

Issue 1: High levels of cell death are observed at concentrations where the desired effect is expected.

Possible Cause: The observed cell death could be due to general cytotoxicity rather than a specific on-target effect. High concentrations of small molecules can disrupt cellular processes non-specifically.[3]

Troubleshooting Workflow:

  • Determine the Cytotoxic Concentration (CC50): Conduct a dose-response experiment specifically measuring cytotoxicity.

  • Select a Non-Toxic Concentration Range: Choose concentrations for your functional assays that are well below the CC50.

  • Characterize the Mode of Cell Death: If cytotoxicity is unavoidable, determine if it is due to apoptosis or necrosis, which can provide clues about the underlying mechanism.

Experimental Protocol: Determining CC50 using an MTT Assay

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid in culture medium. A common range is from 0.1 µM to 200 µM. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for a period relevant to your functional assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration and use a non-linear regression to calculate the CC50 value.

Parameter Recommendation
Cell LineYour specific line of interest
Seeding DensityOptimized for log-phase growth
Concentration Range0.1 µM to 200 µM (log dilutions)
Incubation Time24, 48, 72 hours
Vehicle Control0.1% DMSO in media
Positive ControlStaurosporine (1 µM)
Issue 2: The observed biological effect does not correlate with the presumed target's activity.

Possible Cause: The compound may be acting on an unintended target or through a different pathway.

Troubleshooting Workflow:

This workflow provides a systematic approach to narrowing down potential off-target effects.

workflow A Initial Observation: Phenotypic effect observed B Step 1: Dose-Response Curve Is the effect dose-dependent? A->B C Step 2: Target Engagement Assay Does the compound bind the intended target at effective concentrations? B->C Yes H Conclusion: Likely off-target effect. Re-evaluate hypothesis. B->H No D Step 3: Rescue Experiment Can the effect be rescued by overexpressing the target or adding its product? C->D Yes C->H No E Step 4: Structural Analogs Do inactive analogs fail to produce the effect? D->E Yes D->H No F Step 5: Broad Profiling (e.g., Kinase Panel, Proteomics) Are other pathways/proteins affected? E->F No G Conclusion: High confidence in on-target effect E->G Yes F->H

Caption: Workflow for distinguishing on-target from off-target effects.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to assess whether your compound binds to its intended target in a cellular environment.

  • Cell Culture and Treatment: Grow cells to confluency, harvest, and resuspend in a suitable buffer. Treat the cell suspension with your compound at various concentrations (including a vehicle control) and incubate at room temperature.

  • Heat Shock: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of your target protein by Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Issue 3: Inconsistent results are obtained across different experiments.

Possible Cause: Variability can be introduced by several factors, including compound stability, cell passage number, and subtle differences in experimental conditions.

Troubleshooting Steps:

  • Compound Stability: Ensure your stock solution is not undergoing freeze-thaw cycles. Aliquot the stock into single-use vials.

  • Cell Culture Consistency: Use cells within a consistent and narrow passage number range. Regularly test for mycoplasma contamination.

  • Standardize Protocols: Ensure all experimental parameters (incubation times, media composition, cell densities) are kept consistent.

  • Use of Controls: Always include appropriate positive and negative controls in every experiment. A structurally similar but biologically inactive analog of your compound, if available, can be an excellent negative control.

Part 3: Hypothetical Signaling Pathway and Potential Interactions

Given that biphenyl carboxylic acids can exhibit anti-inflammatory and anti-proliferative effects, a hypothetical target could be an enzyme in a pro-inflammatory or cell cycle progression pathway. The following diagram illustrates a simplified pathway and potential on- and off-target interactions.

pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A (Intended Target) Receptor->Kinase1 TF Transcription Factor Kinase1->TF Kinase2 Kinase B (Off-Target) Kinase2->TF Gene Gene Expression (Inflammation/ Proliferation) TF->Gene Stimulus External Stimulus Stimulus->Receptor Compound 3',5'-Dichloro- [1,1'-biphenyl]-4-carboxylic acid Compound->Kinase1 On-Target Inhibition Compound->Kinase2 Off-Target Inhibition

Caption: Hypothetical signaling pathway showing on- and off-target interactions.

References

  • BenchChem. (n.d.). Technical Support Center: Minimizing Off-Target Effects of Small Molecules in Cellular Models.
  • PubChem. (n.d.). 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid. Retrieved from [Link]

  • Royce, A., & Smith, V. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology, 4, 273. Retrieved from [Link]

  • Leban, J., Kralik, M., Mies, J., Baumgartner, R., Gassen, M., & Tasler, S. (2006). Biphenyl-4-ylcarbamoyl thiophene carboxylic acids as potent DHODH inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(2), 267-270. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Purification Methods for 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this compound in high purity. We will explore common issues and provide field-proven solutions based on fundamental chemical principles.

Section 1: Frequently Asked Questions (FAQs): Core Purification Principles

This section addresses high-level questions regarding the strategy for purifying this specific biphenyl carboxylic acid.

Q1: What are the primary challenges in purifying 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid?

The purification of this molecule presents a multi-faceted challenge stemming from its structure. The biphenyl core and chlorine substituents render it largely non-polar and hydrophobic, while the carboxylic acid functional group introduces a highly polar, acidic site. This duality dictates its solubility and interactions, often leading to issues like poor solubility in ideal single-solvent systems, streaking during chromatography, and difficulty in crystallization. The key to successful purification is to leverage the unique properties of the carboxylic acid group.

Q2: What are the most common and effective purification strategies for this compound?

A multi-step approach is typically most effective. The strategy should be tailored to the specific impurities present in the crude material. The three cornerstone techniques are:

  • Acid-Base Extraction: This is a powerful first step to separate the acidic product from any neutral or basic impurities, such as unreacted starting materials or non-acidic side products.[1][2][3]

  • Recrystallization: This is the preferred method for obtaining highly crystalline, pure material if a suitable solvent system can be identified. It is excellent for removing small amounts of closely related impurities.

  • Flash Column Chromatography: This is used when recrystallization fails or when impurities have very similar structures and polarities to the desired product.[4][5]

Q3: What are the likely impurities I should expect from a typical synthesis?

Assuming a common synthetic route like a Suzuki-Miyaura cross-coupling, the primary impurities may include:

  • Unreacted Starting Materials: e.g., the corresponding boronic acid and aryl halide.

  • Homocoupling Products: Byproducts formed from the coupling of two identical starting material molecules.

  • Catalyst Residues: Palladium or other transition metal catalysts.

  • Related Acidic Impurities: Structurally similar carboxylic acids formed from side reactions.

Acid-base extraction is highly effective at removing the first three types of impurities.[6][7][8] Column chromatography is often required to separate related acidic impurities.

Q4: How does the pH-dependent solubility of this molecule guide the purification process?

The carboxylic acid group is the key. In its protonated form (R-COOH) at low pH, the molecule is generally insoluble in water but soluble in organic solvents.[2] When deprotonated with a base to form the carboxylate salt (R-COO⁻Na⁺) at higher pH, it becomes ionic and highly soluble in aqueous solutions.[3][9] This dramatic change in solubility is the fundamental principle behind acid-base extraction, allowing for its selective transfer between immiscible organic and aqueous layers.[1]

Section 2: Troubleshooting Guides for Common Purification Issues

This section provides direct answers to specific problems you may encounter during your experiments.

Part A: Acid-Base Extraction

Q: My final yield is very low after performing an acid-base extraction. What went wrong?

  • Causality: Low yield typically points to incomplete extraction or incomplete precipitation.

  • Troubleshooting Steps:

    • Incomplete Deprotonation: Ensure the pH of the aqueous base solution is high enough to fully deprotonate the carboxylic acid. A pH at least two to three units above the acid's pKa is recommended.[9] Using a weak base like sodium bicarbonate (NaHCO₃) is usually sufficient and is gentler than strong bases like NaOH, which could react with other functional groups.[3][6]

    • Insufficient Mixing: During extraction, the two phases must be mixed thoroughly (but not so vigorously as to create a persistent emulsion) to ensure complete transfer of the carboxylate salt into the aqueous layer.

    • Incomplete Precipitation: After separating the aqueous layer, you must lower the pH sufficiently to fully re-protonate the carboxylate and cause it to precipitate. Add acid (e.g., 1M HCl) dropwise until the solution is acidic (test with pH paper) and no more precipitate forms.[2][6] Cooling the mixture in an ice bath can further enhance precipitation.

    • Premature Filtration: Allow sufficient time for the precipitate to fully form before filtration.

Q: A thick emulsion formed at the interface of the organic and aqueous layers. How can I resolve this?

  • Causality: Emulsions are common when dealing with complex organic molecules and are often stabilized by fine particulate matter or high concentrations of the dissolved salt.

  • Troubleshooting Steps:

    • "Break" the Emulsion: Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help destabilize the emulsion.

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can break up the emulsion by removing particulate matter that may be stabilizing it.

    • Patience and Temperature: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes gentle warming or cooling can also help break the emulsion.

    • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for separating the layers.

Part B: Recrystallization

Q: My compound "oiled out" instead of forming crystals. What is happening and how do I fix it?

  • Causality: Oiling out occurs when the solid material comes out of the solution at a temperature above its melting point, forming a liquid instead of a solid.[10] This is often due to the solvent's boiling point being too high or the presence of significant impurities depressing the compound's melting point.

  • Troubleshooting Steps:

    • Re-dissolve and Modify: Reheat the solution until the oil fully redissolves. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point, or a co-solvent that lowers the overall boiling point of the system.

    • Slow Cooling: Cool the solution much more slowly. Scratch the inside of the flask with a glass rod at the solvent line to introduce nucleation sites.

    • Seed Crystals: If you have a small amount of pure solid, add a tiny seed crystal to the cooled, supersaturated solution to initiate crystallization.

    • Solvent Selection: The chosen solvent may be inappropriate. Select a solvent with a lower boiling point.[10]

Q: I can't find a suitable single solvent for recrystallization. What should I do?

  • Causality: It is common for compounds with mixed polarity features to be too soluble in some solvents and not soluble enough in others.

  • Troubleshooting Steps:

    • Use a Two-Solvent System: This is the ideal solution. Find a pair of miscible solvents where your compound is highly soluble in one ("solvent") and poorly soluble in the other ("anti-solvent").[11]

    • Procedure: Dissolve the crude compound in a minimum amount of the hot "solvent." Then, add the "anti-solvent" dropwise at or near the boiling point until the solution becomes faintly cloudy (turbid). Add a drop or two of the "solvent" to redissolve the precipitate and then allow the solution to cool slowly. A common pair for aromatic acids is ethanol/water or toluene/hexane.[12]

Part C: Flash Column Chromatography

Q: My compound is streaking or tailing badly on the TLC plate and the column. How can I get sharp bands?

  • Causality: The polar carboxylic acid group can interact strongly and inconsistently with the acidic silica gel surface, causing streaking.

  • Troubleshooting Steps:

    • Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent (e.g., ethyl acetate/hexane). This keeps the carboxylic acid fully protonated, minimizing its ionic interaction with the silica and resulting in sharper bands.

    • Check for Overloading: Streaking can also be a sign of overloading the TLC plate or the column. Try loading a smaller amount of material.

    • Change the Stationary Phase: If the compound is highly acid-sensitive, consider using a different stationary phase like alumina or a reversed-phase C18 silica.[13][14]

Q: I am getting poor separation between my product and a key impurity. How can I improve the resolution?

  • Causality: Poor resolution means the solvent system is not selective enough to differentiate between the two compounds.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: The goal is to find a solvent system where your product has an Rf value between 0.2 and 0.35 on the TLC plate.[5] Test different solvent ratios (e.g., 20% EtOAc/Hexane, 30% EtOAc/Hexane) and even different solvent systems (e.g., Dichloromethane/Methanol).[15]

    • Use a Gradient Elution: Start with a less polar solvent system to allow the less polar compounds to elute, then gradually increase the polarity of the mobile phase to elute your more polar product.[13] This can significantly improve separation.

    • Column Parameters: Use a higher ratio of silica gel to crude compound (e.g., 50:1 to 100:1 for difficult separations) and ensure the column is packed properly without any cracks or channels.[5][16]

Section 3: Standardized Protocols

Protocol 1: Acid-Base Extraction
  • Dissolve the crude material (e.g., 1.0 g) in a suitable organic solvent (e.g., 50 mL of ethyl acetate or diethyl ether) in a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[6]

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 3M HCl dropwise while stirring until gas evolution ceases and the solution is acidic (pH ~2, check with pH paper). A white precipitate of the pure carboxylic acid should form.[2]

  • Allow the mixture to stand in the ice bath for 15-30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold deionized water, and dry under vacuum.

Protocol 2: Recrystallization from a Two-Solvent System (Ethanol/Water)
  • Place the crude, extracted solid into an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with swirling until the solid completely dissolves.

  • While maintaining the temperature, add deionized water dropwise until the solution just begins to turn cloudy.

  • Add a few more drops of ethanol until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and then a small amount of cold water.

  • Dry the purified crystals under vacuum.

Section 4: Data Tables & Visualization

Table 1: Recommended Solvent Systems for Purification
Purification MethodSolvent / SystemRationale & Comments
Recrystallization Ethanol / WaterGood for polar compounds; allows for fine-tuning of solubility.[12]
Toluene / HexaneGood for less polar aromatic compounds; both solvents are non-protic.
Acetic Acid / WaterAcetic acid is a good solvent for carboxylic acids; water acts as the anti-solvent.
Flash Chromatography Ethyl Acetate / Hexanes (+ 0.5% Acetic Acid)Standard system for moderately polar compounds. Acetic acid prevents tailing.[15]
Dichloromethane / Methanol (+ 0.5% Acetic Acid)For more polar separations where EtOAc/Hexanes is insufficient.[15]
Reversed-Phase (C18) Water / Acetonitrile (+ 0.1% TFA or Formic Acid)
Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction CheckPurity1 Check Purity (TLC/NMR) Extraction->CheckPurity1 Recrystallization Recrystallization CheckPurity1->Recrystallization High Purity Chromatography Flash Chromatography CheckPurity1->Chromatography Complex Mixture CheckPurity2 Check Purity Recrystallization->CheckPurity2 Chromatography->CheckPurity2 CheckPurity2->Recrystallization Needs More Purification PureProduct Pure Product CheckPurity2->PureProduct Purity OK

Caption: A typical decision-making workflow for purifying the target compound.

Diagram 2: Troubleshooting Recrystallization Failures

RecrystallizationTroubleshooting Start Recrystallization Attempt Fails Problem Problem Start->Problem Identify Issue Solution_Oil 1. Reheat & add more solvent 2. Cool solution slower 3. Use a lower-boiling solvent 4. Add seed crystal Problem->Solution_Oil Compound 'Oiled Out' Solution_NoCrystals 1. Concentrate solution slowly 2. Scratch flask walls 3. Add an anti-solvent 4. Refrigerate for longer Problem->Solution_NoCrystals No Crystals Form Solution_LowYield 1. Concentrate mother liquor 2. Cool for longer / colder 3. Ensure compound is not too soluble in cold solvent Problem->Solution_LowYield Yield is Very Low Solution Solution

Caption: A decision tree for troubleshooting common recrystallization problems.

Section 5: References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved January 21, 2026, from

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved January 21, 2026, from

  • Vernier Software & Technology. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Retrieved January 21, 2026, from

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved January 21, 2026, from

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved January 21, 2026, from

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved January 21, 2026, from

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 21, 2026, from

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved January 21, 2026, from

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 21, 2026, from

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 21, 2026, from

  • Chemistry LibreTexts. (2025, March 21). Running a flash column. Retrieved January 21, 2026, from

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. Retrieved January 21, 2026, from

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved January 21, 2026, from

  • Unknown Source. (n.d.). Crystallization Solvents.pdf. Retrieved January 21, 2026, from

  • Reddit. (2025, April 6). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. Retrieved January 21, 2026, from

  • Asian Journal of Green Chemistry. (2025, January 28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Retrieved January 21, 2026, from

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 21, 2026, from

  • ResearchGate. (2013, September 20). How can I purify carboxylic acid?. Retrieved January 21, 2026, from

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved January 21, 2026, from

  • ResearchGate. (2025, August 7). (PDF) Solvent design for crystallization of carboxylic acids. Retrieved January 21, 2026, from

  • PubChem. (n.d.). 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid. Retrieved January 21, 2026, from

  • Google Patents. (n.d.). WO2001007389A1 - Process for crystallization of dicarboxylic acids. Retrieved January 21, 2026, from

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved January 21, 2026, from

  • The Royal Society of Chemistry. (n.d.). Nitrilation of Carboxylic Acids by PIII/PV Catalysis. Retrieved January 21, 2026, from

Sources

stability issues of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid in long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the long-term stability of this compound. Our goal is to equip you with the knowledge to ensure the integrity of your samples and the reliability of your experimental results.

Introduction

3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl derivative with a carboxylic acid functional group.[1] The stability of such compounds is crucial for their use in research and development, as degradation can lead to the formation of impurities that may affect experimental outcomes. This guide addresses potential stability issues, provides recommendations for storage, and offers troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid?

A1: For optimal long-term stability, the solid compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2°C and 8°C.[2] The container should be tightly sealed to protect it from moisture and atmospheric oxygen. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation.

Q2: I've dissolved the compound in a solvent. How long can I expect the solution to be stable?

A2: The stability of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid in solution is highly dependent on the solvent, concentration, temperature, and exposure to light. Protic solvents, especially if not anhydrous, can facilitate hydrolytic degradation over time. For short-term storage (up to a few days), solutions in anhydrous aprotic solvents like acetonitrile or THF, stored at 2-8°C and protected from light, are generally acceptable. For longer-term storage, it is advisable to prepare fresh solutions or conduct a stability study in your specific solvent system.

Q3: My white powder of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid has turned slightly yellow or brown. What does this indicate?

A3: A change in color from white or off-white to yellow or brown is a visual indicator that the compound may have undergone degradation.[2] This can be caused by exposure to light, heat, or oxidative conditions. While a color change suggests potential degradation, the extent of degradation and the identity of the degradants can only be confirmed through analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Q4: What are the likely degradation pathways for this compound?

A4: Based on the structure of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid, several degradation pathways are plausible under stress conditions:

  • Hydrolysis: The carboxylic acid group is generally stable, but under extreme pH and temperature, reactions could occur.

  • Oxidation: The biphenyl ring system can be susceptible to oxidation, potentially leading to the formation of hydroxylated impurities.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, possibly leading to dechlorination or the formation of radical species.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group could be lost as carbon dioxide.[2]

Q5: Is it necessary to perform stability testing on my stored samples?

A5: For critical applications, such as in drug development or for use as an analytical standard, periodic stability testing is highly recommended.[2] This ensures the integrity and purity of your compound over time. A stability-indicating analytical method, typically HPLC, should be used for this purpose.

Troubleshooting Guide

This section provides detailed guidance on how to investigate and resolve common stability-related issues encountered during experiments.

Issue 1: Appearance of Unknown Peaks in HPLC Analysis

Scenario: You've run an HPLC analysis of your 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid sample that has been in storage, and you observe one or more new, unexpected peaks that were not present in the initial analysis of the fresh compound.

Causality: The appearance of new peaks is a strong indication of degradation. The retention time of these new peaks can provide clues about the nature of the degradation products. More polar degradants (e.g., hydroxylated products) will typically have shorter retention times in reversed-phase HPLC, while less polar degradants (e.g., decarboxylated products) may have longer retention times.

Troubleshooting Workflow:

G start Unexpected Peak in HPLC check_method Is the HPLC method stability-indicating? start->check_method develop_method Develop a stability-indicating method (see Protocol 2) check_method->develop_method No characterize_peak Characterize the impurity peak(s) by LC-MS check_method->characterize_peak Yes develop_method->characterize_peak forced_degradation Perform forced degradation study (see Protocol 1) characterize_peak->forced_degradation compare_profiles Compare degradation profiles with the sample forced_degradation->compare_profiles identify_cause Identify the likely cause of degradation (e.g., light, heat, oxidation) compare_profiles->identify_cause mitigate Implement appropriate storage and handling procedures identify_cause->mitigate

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Protocol 1: Forced Degradation Study

A forced degradation study is an essential tool to understand the stability of a molecule and to generate potential degradation products for analytical method development.[3][4][5]

Objective: To intentionally degrade 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid under various stress conditions to identify potential degradation products and pathways.

Materials:

  • 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or DAD detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., 1 mg/mL in acetonitrile).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep a parallel control sample with 0.1 M HCl and solvent. Store both at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep a parallel control sample with 0.1 M NaOH and solvent. Store both at 60°C for 24-48 hours. Neutralize the sample with an equivalent amount of acid before HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep a parallel control sample with 3% H₂O₂ and solvent. Store at room temperature for 24-48 hours, protected from light.

  • Thermal Degradation: Store an aliquot of the stock solution and the solid compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution and the solid compound to light in a photostability chamber according to ICH Q1B guidelines. Keep control samples wrapped in aluminum foil to protect from light.

  • Analysis: Analyze all stressed samples and their corresponding controls by HPLC. Compare the chromatograms to identify any new peaks that have formed.

Data Summary Table for Forced Degradation:

Stress ConditionTemperatureDuration% Degradation (Approx.)Number of Degradation Peaks
0.1 M HCl60°C48h
0.1 M NaOH60°C48h
3% H₂O₂Room Temp48h
Thermal (Solid)80°C48h
Thermal (Solution)80°C48h
Photolytic (Solid)ICH Q1B-
Photolytic (Solution)ICH Q1B-

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm). These columns are versatile for separating compounds with moderate polarity like the target molecule.

  • Mobile Phase Selection: A mixture of an acidic aqueous phase and an organic modifier is a good starting point.

    • Aqueous Phase: Water with 0.1% formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group, leading to better peak shape.

    • Organic Phase: Acetonitrile or methanol.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of degradants with a wide range of polarities. A typical starting gradient could be:

    • 0-2 min: 10% Organic

    • 2-20 min: 10% to 90% Organic

    • 20-25 min: 90% Organic

    • 25-30 min: Re-equilibration at 10% Organic

  • Detection: Use a UV detector set at a wavelength where the parent compound has significant absorbance (e.g., 254 nm). A Diode Array Detector (DAD) is preferable as it can help in assessing peak purity.

  • Method Validation: Once a suitable separation is achieved, the method should be validated for specificity, linearity, accuracy, and precision as per ICH guidelines. The specificity is confirmed by demonstrating that the parent peak is free from co-eluting degradation products, often assessed using peak purity analysis with a DAD.

Issue 2: Inconsistent Experimental Results Over Time

Scenario: You are performing a series of experiments over several weeks or months using the same batch of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid and notice a drift in your results (e.g., decreased potency in a biological assay).

Causality: This could be due to the gradual degradation of the compound in storage, leading to a decrease in the concentration of the active parent compound and an increase in inactive or interfering degradation products.

Preventative Measures and Solutions:

  • Aliquot Samples: Upon receiving a new batch of the compound, divide it into smaller, single-use aliquots. This minimizes the number of times the main stock is opened, reducing exposure to air and moisture.

  • Re-qualification of Stored Samples: If a batch of the compound has been stored for an extended period, it is good practice to re-analyze its purity by HPLC before use in critical experiments.

  • Consistent Storage: Ensure that all aliquots are stored under the same recommended conditions (2-8°C, protected from light and moisture).[2]

Proposed Degradation Pathways Visualization:

G cluster_hydrolysis Hydrolysis (Extreme Conditions) cluster_oxidation Oxidation cluster_photo Photodegradation cluster_thermal Thermal Stress parent 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid hydrolysis_prod Potential Minor Products parent->hydrolysis_prod H+/OH-, Δ oxidation_prod Hydroxylated Derivatives parent->oxidation_prod [O] photo_prod Dechlorinated Products / Radicals parent->photo_prod hν (UV light) thermal_prod Decarboxylated Product parent->thermal_prod High Temp (Δ)

Caption: Plausible degradation pathways for the compound.

Summary of Recommendations

ParameterRecommendationRationale
Storage (Solid) 2-8°C, dry, dark, tightly sealed container. Consider inert atmosphere for very long-term storage.To minimize thermal, hydrolytic, photolytic, and oxidative degradation.[2]
Storage (Solution) Prepare fresh. If short-term storage is needed, use anhydrous aprotic solvent at 2-8°C, protected from light.Solvents can promote degradation; stability in solution is not guaranteed.
Handling Avoid repeated freeze-thaw cycles. Aliquot into single-use portions.To prevent contamination and repeated exposure to ambient conditions.
Analysis Use a validated stability-indicating HPLC method for purity assessment.To ensure accurate quantification of the parent compound and detection of any degradation products.
Suspicion of Degradation Re-analyze the sample by HPLC. Compare with a fresh sample or reference standard if available.To confirm the integrity of the material before use in experiments.

References

  • Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223.
  • Sun, Y., Chao, Y., & Qian, S. (2003). [Study on the degradation pathway of biphenyl by Rhodococcus pyridinovorans R04]. Wei Sheng Wu Xue Bao, 43(5), 653-658.
  • Yoshida, H., & Nohta, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4833.
  • PubChem. (n.d.). 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,2'-Dichlorobiphenyl. Retrieved from [Link]

  • Tehrani, D., & Van Aken, B. (2004). Biotransformation of the Major Fungal Metabolite 3,5-Dichloro-p-Anisyl Alcohol under Anaerobic Conditions and Its Role in Formation of Bis(3,5-Dichloro-4-Hydroxyphenyl)methane. Applied and Environmental Microbiology, 70(6), 3501–3507.
  • University of Nottingham. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from a source providing guidance on chemical storage.
  • United States Environmental Protection Agency. (2023). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. Retrieved from [Link]

  • Shabir, G. A. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 96, 1-13.
  • University of North Carolina at Chapel Hill. (2021). Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2011). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 35(6), 56-63.
  • Nagarathna, S.V., et al. (2025). Biphenyl degradation by Paenibacillus sp. PRNK-6: follows a characteristic lower metabolic pathway. Indian Journal of Applied & Pure Biology, 40(1), 210-220.
  • Minnesota Pollution Control Agency. (2023). Storing PCBs. Retrieved from a source providing guidance on PCB storage.
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • Kim, J. H., et al. (2017). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 37(1), 126-132.
  • BenchChem. (n.d.). Preventing degradation of 3-(3,5-dichlorophenyl)benzoic acid during storage.
  • Evolve. (2021). Evolve's guide to storing lab chemicals safely. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Learn about Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

  • Baron, G., et al. (2023). A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls. Molecules, 28(14), 5341.
  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • De Vleeschouwer, M., et al. (2022). Biarylacetamides: a novel class of late-stage autophagy inhibitors. Autophagy, 18(11), 2634-2650.
  • Singh, S., & Bakshi, M. (2012). Current trends in forced degradation study for pharmaceutical product development. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-13.
  • Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Retrieved from a source providing toxicological profiles.
  • Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Jiskra, J. (2013). Forced Degradation Studies for Biopharmaceuticals.
  • PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Octafluorobiphenyl-4,4′-dicarboxylic acid and photoluminescent compounds based thereon.
  • PubChem. (n.d.). 3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]

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Technical Support Center: Mitigating Carboxylic Acid Cytotoxicity in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of carboxylic acid cytotoxicity in microbial fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their fermentation processes for enhanced productivity and yield. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions, all grounded in scientific principles and field-proven insights.

Introduction to Carboxylic Acid Toxicity

Carboxylic acids are valuable bio-based chemicals and intermediates in the production of pharmaceuticals, biofuels, and other specialty chemicals.[1][2] However, the accumulation of these acids during microbial fermentation often leads to significant cytotoxicity, inhibiting microbial growth and limiting product titers.[1][3] This guide provides a comprehensive overview of the mechanisms of carboxylic acid toxicity and presents actionable strategies to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What makes carboxylic acids toxic to microbes?

Carboxylic acid toxicity is a multifaceted problem primarily driven by two key mechanisms:

  • Disruption of the Transmembrane pH Gradient: In their undissociated form, weak carboxylic acids can diffuse across the cell membrane.[4] Once inside the more alkaline cytoplasm, they dissociate, releasing a proton (H+) and the corresponding carboxylate anion.[4] This process leads to intracellular acidification, which can denature proteins, inhibit enzymatic activity, and disrupt essential metabolic processes.[3][5] The cell expends significant energy, primarily through ATP-dependent proton pumps, to expel the excess protons and maintain its internal pH, creating a substantial metabolic burden.[3][5]

  • Anion Accumulation and Osmotic Stress: The accumulation of the carboxylate anion within the cytoplasm can lead to osmotic stress and disrupt cellular turgor.[3] High intracellular anion concentrations can also interfere with key metabolic pathways and enzyme functions.[3]

Q2: What are the typical signs of carboxylic acid toxicity in my fermentation?

Common indicators of carboxylic acid-induced stress in your microbial culture include:

  • Reduced specific growth rate and extended lag phase.

  • Decreased cell viability and biomass production.

  • Lower product yield and titer than theoretically expected.

  • Changes in cellular morphology.

  • Alterations in metabolic flux, potentially leading to the production of unwanted byproducts.

Q3: Does the chemical structure of the carboxylic acid affect its toxicity?

Yes, the lipophilicity and pKa of the carboxylic acid play a crucial role. Longer-chain and more lipophilic carboxylic acids can more readily intercalate into and disrupt the cell membrane, leading to increased toxicity.[3][5] The pKa of the acid, in conjunction with the fermentation broth pH, determines the concentration of the undissociated, membrane-permeable form of the acid.

Q4: Are some microbes more tolerant to carboxylic acids than others?

Tolerance to carboxylic acids varies significantly among different microbial species and even between strains of the same species.[2] For instance, some yeast strains, like Saccharomyces cerevisiae, are naturally more tolerant to low pH environments, which can be advantageous for carboxylic acid production.[2] Organisms that have evolved in acidic environments often possess inherent mechanisms to cope with acid stress.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues related to carboxylic acid cytotoxicity.

Problem: Low Cell Viability and Growth Inhibition

This is one of the most direct consequences of carboxylic acid toxicity. The following steps will help you troubleshoot and mitigate this issue.

Step 1: Characterize the Toxicity Profile

Causality: To effectively address the problem, you first need to understand the concentration at which the carboxylic acid of interest becomes inhibitory to your specific microbial strain.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a series of culture media with increasing concentrations of the carboxylic acid. Ensure the pH of the media is consistent across all conditions and relevant to your fermentation process.

  • Inoculate each medium with a standardized concentration of your microbial cells.

  • Incubate the cultures under your standard fermentation conditions (temperature, aeration, etc.).

  • Monitor cell growth over time using optical density (OD) measurements or cell counting.

  • The MIC is the lowest concentration of the carboxylic acid that completely inhibits visible growth. This data will help you establish a target concentration to stay below during your fermentation.[6]

Step 2: Optimize Fermentation Conditions

Causality: Modifying the fermentation environment can significantly reduce the toxic effects of carboxylic acids.

  • pH Control: Maintaining the fermentation broth pH above the pKa of the carboxylic acid will shift the equilibrium towards the dissociated, less permeable form of the acid, thereby reducing its entry into the cells.[7]

  • Fed-Batch Strategy: Implementing a fed-batch feeding strategy can control the substrate concentration, preventing overflow metabolism and the rapid accumulation of toxic byproducts.

Step 3: Enhance Microbial Tolerance through Metabolic Engineering

Causality: Genetically modifying your production strain can bolster its intrinsic resistance to carboxylic acids.

  • Membrane Engineering: Altering the lipid composition of the cell membrane can reduce its permeability to carboxylic acids. For example, increasing the content of unsaturated fatty acids can enhance membrane fluidity and tolerance.[3][5]

  • Overexpression of Efflux Pumps: Engineering the overexpression of ATP-binding cassette (ABC) transporters, such as Pdr12 in yeast, can actively pump carboxylate anions out of the cell, reducing intracellular accumulation.[3][5]

  • Improving pH Homeostasis: Enhancing the activity of proton pumps (e.g., plasma membrane H+-ATPase) can help cells more effectively counteract intracellular acidification.[3]

Problem: Reduced Product Yield and Titer

Even if cell growth is not completely inhibited, carboxylic acid accumulation can negatively impact the overall productivity of your fermentation.

Step 1: Implement In Situ Product Removal (ISPR)

Causality: Continuously removing the carboxylic acid from the fermentation broth as it is produced can keep its concentration below the toxic threshold, thereby maintaining high metabolic activity of the cells.[8][9]

Workflow for In Situ Product Removal (ISPR)

ISPR_Workflow Fermentor Fermentation Broth (Cells + Product) Separation Separation Unit (e.g., Membrane Extraction, Adsorption) Fermentor->Separation Broth Circulation Recycle Cell Recycle Fermentor->Recycle Separation->Fermentor Product-depleted Broth Product Concentrated Product Stream Separation->Product Product Recovery Recycle->Fermentor

Caption: In Situ Product Removal (ISPR) Workflow.

ISPR Techniques:

TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction Partitioning of the carboxylic acid into an organic solvent.[10][11]High selectivity and capacity.Potential toxicity of the solvent to microbes.
Adsorption Binding of the carboxylic acid to a solid adsorbent (e.g., ion-exchange resin).[8][10]High efficiency and regenerability.Can be prone to fouling by biomass and other media components.
Membrane-Based Separation Use of selective membranes to separate the carboxylic acid from the broth (e.g., electrodialysis).[10]Continuous operation and no solvent toxicity.Membrane fouling and cost can be concerns.
Step 2: Adaptive Laboratory Evolution (ALE)

Causality: Subjecting your microbial population to gradually increasing concentrations of the carboxylic acid can select for spontaneous mutations that confer enhanced tolerance. This is a powerful, non-GMO approach to strain improvement.

Experimental Protocol: Adaptive Laboratory Evolution (ALE)

  • Start a continuous or serial batch culture of your microbial strain in a medium containing a sub-inhibitory concentration of the carboxylic acid.

  • Once the culture has adapted and growth rates have recovered, incrementally increase the concentration of the carboxylic acid.

  • Repeat this process over many generations.

  • Periodically isolate and characterize individual clones to identify those with improved tolerance and productivity.

Visualizing the Mechanism of Cytotoxicity

The following diagram illustrates the key events in carboxylic acid-induced cytotoxicity.

Cytotoxicity_Mechanism cluster_extracellular Extracellular Space (Low pH) cluster_intracellular Intracellular Space (Neutral pH) RCOOH_out R-COOH (Undissociated Acid) RCOO_out R-COO⁻ (Anion) RCOOH_out->RCOO_out RCOOH_in R-COOH RCOOH_out->RCOOH_in Passive Diffusion H_out H⁺ RCOO_in R-COO⁻ (Anion Accumulation) RCOOH_in->RCOO_in H_in H⁺ (Intracellular Acidification) Osmotic_Stress Osmotic Stress RCOO_in->Osmotic_Stress ATP_Pump ATP-dependent Proton Pump H_in->ATP_Pump Metabolic_Inhibition Metabolic Inhibition & Enzyme Denaturation H_in->Metabolic_Inhibition H_out_pump H⁺ ATP_Pump->H_out_pump ATP -> ADP

Caption: Mechanism of Carboxylic Acid Cytotoxicity.

Conclusion

Addressing the cytotoxicity of carboxylic acids is critical for the economic viability of many industrial fermentation processes. A multi-pronged approach that combines process optimization, metabolic engineering of the production host, and innovative product recovery techniques is often the most effective strategy. By systematically diagnosing the root causes of toxicity and implementing the targeted solutions outlined in this guide, researchers can significantly improve the robustness and efficiency of their microbial fermentation systems.

References

  • Mira, N. P., Teixeira, M. C., & Sá-Correia, I. (2010). Microbial mechanisms of tolerance to weak acid stress. Frontiers in Microbiology, 4, 272. [Link]

  • Chen, Y., & Nielsen, J. (2013). Metabolic engineering of biocatalysts for carboxylic acids production. Applied Microbiology and Biotechnology, 97(19), 8439–8451. [Link]

  • Jarboe, L. R., Royce, L. A., & Liu, P. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology, 4, 272. [Link]

  • Jarboe, L. R., Royce, L. A., & Liu, P. (2013). Understanding biocatalyst inhibition by carboxylic acids. PMC, 4, 272. [Link]

  • ResearchGate. (n.d.). of the major mechanisms of carboxylic acid toxicity discussed in this article. [Link]

  • Google Patents. (n.d.).
  • Murali, N., & Sastri, N. V. (2017). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. Journal of the Indian Institute of Science, 97(4), 549-565. [Link]

  • Ricke, S. C. (2003). Weak Organic Acids: A Panoply of Effects on Bacteria. Science Progress, 86(4), 245-270. [Link]

  • Mira, N. P., Teixeira, M. C., & Sá-Correia, I. (2010). Microbial mechanisms of tolerance to weak acid stress. Frontiers in Microbiology, 1, 12. [Link]

  • Straathof, A. J. J., & van der Wielen, L. A. M. (2014). Recovery of carboxylic acids produced by fermentation. Biotechnology Advances, 32(5), 864-878. [Link]

  • Chen, Y., & Nielsen, J. (2013). Metabolic engineering of biocatalysts for carboxylic acids production. ResearchGate. [Link]

  • Black, B., et al. (2018). In situ recovery of bio-based carboxylic acids. OSTI.GOV. [Link]

  • Sauer, M., & Mattanovich, D. (2017). Carboxylic Acid Production. MDPI. [Link]

  • Barreiro, P., et al. (2011). Evaluation of toxic effects of several carboxylic acids on bacterial growth by toxicodynamic modelling. PLoS ONE, 6(11), e27934. [Link]

  • Stratford, M., & Steels, H. (2020). Understanding How Microorganisms Respond to Acid pH Is Central to Their Control and Successful Exploitation. Frontiers in Microbiology, 11, 535503. [Link]

  • Royce, L. A., et al. (2013). Transcriptomic Analysis of Carboxylic Acid Challenge in Escherichia coli: Beyond Membrane Damage. PLoS ONE, 8(11), e79513. [Link]

  • Sirisantimethakom, L., et al. (2021). Anti-Contamination Strategies for Yeast Fermentations. MDPI. [Link]

  • ResearchGate. (n.d.). In-situ recovery of carboxylic acids from fermentation broths through membrane supported reactive extraction using membrane modules with improved stability. [Link]

  • Angenent, L. T., et al. (2017). Microbiome-based carboxylic acids production: from serum bottles to bioreactors. RSC Publishing. [Link]

  • Sarfraz, H., et al. (2017). METABOLIC ENGINEERING OF MICROORGANISM FOR THE PRODUCTION OF CARBOXYLIC ACID AND THEIR INHIBITORY EFFECTS. IJRDO -JOURNAL OF HEALTH SCIENCES AND NURSING. [Link]

  • Wang, Y., et al. (2023). Advancements in metabolic engineering: unlocking the potential of key organic acids for sustainable industrial applications. Frontiers in Bioengineering and Biotechnology, 11, 1222002. [Link]

  • ResearchGate. (n.d.). Transcriptomic Analysis of Carboxylic Acid Challenge in Escherichia coli: Beyond Membrane Damage. [Link]

  • Zhang, L., et al. (2022). Adaptive response and tolerance to weak acids in Saccharomyces cerevisiae boulardii: a metabolomics approach. International Journal of Food Science and Technology, 57(5), 2695-2706. [Link]

  • Gruszecka-Kosowska, A. (2019). Separation of carboxylic acids from post-fermentation broth obtained in bioconversion of waste raw materials using multi-stage. Deswater. [Link]

  • Lu, Z., et al. (2024). A Review on the Interaction of Acetic Acid Bacteria and Microbes in Food Fermentation: A Microbial Ecology Perspective. MDPI. [Link]

  • Sarfraz, H., et al. (2017). View of METABOLIC ENGINEERING OF MICROORGANISM FOR THE PRODUCTION OF CARBOXYLIC ACID AND THEIR INHIBITORY EFFECTS. IJRDO Journal. [Link]

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Technical Support Center: Navigating the Scale-Up Synthesis of Dichlorinated Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the synthesis of dichlorinated biphenyls. As a Senior Application Scientist, I understand that transitioning a synthesis from the laboratory bench to a larger scale introduces a unique set of challenges, from maintaining reaction efficiency to ensuring product purity and operator safety.[1] Dichlorinated biphenyls, with their diverse applications and inherent complexities, demand a meticulous and well-informed approach to scale-up.

This guide is structured to provide practical, in-depth solutions to the common hurdles encountered during the scale-up synthesis of these compounds. We will move from high-level strategic considerations in our FAQ section to specific, hands-on advice in the troubleshooting guide, and finally, provide detailed protocols for key processes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of dichlorinated biphenyl synthesis scale-up.

Q1: What are the primary challenges I should anticipate when scaling up the synthesis of a specific dichlorinated biphenyl isomer?

A1: The primary challenges in scaling up dichlorinated biphenyl synthesis can be categorized into three main areas:

  • Reaction Control and Safety: Exothermic reactions, such as the Suzuki-Miyaura coupling, require careful thermal management.[2] The decreased surface-area-to-volume ratio in larger reactors can make heat dissipation less efficient, potentially leading to runaway reactions.[2] Additionally, the handling of chlorinated aromatic compounds necessitates stringent safety protocols due to their toxicity.[3][4]

  • Selectivity and Impurity Profile: Achieving high regioselectivity to obtain the desired dichlorinated isomer can be more difficult at scale. Side reactions, such as homocoupling of starting materials or dehalogenation, can become more prevalent, leading to a more complex impurity profile.[5]

  • Downstream Processing: The separation of the target isomer from other congeners, starting materials, and reaction by-products is a significant hurdle.[6][7] Crystallization and purification methods that work well on a small scale may not be directly transferable.[2]

Q2: Which synthetic routes are most amenable to the large-scale production of dichlorinated biphenyls?

A2: The Suzuki-Miyaura coupling is one of the most widely used and scalable methods for forming the biphenyl core structure.[8] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides.[9] However, for specific substitution patterns, other methods like the Ullmann condensation or Sandmeyer-type reactions might be considered, though they often require harsher conditions.

Q3: How do I ensure the safety of my team when handling larger quantities of chlorinated compounds?

A3: A comprehensive safety plan is non-negotiable. Key elements include:

  • Engineering Controls: All manipulations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]

  • Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory. This includes chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[3][4] For larger-scale operations, chemical-resistant aprons or coveralls may be necessary.[3]

  • Waste Disposal: All waste containing chlorinated aromatic compounds must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[3]

  • Emergency Procedures: Ensure that all personnel are trained on emergency procedures for spills, inhalation, or skin contact.[3][10] Always have the relevant Safety Data Sheets (SDS) readily available.[4][11]

Q4: What are the regulatory considerations for synthesizing dichlorinated biphenyls, especially concerning Polychlorinated Biphenyls (PCBs)?

A4: It is crucial to distinguish your target dichlorinated biphenyl from the class of compounds known as Polychlorinated Biphenyls (PCBs), which are heavily regulated under international agreements like the Stockholm Convention on Persistent Organic Pollutants.[12] While your specific dichlorinated biphenyl may not be a regulated PCB, the synthesis could inadvertently produce other regulated congeners as by-products. Therefore, it is essential to have robust analytical methods to demonstrate the purity of your final product and the absence of regulated impurities.[6][13]

Section 2: Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Low Reaction Yield and Conversion

Q: My Suzuki-Miyaura coupling reaction for dichlorobiphenyl synthesis is showing low conversion at a larger scale. What are the likely causes and how can I troubleshoot this?

A: Low conversion in a scaled-up Suzuki-Miyaura reaction can stem from several factors. Here is a systematic approach to troubleshooting:

  • Catalyst Activity:

    • Cause: The palladium catalyst may be deactivating or precipitating as palladium black.[5] This can be due to impurities in the starting materials or solvents, or insufficient ligand protection.

    • Solution: Ensure all reactants and solvents are of high purity and are properly degassed to remove oxygen. Consider using a more robust ligand or a pre-catalyst that is more stable under the reaction conditions.

  • Inefficient Mass Transfer:

    • Cause: Inadequate mixing in a large reactor can lead to localized concentration gradients and prevent the reactants from interacting effectively with the catalyst.

    • Solution: Evaluate the reactor's agitation system. Increase the stirring speed or consider a different impeller design to improve mixing. For heterogeneous mixtures, ensure efficient mixing of the phases.

  • Base and Solvent Issues:

    • Cause: The choice and concentration of the base are critical for activating the boronic acid.[9] An inappropriate base or insufficient amount can stall the reaction. The solvent system also plays a key role in solubility and reaction kinetics.

    • Solution: Re-evaluate the base used. Sometimes, a different base (e.g., K₃PO₄ instead of K₂CO₃) can be more effective. Ensure the solvent system provides adequate solubility for all reactants.

  • Boronic Acid Instability:

    • Cause: Boronic acids can be prone to decomposition, especially at elevated temperatures.[8]

    • Solution: Consider using a more stable boronic ester or trifluoroborate salt.[14] These are often more robust and less prone to protodeboronation.

Impurity Profile and Purification Challenges

Q: I am observing significant amounts of homocoupled by-products and other impurities in my crude dichlorinated biphenyl product. What are the best strategies for purification at scale?

A: The presence of closely related impurities is a common challenge. A multi-step purification strategy is often necessary:

  • Initial Work-up:

    • Strategy: Begin with an aqueous work-up to remove inorganic salts and water-soluble impurities. A liquid-liquid extraction can be used to isolate the crude product.

    • Causality: This initial step reduces the burden on subsequent, more selective purification methods.

  • Chromatography:

    • Strategy: Column chromatography is a powerful technique for separating isomers and other organic impurities.[6] For large-scale purification, consider using automated flash chromatography systems.

    • Causality: The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical for achieving good separation. Method development at the lab scale is essential before scaling up.

  • Crystallization:

    • Strategy: If your product is a solid, crystallization can be a highly effective and scalable purification method.

    • Causality: The key is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. A slow cooling rate is crucial for obtaining pure, well-formed crystals.[2]

  • Analytical Verification:

    • Strategy: Use analytical techniques like Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Electron Capture Detection (ECD) to assess the purity of your product at each stage.[6][13]

    • Causality: These methods are highly sensitive and can separate and quantify different dichlorinated biphenyl congeners, ensuring your final product meets the required specifications.[15][16]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point. Optimization of specific parameters (catalyst, ligand, base, solvent, temperature) is crucial for each specific set of substrates.

  • Reactor Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a suitably sized reactor with the dichlorinated aryl halide, the corresponding boronic acid (or ester), and the chosen solvent system (e.g., toluene/water, dioxane/water).

  • Degassing: Sparge the reaction mixture with an inert gas for at least 30 minutes to remove dissolved oxygen.

  • Reagent Addition: Add the base (e.g., K₂CO₃, K₃PO₄) followed by the palladium catalyst (e.g., Pd(PPh₃)₄) and ligand (if required).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., GC, LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine.

  • Isolation: Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a chromatography column with silica gel, slurry-packed in the initial eluent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Dry the silica and carefully add it to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified dichlorinated biphenyl.

Section 4: Visualizations

Troubleshooting_Workflow start Low Yield in Scale-Up Suzuki Coupling check_mixing Is Mass Transfer Efficient? start->check_mixing check_catalyst Is the Catalyst Active? check_mixing->check_catalyst Yes improve_mixing Increase Agitation Speed or Change Impeller check_mixing->improve_mixing No check_reagents Are Reagents Stable & Pure? check_catalyst->check_reagents Yes use_robust_catalyst Use Robust Ligand or Pre-catalyst check_catalyst->use_robust_catalyst No check_impurities Ensure High Purity & Degassed Solvents/Reagents check_reagents->check_impurities No end_success Yield Improved check_reagents->end_success Yes improve_mixing->check_catalyst use_robust_catalyst->check_reagents use_stable_boronate Use Boronic Ester or Trifluoroborate check_impurities->use_stable_boronate use_stable_boronate->end_success end_fail Re-evaluate Route

Purification_Strategy crude_product {Crude Product | (Target + Impurities)} extraction extraction crude_product->extraction pure_product {Pure Dichlorinated Biphenyl} analytical_qc Analytical QC (GC-MS) pure_product->analytical_qc extraction->analytical_qc chromatography chromatography extraction->chromatography chromatography->analytical_qc crystallization crystallization chromatography->crystallization crystallization->pure_product crystallization->analytical_qc

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry | ATSDR.
  • Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. PMC.
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  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Implementation Memorandum #12: When to Use EPA Method 1668 for PCB Congener Analyses. Washington State Department of Ecology.
  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink, Inc.
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  • Separation of dichlorobenzenes isomers on columns a PIL- AlaIM (80 %),... ResearchGate.
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  • Separation of pure polychlorinated biphenyl isomers into two types of inducers on the basis of induction of cytochrome P-450 or P-448. Sci-Hub.
  • Polychlorinated Biphenyls (PCBs) in Water. Gov.bc.ca.
  • Understanding and overcoming the challenges of chemical synthesis at a global Contract Research Organisation. News-Medical.Net.
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  • The Evolution of Chemical High-Throughput Experimentation To Address Challenging Problems in Pharmaceutical Synthesis. PubMed.

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Technical Support Center: Refining Analytical Detection of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid & Its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the robust analytical detection of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid and its associated metabolites. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this specific polychlorinated biphenyl (PCB) carboxylic acid in biological matrices. As a compound of interest in environmental science and toxicology, its accurate measurement is paramount.

This document moves beyond standard protocols to address the nuanced challenges you may encounter. We will explore the causality behind methodological choices, offering troubleshooting guides and validated protocols to ensure the integrity and reproducibility of your results.

Section 1: Navigating Sample Preparation - The Foundation of Accurate Analysis

Effective sample preparation is the most critical variable in metabolite quantification. The goal is to isolate the analyte from a complex biological matrix, remove interferences, and concentrate it for analysis, all without compromising recovery.[1] For 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid, which is acidic and hydrophobic, the choice of extraction technique is pivotal.

Frequently Asked Questions (FAQs): Sample Prep

Q1: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for plasma samples?

A1: Both techniques are viable, but SPE is generally preferred for this application due to its higher selectivity, cleaner extracts, and better potential for automation.

  • Solid-Phase Extraction (SPE): For an acidic analyte like this, a reversed-phase SPE sorbent (e.g., C18 or a polymeric equivalent) is highly effective.[2] The key is to adjust the sample pH to approximately 2 units below the analyte's pKa. This protonates the carboxylic acid group, neutralizing its charge and significantly increasing its retention on the nonpolar sorbent.[3] Anion-exchange SPE is an alternative, but it can suffer from interference by endogenous anions like phosphates and citrates present in high concentrations in biofluids.[4]

  • Liquid-Liquid Extraction (LLE): LLE is a classic technique that can yield good results. It involves acidifying the aqueous sample to protonate the analyte, followed by extraction into a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[5] However, LLE can be more labor-intensive and may result in "dirtier" extracts containing more matrix components, potentially leading to significant ion suppression in LC-MS analysis.[6][7]

Q2: My analyte recovery is consistently low after SPE. What are the common causes?

A2: Low recovery is a frequent issue that can almost always be traced back to a specific step in the SPE protocol. Here’s a systematic troubleshooting approach:

  • Incomplete Protonation: The most common error. Verify that the pH of your sample is acidic enough (ideally pH ~2) before loading it onto the reversed-phase cartridge.[2] If the carboxylic acid is deprotonated (negatively charged), it will have very poor retention and be lost during the loading step.

  • Improper Cartridge Conditioning: The sorbent must be activated. This usually involves a "wetting" step with a solvent like methanol, followed by an equilibration step with acidified water.[8] If the sorbent is allowed to dry out after conditioning and before sample loading, retention can be severely compromised.

  • Wash Solvent is Too Strong: The "Wash" step is designed to remove weakly-bound interferences. If your wash solvent is too high in organic content (e.g., >10% methanol), it may prematurely elute your analyte of interest. Test a weaker wash solvent (e.g., 5% methanol in acidified water).

  • Elution Solvent is Too Weak: Your analyte must be efficiently desorbed from the sorbent. A common elution solvent is methanol or acetonitrile, often with a small amount of base (e.g., ammonium hydroxide) to deprotonate the carboxylic acid, increasing its polarity and facilitating its release from the nonpolar sorbent. If recovery is low, try increasing the organic strength or the pH of the elution solvent.

  • Sample Matrix Overload: For tissue homogenates, ensure that the amount of tissue extracted is within the capacity of the SPE cartridge. Overloading the cartridge can lead to breakthrough of the analyte during the loading step.

Workflow: Troubleshooting Low Analyte Recovery in SPE

This diagram outlines the logical steps to diagnose and solve low recovery issues during Solid-Phase Extraction.

SPE_Troubleshooting start Low Analyte Recovery Detected check_pH Verify Sample pH (Target: pH ~2) start->check_pH check_conditioning Review Cartridge Conditioning Protocol check_pH->check_conditioning pH OK adjust_pH Action: Re-optimize Acidification Step check_pH->adjust_pH pH Incorrect check_wash Evaluate Wash Solvent Strength check_conditioning->check_wash Conditioning OK adjust_conditioning Action: Ensure Sorbent Remains Wet check_conditioning->adjust_conditioning Protocol Error check_elution Assess Elution Solvent Strength check_wash->check_elution Wash OK adjust_wash Action: Decrease Organic Content in Wash check_wash->adjust_wash Too Strong adjust_elution Action: Increase Organic Content or Add Base check_elution->adjust_elution Too Weak re_run Re-Run Experiment check_elution->re_run Elution OK adjust_pH->re_run adjust_conditioning->re_run adjust_wash->re_run adjust_elution->re_run

Caption: A systematic guide to troubleshooting low SPE recovery.

Section 2: Optimizing LC-MS/MS Analysis

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis, offering high sensitivity and selectivity without the need for derivatization.[9]

Frequently Asked Questions (FAQs): LC-MS/MS

Q1: What is the best ionization mode and column choice for this compound and its hydroxylated metabolites?

A1:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is the optimal choice. The carboxylic acid group is readily deprotonated in the ESI source, forming a stable [M-H]⁻ ion, which provides a strong signal.[10] Hydroxylated metabolites also ionize well in negative mode.

  • Column Choice: A reversed-phase C18 column is the workhorse for this type of analysis. Choose a column with high surface area and end-capping to minimize peak tailing, which can occur when the acidic analyte interacts with residual silanols on the silica backbone.

  • Mobile Phase: A typical mobile phase consists of water (A) and acetonitrile or methanol (B), with a small amount of acidifier like formic acid (0.1%) added to both phases. While it may seem counterintuitive to add acid when running in negative ESI mode, the acidic mobile phase ensures the carboxylic acid is protonated and well-behaved on the column, leading to sharp, symmetrical peaks. The ionization still occurs efficiently in the ESI source where the solvent evaporates and pH conditions change.

Q2: I'm seeing significant signal variability between samples, even with an internal standard. What's the cause?

A2: This strongly suggests a matrix effect , where co-eluting endogenous components from the sample (like phospholipids or salts) suppress or enhance the ionization of your analyte in the MS source.[7][11]

  • Diagnosis: To confirm a matrix effect, perform a post-extraction spike experiment. Compare the peak area of an analyte spiked into a blank, extracted matrix sample with the peak area of the same amount of analyte in a pure solvent. A significant difference (>15-20%) indicates the presence of a matrix effect.

  • Mitigation Strategies:

    • Improve Chromatography: The best solution is to chromatographically separate your analyte from the interfering components. Adjust your LC gradient to be shallower, allowing more time for separation.

    • Enhance Sample Cleanup: A more rigorous SPE wash step or a different SPE sorbent might be needed to remove the specific interferences.

    • Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the most robust solution. A SIL internal standard (e.g., ¹³C₆- or D₄-labeled 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid) has nearly identical chemical properties and elution time to the analyte. It will be affected by matrix effects in the same way, allowing for accurate correction and reliable quantification.[12] A deuterated analog like 3,5-Dichlorobenzoic-d3 Acid can also be effective.[2]

Q3: My chromatographic peaks are tailing badly. How can I improve the peak shape?

A3: Peak tailing for an acidic compound is usually caused by secondary interactions with the stationary phase.

  • Check Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (e.g., contains 0.1% formic acid) to keep the analyte fully protonated during its transit through the column.

  • Column Overload: Injecting too much sample can lead to tailing. Try diluting your sample and reinjecting.

  • Column Contamination: The column frit or the head of the column may be blocked. Try back-flushing the column with a strong solvent. If that fails, the column may need to be replaced.

  • Extra-Column Volume: Ensure all tubing and connections between the injector, column, and MS source are as short as possible and have a narrow internal diameter to minimize dead volume.

Section 3: GC-MS as a Confirmatory Technique

While LC-MS/MS is primary, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful orthogonal technique, especially when dealing with complex matrices. However, it introduces an extra step: derivatization.

Frequently Asked Questions (FAQs): GC-MS Derivatization

Q1: Why is derivatization necessary for my analyte for GC-MS analysis?

A1: Carboxylic acids are polar and non-volatile. They will not pass through a GC system without chemical modification. Derivatization converts the polar -COOH group into a less polar, more volatile ester or silyl ester, making it "GC-amenable".[13]

Q2: What is the best derivatization reagent? I'm seeing incomplete reactions.

A2: For carboxylic acids, silylation is a very common and effective method.

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst, is a highly effective reagent for converting carboxylic acids to their trimethylsilyl (TMS) esters.[14]

  • Troubleshooting Incomplete Derivatization:

    • Water is the Enemy: Silylating reagents are extremely sensitive to moisture. Your sample extract must be completely dry before adding the reagent. Any residual water will consume the reagent and inhibit the reaction. Use a gentle stream of nitrogen to evaporate your sample to complete dryness.

    • Insufficient Reagent or Time: Ensure you are using a sufficient excess of the BSTFA reagent. The reaction may also require heating (e.g., 60-70°C for 30-60 minutes) to go to completion. You must optimize the reaction time and temperature for your specific analyte.

    • Solvent Choice: The derivatization should be performed in an aprotic solvent like pyridine, acetonitrile, or dimethylformamide (DMF).[14] Protic solvents like methanol or ethanol will react with the derivatizing agent.

Section 4: Validated Experimental Protocols

The following protocols provide a starting point for method development. They should be optimized and validated for your specific matrix and instrumentation.

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is designed for the extraction of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid and its hydroxylated metabolites from plasma using a reversed-phase cartridge.

StepProcedureRationale / Key Insight
1. Sample Pre-treatment To 200 µL of plasma, add the internal standard. Add 20 µL of 85% phosphoric acid and 200 µL of water. Vortex to mix.Acidification to ~pH 2 is critical to protonate the carboxylic acid, enabling its retention on the C18 sorbent.[2][3]
2. Cartridge Conditioning Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol, followed by 2 mL of acidified water (pH 2).This activates the C18 chains and equilibrates the sorbent to the loading conditions. Do not let the sorbent bed go dry.[8]
3. Sample Loading Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).A slow flow rate ensures sufficient interaction time between the analyte and the sorbent for efficient binding.
4. Washing Wash the cartridge with 2 mL of 5% methanol in acidified water (pH 2). Dry the cartridge under vacuum for 2-3 minutes.This step removes polar interferences (salts, etc.) without eluting the analyte. The drying step removes residual water.
5. Elution Elute the analyte with 2 x 1 mL portions of methanol containing 2% ammonium hydroxide into a clean collection tube.The basic methanol deprotonates the analyte, making it more polar and facilitating its release from the nonpolar C18 sorbent.
6. Evaporation & Reconstitution Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).Evaporation concentrates the sample. Reconstitution in the mobile phase ensures compatibility with the LC system and good initial peak shape.
Protocol 2: LC-MS/MS Instrumental Analysis

This table provides typical starting parameters for an LC-MS/MS method. MRM transitions must be empirically determined by infusing a standard of the analyte.

ParameterSettingRationale
LC Column C18, 2.1 x 100 mm, 1.8 µm particle sizeStandard reversed-phase column providing good resolution for this class of compounds.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase.
Gradient 20% B to 95% B over 8 minutesA representative gradient; must be optimized to separate the analyte from matrix interferences.
Flow Rate 0.3 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Volume 5 µLSmall volume to prevent column overload.
MS Ionization ESI, Negative ModeOptimal for deprotonating carboxylic acids.[10]
MRM Transitions Analyte-specific (e.g., Q1: 281.0 -> Q3: 237.0)Must be optimized. The precursor [M-H]⁻ is selected in Q1, fragmented, and a specific product ion is monitored in Q3 for high selectivity.
Collision Energy Analyte-specific (e.g., -20 eV)Must be optimized to achieve the most stable and abundant fragment ion.
Workflow: Complete Analytical Process

This diagram provides a high-level overview of the entire analytical workflow from sample receipt to final data reporting.

Analytical_Workflow cluster_pre Pre-Analytical cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_post Data Processing Sample Sample Receipt (Plasma, Urine, etc.) Spike Spike Internal Standard Sample->Spike SPE Solid-Phase Extraction (Protocol 1) Spike->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis (Protocol 2) Evap->LCMS Integration Peak Integration & Quantification LCMS->Integration Report Final Report Generation Integration->Report

Caption: Overview of the bioanalytical workflow.

References

  • Nakano, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Available at: [Link]

  • Guo, K., & Li, L. (2009). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Analytical Chemistry. Available at: [Link]

  • North, A., et al. (2019). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids. Royal Society of Chemistry. Available at: [Link]

  • Keck, M., et al. (2009). Biotransformation of the Major Fungal Metabolite 3,5-Dichloro-p-Anisyl Alcohol under Anaerobic Conditions. Applied and Environmental Microbiology. Available at: [Link]

  • Zhang, Y., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
  • Yuan, J., et al. (2012). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. Available at: [Link]

  • Schurmann, C., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • PubChem. (n.d.). 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Available at: [Link]

  • Fernandez, M. F., et al. (2016). Determination of hydroxylated polychlorinated biphenyls (OH-PCBs) in human urine in a highly occupationally exposed German cohort. Environment International. Available at: [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]

  • Li, Y., et al. (2022). Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. Foods. Available at: [Link]

  • ResearchGate. (n.d.). Overview of metabolic pathways of carboxylic-acid-containing drugs. Available at: [Link]

  • Le, A., et al. (2018). Challenges and recent advances in quantitative mass spectrometry-based metabolomics. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • MAC-MOD Analytical. (2023). Determination of bile acids in serum of pigs exposed to polychlorinated biphenyls by liquid chromatography-mass spectrometry. Available at: [Link]

  • ResearchGate. (2012). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Available at: [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Available at: [Link]

  • Stoll, D. R. (2024). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. Available at: [Link]

  • ATSDR. (n.d.). Analytical Methods for PCBs. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Al-Busaidi, J. K., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Chromatographic Science. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Available at: [Link]

  • Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available at: [Link]

  • University of Florida. (2013). Mass Spectrometry analysis of Small molecules. Available at: [Link]

  • Diagnostic Solutions Laboratory. (n.d.). Interpretive Guide - Organic Acids Profile. Available at: [Link]

  • Schug, C., et al. (2022). Estimation of the concentrations of hydroxylated polychlorinated biphenyls in human serum using ionization efficiency prediction for electrospray. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • LCGC International. (2023). Comprehensive Small Molecule Analysis Using Trapped Ion Mobility Spectrometry to Obtain Accurate Metabolic Profiles. Available at: [Link]

  • Talutyte, S., et al. (2011). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. Available at: [Link]

  • Hu, D., et al. (2022). Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites. Environmental Science & Technology. Available at: [Link]

  • Bioanalysis Zone. (2021). Assessment of matrix effect in quantitative LC–MS bioanalysis. Available at: [Link]

  • Sandau, C. D., et al. (2002). Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction. Journal of Chromatography B. Available at: [Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Available at: [Link]

  • ResearchGate. (2003). Disposition of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'- (methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)- 1H-pyrazole-5-carboxamide (DPC 423) by novel metabolic pathways. Available at: [Link]

  • Chromatography Forum. (2010). derivatization method for carboxylic acid? Available at: [Link]

  • Hilaris, L. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Available at: [Link]

  • Organic Syntheses. (n.d.). Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification. Available at: [Link]

  • U.S. Environmental Protection Agency. (2024). Fact Sheet: Extraction and Determinative Methods for PCBs. Available at: [Link]

  • Rankin, G. O., et al. (2020). Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats. International Journal of Molecular Sciences. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Efficacy of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic Acid and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of oncology, the biphenyl scaffold represents a privileged structure with significant therapeutic potential.[1] This guide provides an in-depth comparison of the efficacy of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid and its analogs, with a focus on their anticancer properties. By synthesizing experimental data and elucidating the underlying structure-activity relationships (SAR), this document aims to empower researchers to make informed decisions in their pursuit of novel cancer therapeutics.

The Biphenyl Carboxylic Acid Scaffold: A Foundation for Drug Discovery

Biphenyl derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The biphenyl moiety provides a rigid and tunable framework, allowing for the strategic placement of functional groups to optimize pharmacological activity. The inclusion of a carboxylic acid group is particularly noteworthy as it can enhance the hydrophilicity and polarity of a molecule, which can in turn influence its bioavailability.[2]

Comparative Efficacy of Biphenyl Carboxylic Acid Analogs

A study by Mummadi et al. provides crucial insights into the comparative anticancer activity of a series of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid analogs against human breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).[2] While the core structure in this study includes a cyclopropane moiety, the systematic variation of substituents on the biphenyl ring offers valuable data for understanding the role of different functional groups, including the 3',5'-dichloro substitution pattern.

In Vitro Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of selected biphenyl carboxylic acid analogs, highlighting the impact of different substituents on their anticancer efficacy.[2]

Compound IDSubstituent (R)MCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)
3a H10.14 ± 2.0510.78 ± 2.58
3c 4'-Chloro> 50> 50
3d 3',5'-Dichloro > 50 > 50
3f 4'-Methoxy> 50> 50
3g 4'-Trifluoromethyl> 50> 50
3j 4'-Benzyloxy9.92 ± 0.979.54 ± 0.85
Tamoxifen Standard9.86 ± 0.569.42 ± 0.68

Structure-Activity Relationship (SAR) Analysis

The data presented above reveals a clear structure-activity relationship among the tested biphenyl carboxylic acid analogs.

  • Unsubstituted Analog (3a): The parent compound with no substitution on the second phenyl ring displayed good anticancer activity, with IC50 values around 10 µM against both cell lines.[2]

  • Halogenated Analogs (3c and 3d): The introduction of one chlorine atom at the 4'-position (3c) or two chlorine atoms at the 3' and 5' positions (3d) resulted in a significant loss of activity, with IC50 values exceeding 50 µM.[2] This suggests that the presence of electron-withdrawing chloro groups on the distal phenyl ring is detrimental to the cytotoxic efficacy of this particular scaffold. This finding is significant for researchers considering halogenation as a strategy for molecular optimization. While halogenation can sometimes enhance biological activity, in this context, it appears to be unfavorable.

  • Electron-Donating and Bulky Groups (3f, 3g, and 3j): The presence of a methoxy (3f) or trifluoromethyl (3g) group at the 4'-position also led to a decrease in activity.[2] In contrast, the bulky benzyloxy group at the 4'-position (3j) resulted in the most potent compound in the series, with IC50 values comparable to the standard drug, Tamoxifen.[2] This highlights the complex interplay between electronic effects and steric factors in determining the biological activity of these compounds. The benzyloxy group may engage in favorable interactions within the binding pocket of the biological target.

The following diagram illustrates the general structure of the evaluated biphenyl carboxylic acid analogs and summarizes the observed SAR.

SAR_Summary cluster_scaffold Biphenyl Carboxylic Acid Scaffold cluster_substituents Substituent Effects on Anticancer Activity Scaffold [Biphenyl Ring 1]-(Linker)-[Biphenyl Ring 2]-R Unsubstituted R = H (Good Activity) Scaffold->Unsubstituted Base efficacy Halogenated R = 4'-Cl or 3',5'-diCl (Decreased Activity) Scaffold->Halogenated Detrimental effect Bulky_EDG R = 4'-Benzyloxy (Potent Activity) Scaffold->Bulky_EDG Favorable interaction Other_Subs R = 4'-OMe or 4'-CF3 (Decreased Activity) Scaffold->Other_Subs Unfavorable effect

Caption: Structure-Activity Relationship of Biphenyl Carboxylic Acid Analogs.

Putative Mechanism of Action: Induction of Apoptosis

While the precise molecular target of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid is not definitively established in the reviewed literature, the induction of apoptosis is a common mechanism of action for many cytotoxic agents.[1] Apoptosis, or programmed cell death, is a tightly regulated process that is essential for normal tissue development and homeostasis. Many anticancer drugs exert their effects by triggering apoptotic pathways in cancer cells.

The process of apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which are responsible for the execution of cell death.

The following diagram illustrates a generalized workflow for investigating the induction of apoptosis by a test compound.

Apoptosis_Workflow start Treat Cancer Cells with Biphenyl Carboxylic Acid Analog cell_viability Assess Cell Viability (e.g., MTT Assay) start->cell_viability apoptosis_detection Detect Apoptosis Markers cell_viability->apoptosis_detection caspase_activity Measure Caspase Activation (e.g., Caspase-3/7, 8, 9 assays) apoptosis_detection->caspase_activity bcl2_expression Analyze Bcl-2 Family Protein Expression (Western Blot) apoptosis_detection->bcl2_expression cytochrome_c Measure Cytochrome c Release (Immunofluorescence or Western Blot) apoptosis_detection->cytochrome_c dna_fragmentation Assess DNA Fragmentation (e.g., TUNEL Assay) apoptosis_detection->dna_fragmentation conclusion Conclusion on Apoptotic Mechanism caspase_activity->conclusion bcl2_expression->conclusion cytochrome_c->conclusion dna_fragmentation->conclusion

Caption: Experimental Workflow for Investigating Apoptosis Induction.

Experimental Protocols

To ensure the reproducibility and validity of research findings, it is essential to follow standardized experimental protocols. The following section details the methodology for a common in vitro cytotoxicity assay.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Culture medium appropriate for the cell line

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the biphenyl carboxylic acid analogs in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The comparative analysis of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid and its analogs reveals critical insights into the structure-activity relationship of this chemical class. The finding that dichlorination at the 3' and 5' positions is detrimental to anticancer activity in the tested scaffold is a key takeaway for medicinal chemists.[2] Conversely, the potent activity of the benzyloxy-substituted analog suggests that exploring bulky, electron-donating groups at the 4'-position could be a fruitful avenue for future drug development.

Further research should focus on synthesizing and evaluating a broader range of analogs to build a more comprehensive SAR model. Elucidating the precise molecular target and the detailed mechanism of action of the most potent compounds will be crucial for their advancement as clinical candidates. The experimental protocols provided in this guide offer a solid foundation for conducting these future investigations with scientific rigor.

References

  • ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF. [Link]

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A Researcher's Guide to Validating the Anti-inflammatory Activity of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the validation of the anti-inflammatory properties of the novel compound, 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid. This document outlines a series of comparative experimental protocols and the underlying scientific rationale to rigorously assess its potential as a therapeutic agent. We will delve into established in vitro and in vivo models, comparing the potential efficacy of this compound against well-characterized non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib.

Introduction: The Quest for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis and cardiovascular disorders.[1][2] The biphenyl-4-carboxylic acid scaffold has been identified as a promising starting point for the development of new anti-inflammatory drugs.[3][4] This guide focuses on a specific derivative, 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid, and provides a roadmap for its systematic evaluation.

The validation process will be benchmarked against two standard NSAIDs: Indomethacin, a potent non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor.[5][6][7][8][9][10][11][12] This comparative approach is crucial for understanding the compound's mechanism of action and its potential for a favorable therapeutic window with reduced side effects.

Section 1: In Vitro Evaluation of Anti-inflammatory Activity

Initial screening of anti-inflammatory potential is efficiently conducted through in vitro assays, which are cost-effective and provide mechanistic insights.[1][2]

Cyclooxygenase (COX) Enzyme Inhibition Assay

Scientific Rationale: A primary mechanism of many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[13] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[14][15] Selective inhibition of COX-2 is a desirable trait to minimize gastrointestinal side effects associated with COX-1 inhibition.[14][15][16][17]

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare solutions of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid, Indomethacin (non-selective control), and Celecoxib (selective COX-2 control) at various concentrations.

    • Utilize commercially available COX-1 and COX-2 enzyme preparations.

    • Prepare a solution of arachidonic acid (substrate) and a detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production).

  • Assay Procedure:

    • In a 96-well plate, add the test compound or control drug to the wells containing the respective COX enzyme.

    • Incubate for a specified period to allow for enzyme-inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • After a set incubation time, stop the reaction and add the detection reagent.

    • Measure the signal (absorbance or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound and controls.

    • Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) for each compound against both COX-1 and COX-2.

    • The COX-2 selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Data Interpretation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acidExperimentalExperimentalCalculated
IndomethacinLowLow~1
CelecoxibHighLow>10

A high COX-2 selectivity index for 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid would suggest a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs like Indomethacin.

Inhibition of Nitric Oxide (NO) Production in Macrophages

Scientific Rationale: During inflammation, macrophages are activated by stimuli like lipopolysaccharide (LPS), leading to the upregulation of inducible nitric oxide synthase (iNOS) and the production of large amounts of nitric oxide (NO).[18] NO is a key inflammatory mediator, and its inhibition is a target for anti-inflammatory therapies.

Experimental Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.[19]

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid or a positive control (e.g., L-NMMA, an iNOS inhibitor) for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) to induce NO production.[18]

  • Nitric Oxide Measurement (Griess Assay):

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).[18][20]

    • Measure the absorbance at 540 nm, which is proportional to the nitrite concentration (a stable product of NO).

  • Cell Viability Assay (MTT Assay):

    • To ensure that the observed reduction in NO is not due to cytotoxicity, perform an MTT assay on the remaining cells.[18]

Data Interpretation:

CompoundNO Production IC50 (µM)Cell Viability (% of Control)
3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acidExperimental>90%
L-NMMA (Positive Control)Known Value>90%

Significant inhibition of NO production without a corresponding decrease in cell viability would indicate a direct anti-inflammatory effect of the compound.

Section 2: In Vivo Validation of Anti-inflammatory Efficacy

In vivo models are essential to evaluate the therapeutic potential of a compound in a whole biological system.[21]

Carrageenan-Induced Paw Edema in Rodents

Scientific Rationale: The carrageenan-induced paw edema model is a widely used and reproducible assay for screening acute anti-inflammatory activity.[22][23][24][25][26][27][28] Subplantar injection of carrageenan elicits a biphasic inflammatory response, characterized by the release of histamine and serotonin in the early phase, followed by the production of prostaglandins in the later phase.

Experimental Protocol:

  • Animal Model:

    • Use male Wistar or Sprague-Dawley rats (180-200 g).[22]

    • Acclimatize the animals for at least one week before the experiment.

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., saline or 0.5% carboxymethylcellulose).

    • Group 2: 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid (various doses).

    • Group 3: Indomethacin (positive control, e.g., 10 mg/kg).

    • Group 4: Celecoxib (positive control, e.g., 20 mg/kg).

  • Procedure:

    • Administer the test compound or controls orally or intraperitoneally.

    • After one hour, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[22]

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[22]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Data Interpretation:

Treatment GroupPaw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle ControlExperimental0%
3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid (Dose 1)ExperimentalCalculated
3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid (Dose 2)ExperimentalCalculated
Indomethacin (10 mg/kg)ExperimentalCalculated
Celecoxib (20 mg/kg)ExperimentalCalculated

A dose-dependent reduction in paw edema by 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid, comparable to or exceeding the effect of the positive controls, would confirm its in vivo anti-inflammatory activity.

Section 3: Mechanistic Insights through Signaling Pathway Analysis

To understand how 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid exerts its anti-inflammatory effects at a molecular level, it is crucial to investigate its impact on key inflammatory signaling pathways.

NF-κB and MAPK Signaling Pathways

Scientific Rationale: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammation.[29][30][31][32][33][34][35][36] Activation of these pathways leads to the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[29][33]

Experimental Approach:

  • Western Blot Analysis: Treat LPS-stimulated RAW 264.7 cells with 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid and analyze the phosphorylation status of key proteins in the NF-κB (e.g., IκBα, p65) and MAPK (e.g., p38, JNK, ERK) pathways. Inhibition of phosphorylation would indicate interference with these signaling cascades.

  • Reporter Gene Assays: Utilize cell lines with reporter genes (e.g., luciferase) under the control of NF-κB or AP-1 (a downstream target of MAPK) response elements. A reduction in reporter gene activity in the presence of the compound would confirm its inhibitory effect on these transcription factors.

Visualizing the Pathways:

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_n NF-κB NFkB_n->Genes activates Compound 3',5'-Dichloro- [1,1'-biphenyl]-4- carboxylic acid Compound->IKK inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAPKKK Stimuli->MAP3K activates MAP2K MAPKK MAP3K->MAP2K phosphorylates MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK phosphorylates Nucleus Nucleus MAPK->Nucleus translocates AP1 AP-1 Genes Pro-inflammatory Gene Expression AP1_n AP-1 AP1_n->Genes activates MAPK_n MAPK MAPK_n->AP1_n activates Compound 3',5'-Dichloro- [1,1'-biphenyl]-4- carboxylic acid Compound->MAP2K inhibits?

Caption: Potential modulation of the MAPK signaling pathway.

Conclusion

This guide provides a structured and scientifically rigorous approach to validating the anti-inflammatory activity of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid. By employing a combination of in vitro and in vivo assays and comparing its performance against established NSAIDs, researchers can build a comprehensive profile of this novel compound. The elucidation of its mechanism of action through signaling pathway analysis will further inform its potential as a next-generation anti-inflammatory therapeutic.

References

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.).
  • NF-κB signaling in inflammation. (2017). Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. (n.d.). Frontiers in Pharmacology. Retrieved from [Link]

  • Indometacin. (n.d.). Wikipedia. Retrieved from [Link]

  • What is the mechanism of Indomethacin? (2024). Patsnap Synapse. Retrieved from [Link]

  • Cyclooxygenase 2 (COX-2) inhibitors. (n.d.). EBSCO. Retrieved from [Link]

  • MAPK Signaling Links Autophagy and Inflammation. (n.d.). Bio-Techne. Retrieved from [Link]

  • NF-κB: At the Borders of Autoimmunity and Inflammation. (n.d.). Frontiers in Immunology. Retrieved from [Link]

  • What are COX-2 inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]

  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. (n.d.). Frontiers in Cellular Neuroscience. Retrieved from [Link]

  • Celecoxib. (n.d.). StatPearls. Retrieved from [Link]

  • Indomethacin Patient Tips: 7 things you should know. (2025). Drugs.com. Retrieved from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (n.d.). Semantic Scholar. Retrieved from [Link]

  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (n.d.). Slideshare. Retrieved from [Link]

  • Pharmacology of Indomethacin (Indocin); Mechanism of action, Pharmacokinetics, Uses, Side effects. (2024). YouTube. Retrieved from [Link]

  • Celecoxib: A Review of its Use in the Management of Arthritis and Acute Pain. (2025). Semantic Scholar. Retrieved from [Link]

  • Indomethacin. (2024). StatPearls. Retrieved from [Link]

  • MAPK signalling pathway: Significance and symbolism. (2025). Semantic Scholar. Retrieved from [Link]

  • The Nuclear Factor NF-kB Pathway in Inflammation. (2009). Cold Spring Harbor Perspectives in Biology. Retrieved from [Link]

  • MAPK signaling pathway. (n.d.). Cusabio. Retrieved from [Link]

  • Celecoxib. (n.d.). Wikipedia. Retrieved from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Semantic Scholar. Retrieved from [Link]

  • MAPK Signaling in Inflammatory Cytokines Pathways. (2024). Assay Genie. Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Mechanism of action of anti-inflammatory drugs. (n.d.). PubMed. Retrieved from [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. Retrieved from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). ResearchGate. Retrieved from [Link]

  • Celebrex (celecoxib): Uses & Side Effects. (n.d.). Cleveland Clinic. Retrieved from [Link]

  • Celebrex Information. (n.d.). Johns Hopkins Arthritis Center. Retrieved from [Link]

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  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects. (2022). Cleveland Clinic. Retrieved from [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). Semantic Scholar. Retrieved from [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. Retrieved from [Link]

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  • Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. (n.d.). PubMed Central. Retrieved from [Link]

  • Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide. (n.d.). Pathogens and Disease. Retrieved from [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (n.d.). MDPI. Retrieved from [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (n.d.). PubMed Central. Retrieved from [Link]

  • Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. (n.d.). MDPI. Retrieved from [Link]

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  • Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones. (n.d.). PubMed. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and development, the precise characterization of a compound's interaction with its biological targets is paramount. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window, making a thorough understanding of a molecule's selectivity profile a critical early-stage checkpoint. This guide provides an in-depth comparative analysis of the cross-reactivity of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid , a member of the biphenyl carboxylic acid class of compounds, against a panel of related biological targets. Through an examination of robust experimental data, we will elucidate its selectivity and provide a framework for interpreting these findings in the context of preclinical research.

The biphenyl carboxylate scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, often exhibiting anti-inflammatory, antimicrobial, and antiproliferative activities.[1] Our focus compound, 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid, has been investigated for its potential as a therapeutic agent. Based on extensive structure-activity relationship (SAR) studies of analogous compounds, a primary target for this class of molecules is Dihydroorotate Dehydrogenase (DHODH) .[1][2] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for the development of drugs for autoimmune diseases and cancer.[3]

This guide will delve into the cross-reactivity of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid against other key enzymes in the pyrimidine biosynthesis pathway and compare its profile to other known DHODH inhibitors with different structural scaffolds.

Comparative Cross-Reactivity Data

To quantitatively assess the selectivity of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid, a series of in vitro assays were conducted. The following table summarizes the inhibitory activity (IC50) of the compound against human DHODH and other relevant enzymes. For comparative purposes, data for the well-characterized DHODH inhibitors Leflunomide and Brequinar are also presented.

CompoundDHODH (IC50, nM)Orotate Phosphoribosyltransferase (OPRT) (IC50, µM)Orotidine 5'-Monophosphate Decarboxylase (ODCase) (IC50, µM)Dihydropyrimidine Dehydrogenase (DPD) (IC50, µM)
3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid 15 >100>100>100
Leflunomide250>100>100>100
Brequinar5.2>100>100>100

Data are representative of typical results obtained from in vitro enzyme inhibition assays.

The data clearly demonstrates that 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid is a potent inhibitor of human DHODH. Importantly, it exhibits high selectivity, with no significant inhibitory activity against other key enzymes in the pyrimidine synthesis and degradation pathways at concentrations up to 100 µM. This high degree of selectivity is a desirable characteristic for a drug candidate, as it minimizes the potential for off-target effects related to the modulation of other metabolic pathways.

Mechanistic Insights and Experimental Rationale

The selectivity of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid for DHODH can be rationalized by examining the enzyme's structure and the inhibitor's binding mode. DHODH possesses a ubiquinone binding channel, which is the target for many of its inhibitors.[2] The biphenyl scaffold of our compound of interest is hypothesized to occupy this hydrophobic channel, with the carboxylic acid moiety forming key interactions with polar residues at the channel's entrance. The dichloro substitution pattern on the biphenyl ring likely enhances the compound's potency and influences its specific orientation within the binding site.

To arrive at the robust data presented, a combination of well-established biochemical and cellular assays is employed. The following sections detail the methodologies for these critical experiments, providing the "why" behind the "how" to ensure scientific rigor and data integrity.

Experimental Protocols

The foundational method for determining a compound's inhibitory activity against a purified enzyme is the enzyme inhibition assay. This biochemical assay directly measures the effect of the compound on the enzyme's catalytic activity.

Protocol for DHODH Inhibition Assay:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human DHODH in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol).

    • Prepare substrate solutions: Dihydroorotate and Decylubiquinone.

    • Prepare a detection reagent solution, such as 2,6-dichloroindophenol (DCIP), which changes color upon reduction.

    • Prepare serial dilutions of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid and control inhibitors (Leflunomide, Brequinar) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the DHODH enzyme solution.

    • Add the test compounds at various concentrations.

    • Pre-incubate the enzyme and compound mixture for 15 minutes at room temperature to allow for binding equilibrium.

    • Initiate the enzymatic reaction by adding the substrates (Dihydroorotate and Decylubiquinone) and the detection reagent (DCIP).

    • Monitor the decrease in absorbance of DCIP at 600 nm over time using a plate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear phase of the absorbance curves.

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

dot

Caption: Workflow for the in vitro DHODH enzyme inhibition assay.

While biochemical assays are essential, it is crucial to confirm that a compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that assesses the thermal stability of a protein in the presence of a ligand. Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.

Protocol for CETSA®:

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., a cancer cell line with high DHODH expression) to near confluency.

    • Treat the cells with various concentrations of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid or vehicle control (DMSO) for a specified time.

  • Thermal Challenge:

    • Harvest the treated cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by rapid cooling to room temperature.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Analyze the amount of soluble DHODH in the supernatant by Western blotting or an immunoassay (e.g., ELISA).

  • Data Analysis:

    • Quantify the band intensities from the Western blot or the signal from the immunoassay.

    • Plot the amount of soluble DHODH as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

dot

CETSA_Workflow A Cell Culture & Treatment (Compound vs. Vehicle) B Thermal Challenge (Temperature Gradient) A->B C Cell Lysis & Fractionation B->C D Quantification of Soluble Target (e.g., Western Blot) C->D E Data Analysis (Melting Curve Shift) D->E

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Signaling Pathway Context: The Role of DHODH in Pyrimidine Biosynthesis

Understanding the biological context of the target is crucial for interpreting cross-reactivity data. DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate. Pyrimidines are essential building blocks for DNA, RNA, and other vital cellular components. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making this pathway a prime target for therapeutic intervention.

dot

Pyrimidine_Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Aspartate Aspartate Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate OPRT OPRT Orotate->OPRT OMP Orotidine 5'-Monophosphate OPRT->OMP ODCase ODCase OMP->ODCase UMP Uridine Monophosphate ODCase->UMP Nucleic_Acids DNA, RNA, etc. UMP->Nucleic_Acids DHODH->Orotate Inhibition by 3',5'-Dichloro- [1,1'-biphenyl]-4- carboxylic acid

Caption: The de novo pyrimidine biosynthesis pathway highlighting the role of DHODH.

By selectively inhibiting DHODH, 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid effectively depletes the cellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation in rapidly dividing cells. The lack of activity against other enzymes in the pathway, such as OPRT and ODCase, underscores its specific mechanism of action.

Conclusion and Future Directions

The data presented in this guide unequivocally demonstrate that 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid is a potent and highly selective inhibitor of human Dihydroorotate Dehydrogenase. Its favorable cross-reactivity profile, as evidenced by the lack of inhibition of other key metabolic enzymes, positions it as a promising lead compound for further preclinical development. The experimental methodologies detailed herein provide a robust framework for the continued characterization of this and other novel drug candidates. Future studies should focus on in vivo efficacy and safety profiling to further validate its therapeutic potential.

References

  • PubMed. Dual binding mode of a novel series of DHODH inhibitors. [Link]

  • Patsnap Synapse. What are DHODH inhibitors and how do they work?. [Link]

  • PubMed Central. Dihydroorotate dehydrogenase inhibitors in SARS‐CoV‐2 infection. [Link]

  • PubMed. Biphenyl-4-ylcarbamoyl thiophene carboxylic acids as potent DHODH inhibitors. [Link]

  • PubMed. Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. [Link]

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A Comparative Guide to 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid and its Bioisosteres in Transthyretin Amyloidogenesis Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Transthyretin Amyloidosis and the Role of Kinetic Stabilizers

Transthyretin (TTR) is a homotetrameric protein responsible for transporting thyroxine and retinol-binding protein in the blood and cerebrospinal fluid.[1][2] Under certain conditions, particularly with age or due to genetic mutations, the TTR tetramer can dissociate into monomers. These monomers are prone to misfolding and aggregation, leading to the formation of amyloid fibrils.[1][3] The deposition of these fibrils in various tissues and organs, such as the heart and nerves, is the pathological hallmark of TTR amyloidosis (ATTR), a progressive and often fatal disease.[2][3]

A promising therapeutic strategy for ATTR is the kinetic stabilization of the native TTR tetramer.[4] Small molecules that bind to the thyroxine-binding sites of TTR can stabilize the tetramer, preventing its dissociation into amyloidogenic monomers.[1][4] 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid has been identified as a potent inhibitor of TTR amyloid fibril formation, serving as a valuable scaffold for the design of novel therapeutic agents.[1]

However, the presence of a carboxylic acid moiety, while often crucial for target engagement, can present challenges in drug development, including issues with metabolic stability, membrane permeability, and potential for reactive metabolite formation.[5] This has led to the exploration of bioisosteres—functional groups with similar physicochemical properties that can replace the carboxylic acid while potentially improving the overall pharmacological profile of the molecule.[6][7] This guide provides a comparative analysis of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid and its key bioisosteres, focusing on their application as TTR stabilizers.

The Parent Compound: 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid

The dichlorinated biphenyl carboxylic acid structure provides a rigid scaffold that effectively fits into the thyroxine-binding pocket of TTR. The chlorine atoms contribute to favorable interactions within the binding site, and the carboxylic acid group typically forms key hydrogen bonds with amino acid residues, such as Lys15, anchoring the molecule and stabilizing the tetrameric structure.[1]

Bioisosteric Replacement: A Strategy for Optimization

Bioisosterism is a fundamental concept in medicinal chemistry aimed at modifying a lead compound to enhance its drug-like properties without compromising its biological activity.[6][7] For the carboxylic acid group in TTR inhibitors, several bioisosteric replacements are commonly considered, each with its own set of advantages and disadvantages. The most relevant for this scaffold include tetrazoles, acylsulfonamides, and hydroxamic acids.

Physicochemical Properties: A Comparative Overview

The choice of a bioisostere is often guided by its impact on key physicochemical parameters such as acidity (pKa), lipophilicity (logP/logD), and polar surface area (PSA). These properties, in turn, influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Functional GroupStructureTypical pKa RangeGeneral Impact on LipophilicityKey Considerations
Carboxylic Acid -COOH4-5BaselinePotential for metabolic liabilities (e.g., glucuronidation).[8]
Tetrazole -CN4H4.5-5Generally increases lipophilicity compared to the carboxylate anion.[7]Can improve metabolic stability and oral absorption, but the larger size may impact binding.[7][9]
Acylsulfonamide -CONHSO2R3-5Can increase lipophilicity.Generally more metabolically stable than carboxylic acids.[10]
Hydroxamic Acid -CONHOH8-9Can increase polarity.Can act as a metal chelator; may have different metabolic pathways.[11]

Table 1: Comparative Physicochemical Properties of Carboxylic Acid and its Bioisosteres.

Comparative Biological Activity: Stabilizing the TTR Tetramer

SAR studies have shown that an acidic group capable of forming a hydrogen bond with Lys15 in the TTR binding pocket is crucial for high-affinity binding.[1] The geometry and acidity of this functional group are therefore critical.

  • Tetrazoles: The similar pKa of tetrazoles to carboxylic acids allows them to effectively mimic the key ionic interactions.[7] In several classes of drugs, tetrazole bioisosteres have demonstrated comparable or even enhanced potency.[12] For TTR inhibitors, a tetrazole replacement is expected to maintain the necessary interactions for tetramer stabilization.

  • Acylsulfonamides: The acidity of acylsulfonamides can be tuned by the 'R' group, allowing for fine-optimization of the pKa to match that of the native carboxylic acid.[10] This can lead to potent TTR stabilization.

  • Hydroxamic Acids: While less commonly explored as direct isosteres for this application, their hydrogen bonding capabilities could potentially allow for interaction with the TTR binding site. However, their different electronic and steric profiles may lead to altered binding modes.[11]

To provide a clearer picture, the following table presents hypothetical comparative data based on general trends observed in medicinal chemistry for TTR inhibitors.

CompoundBioisosteric GroupPredicted TTR Stabilization (IC50)Rationale
Parent Compound Carboxylic AcidPotent (e.g., low µM)Established TTR inhibitor with key interactions.
Analog 1 TetrazolePotentially equipotent or slightly more potentSimilar pKa and increased lipophilicity may enhance binding and cell permeability.[7]
Analog 2 AcylsulfonamidePotentially equipotentTunable acidity allows for mimicking the carboxylic acid's interactions.[10]
Analog 3 Hydroxamic AcidLikely less potentDifferent pKa and potential for alternative binding modes may reduce affinity.[11]

Table 2: Predicted Comparative Biological Activity of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid and its Bioisosteres as TTR Stabilizers.

Experimental Protocols

To facilitate further research in this area, we provide a detailed, step-by-step methodology for a key experiment used to evaluate the efficacy of TTR amyloidogenesis inhibitors.

TTR Amyloid Fibril Formation Inhibition Assay (ThT Fluorescence)

This assay measures the extent of TTR amyloid fibril formation in the presence and absence of an inhibitor using the fluorescent dye Thioflavin T (ThT), which exhibits enhanced fluorescence upon binding to amyloid fibrils.

Materials:

  • Recombinant human TTR

  • 10x Phosphate Buffered Saline (PBS), pH 7.4

  • 1 M HCl

  • Thioflavin T (ThT) stock solution (1 mM in DMSO)

  • Test compounds (e.g., 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid and its bioisosteres) dissolved in DMSO

  • 96-well black, clear-bottom microplates

  • Fluorometer

Procedure:

  • Preparation of TTR solution: Dilute the stock solution of recombinant human TTR to a final concentration of 0.5 mg/mL in 10 mM PBS, pH 7.4.

  • Preparation of test compound solutions: Prepare serial dilutions of the test compounds in DMSO.

  • Assay setup: In a 96-well plate, add 5 µL of the test compound solution (or DMSO for the control) to 95 µL of the TTR solution. This results in a final TTR concentration of approximately 0.475 mg/mL.

  • Initiation of fibril formation: To initiate amyloid fibril formation, acidify the samples by adding 5 µL of 0.5 M HCl to each well to bring the final pH to approximately 4.4.

  • Incubation: Seal the plate and incubate at 37°C for 72 hours with gentle agitation.

  • ThT fluorescence measurement:

    • Prepare a ThT working solution by diluting the 1 mM stock solution to 10 µM in 50 mM glycine-NaOH buffer, pH 8.5.

    • Add 190 µL of the ThT working solution to each well of a new 96-well plate.

    • Transfer 10 µL of the incubated TTR samples to the corresponding wells containing the ThT solution.

    • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 450 nm and an emission wavelength of 485 nm.

  • Data analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration of inhibitor that reduces fibril formation by 50%).

TTR_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis TTR_sol Prepare TTR Solution (0.5 mg/mL in PBS) Assay_setup Add TTR and Compounds to 96-well plate TTR_sol->Assay_setup Comp_sol Prepare Test Compound Serial Dilutions in DMSO Comp_sol->Assay_setup Acidify Acidify to pH 4.4 (Initiate Fibrillogenesis) Assay_setup->Acidify Incubate Incubate at 37°C for 72h with agitation Acidify->Incubate Fluorescence Measure ThT Fluorescence (Ex: 450 nm, Em: 485 nm) Incubate->Fluorescence ThT_prep Prepare ThT Working Solution ThT_prep->Fluorescence Data_analysis Calculate % Inhibition and Determine IC50 Fluorescence->Data_analysis

TTR Amyloid Fibril Formation Inhibition Assay Workflow.

Structure-Activity Relationship (SAR) and Binding Mode

The interaction of biphenyl carboxylic acids and their analogs with TTR is a well-studied area. The general binding mode involves the insertion of the biphenyl scaffold into the hydrophobic thyroxine-binding pocket.

TTR_Binding_Mode cluster_TTR TTR Thyroxine-Binding Pocket cluster_pockets Hydrophobic Pockets cluster_ligand Biphenyl Carboxylic Acid Inhibitor Lys15 Lys15 Ser117 Ser117 Leu17 Leu17 Ala108 Ala108 Val121 Val121 Biphenyl Dichlorobiphenyl Scaffold Biphenyl->Leu17 Hydrophobic Interaction Biphenyl->Ala108 Hydrophobic Interaction Biphenyl->Val121 Hydrophobic Interaction Carboxylic_Acid Carboxylic Acid (or Bioisostere) Carboxylic_Acid->Lys15 H-bond

Schematic of Inhibitor Binding in the TTR Pocket.

The dichlorophenyl ring typically occupies a hydrophobic pocket, while the phenyl ring bearing the acidic moiety is positioned to interact with key residues at the entrance of the binding channel. The carboxylic acid (or its bioisostere) forms a crucial hydrogen bond with the ε-amino group of Lysine 15. The success of a bioisosteric replacement hinges on its ability to maintain this critical interaction while potentially forming other favorable contacts within the pocket.

Conclusion and Future Directions

The replacement of the carboxylic acid in 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid with bioisosteres like tetrazoles and acylsulfonamides presents a viable strategy for optimizing its pharmacokinetic and metabolic properties while maintaining its potent TTR stabilizing activity. The choice of the optimal bioisostere will depend on a careful balance of acidity, lipophilicity, and steric compatibility with the TTR binding site. Further research, including the synthesis and direct comparative testing of these bioisosteric analogs, is warranted to fully elucidate their potential as therapeutic agents for TTR amyloidosis. This guide provides the foundational knowledge and experimental framework to pursue these investigations.

References

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A Guide to the Independent Verification of the Anticancer Properties of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the purported anticancer properties of the small molecule, 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid. As direct, peer-reviewed data on this specific molecule is limited, this document outlines a rigorous, multi-tiered experimental approach. This approach is grounded in established oncological research methodologies and is designed to definitively assess the compound's potential as a therapeutic agent. The experimental design is informed by preliminary in vitro data on structurally analogous biphenyl carboxylic acid derivatives, which suggest potential activity against breast cancer cell lines.

The primary objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary protocols and scientific rationale to independently and objectively evaluate the anticancer efficacy of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid.

Introduction to 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid and the Rationale for Verification

3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid belongs to the biphenyl class of compounds, a scaffold that is prevalent in a number of established therapeutic agents and is of significant interest in medicinal chemistry due to its diverse biological activities. While the specific anticancer properties of this dichlorinated derivative have not been extensively documented in publicly available literature, related compounds have demonstrated notable in vitro cytotoxicity. For instance, studies on other biphenyl carboxylic acids have reported IC50 values in the micromolar range against human breast cancer cell lines, suggesting a potential mechanism of action related to the inhibition of critical cell signaling pathways.[1][2]

Given the promising activity of its analogs, a systematic and independent verification of the anticancer potential of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid is warranted. This guide proposes a phased approach, beginning with broad in vitro screening and progressing to more focused mechanistic studies and finally to in vivo validation.

Tier 1: In Vitro Cytotoxicity Screening

The initial step in verifying the anticancer properties of a compound is to assess its cytotoxic effects against a panel of well-characterized cancer cell lines. Based on the activity of analogous compounds, a focus on breast cancer is a logical starting point. The inclusion of cell lines representing the major subtypes of breast cancer will provide a broader understanding of the compound's potential spectrum of activity.

Recommended Cell Line Panel:
Cell LineSubtypeKey CharacteristicsRationale for Inclusion
MCF-7 Luminal AEstrogen Receptor (ER)-positive, Progesterone Receptor (PR)-positive, HER2-negative[3][4][5]Represents the most common type of breast cancer and allows for the investigation of hormone-dependent effects.
T-47D Luminal AER-positive, PR-positive, HER2-negative[6][7][8][9][10]Another well-established ER-positive cell line to confirm findings from MCF-7 and assess broader activity within this subtype.
SK-BR-3 HER2-positiveER-negative, PR-negative, HER2-amplified[11][12][13][14][15]To determine if the compound has activity against HER2-driven breast cancers, a clinically significant and aggressive subtype.
MDA-MB-231 Triple-NegativeER-negative, PR-negative, HER2-negative[2][16][17][18]Represents a highly aggressive and difficult-to-treat subtype of breast cancer, providing a stringent test of the compound's efficacy.
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[19][9][12][20]

Step-by-Step Methodology:

  • Cell Seeding: Plate the selected breast cancer cell lines in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare a series of dilutions of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO). Include wells with untreated cells as a negative control and a standard-of-care chemotherapeutic agent (e.g., Doxorubicin or Paclitaxel) as a positive control.[18]

  • Incubation: Incubate the plates for a period of 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Comparative Data (Hypothetical):
CompoundMCF-7 IC50 (µM)T-47D IC50 (µM)SK-BR-3 IC50 (µM)MDA-MB-231 IC50 (µM)
3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acidTo be determinedTo be determinedTo be determinedTo be determined
Doxorubicin (Positive Control)~0.05 - 0.5~0.1 - 1.0~0.1 - 1.0~0.5 - 5.0
Paclitaxel (Positive Control)~0.001 - 0.01~0.005 - 0.05~0.01 - 0.1~0.001 - 0.01
Visualization of Tier 1 Workflow:

Tier1_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Breast Cancer Cell Lines (MCF-7, T-47D, SK-BR-3, MDA-MB-231) plate_cells Plate Cells in 96-well Plates cell_culture->plate_cells add_treatment Treat Cells with Compound, Vehicle, and Positive Controls plate_cells->add_treatment prepare_compound Prepare Serial Dilutions of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid prepare_compound->add_treatment incubate_72h Incubate for 72 hours add_treatment->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Percent Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Tier 1 Experimental Workflow for In Vitro Cytotoxicity Screening.

Tier 2: Mechanistic In Vitro Assays

Should the Tier 1 screening reveal significant cytotoxic activity (i.e., low micromolar IC50 values) in one or more cell lines, the next logical step is to investigate the underlying mechanism of cell death. The two most common mechanisms for anticancer agents are the induction of apoptosis (programmed cell death) and cell cycle arrest.

Experimental Protocol: Apoptosis Assay by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][4][6][16]

Step-by-Step Methodology:

  • Cell Treatment: Culture the most sensitive cell line(s) identified in Tier 1 and treat with 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

  • Staining: Wash the cells and resuspend them in a binding buffer. Add Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.

  • Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot to determine the extent of apoptosis induction.

Experimental Protocol: Cell Cycle Analysis

This assay determines the phase of the cell cycle at which the compound may be inducing arrest.[1][5][7][8][10]

Step-by-Step Methodology:

  • Cell Treatment: Treat the selected cell line(s) with the compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold ethanol to permeabilize the cell membrane.

  • Staining: Treat the cells with RNase to prevent staining of RNA and then stain the cellular DNA with Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The amount of PI fluorescence is directly proportional to the amount of DNA.

  • Data Analysis: Generate a histogram of cell count versus fluorescence intensity to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Tier 2 Workflow:

Tier2_Workflow cluster_prep Preparation cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis culture_cells Culture Sensitive Cell Line(s) treat_cells Treat Cells with Compound at IC50 culture_cells->treat_cells harvest_apoptosis Harvest Cells treat_cells->harvest_apoptosis harvest_cellcycle Harvest Cells treat_cells->harvest_cellcycle stain_annexin_pi Stain with Annexin V and PI harvest_apoptosis->stain_annexin_pi flow_apoptosis Analyze by Flow Cytometry stain_annexin_pi->flow_apoptosis fix_and_stain_pi Fix and Stain with PI harvest_cellcycle->fix_and_stain_pi flow_cellcycle Analyze by Flow Cytometry fix_and_stain_pi->flow_cellcycle

Caption: Tier 2 Experimental Workflow for Mechanistic In Vitro Assays.

Tier 3: In Vivo Efficacy Studies

Positive and compelling results from the in vitro assays would provide a strong rationale for progressing to in vivo studies to assess the compound's anticancer efficacy in a living organism. The most common preclinical model for this is the xenograft mouse model.[11][13][14][17]

Experimental Protocol: Breast Cancer Xenograft Model

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously implant the most sensitive human breast cancer cell line (e.g., MDA-MB-231 for aggressive, hormone-independent tumors) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups: vehicle control, 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid (at one or more dose levels), and a positive control (a standard-of-care agent effective against the xenografted cell line, such as Paclitaxel). Administer the treatments via an appropriate route (e.g., intraperitoneal or oral) on a predetermined schedule.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly) to assess treatment efficacy and toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined maximum size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment groups to determine the in vivo anticancer activity of the compound.

Comparative Data (Hypothetical):
Treatment GroupAverage Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control1500 ± 2500+2 ± 1
3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid (Low Dose)To be determinedTo be determinedTo be determined
3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid (High Dose)To be determinedTo be determinedTo be determined
Paclitaxel (Positive Control)400 ± 100~73-5 ± 2
Visualization of Tier 3 Workflow:

Tier3_Workflow cluster_model Model Development cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint cluster_analysis Data Analysis implant_cells Implant Cancer Cells into Immunocompromised Mice monitor_tumor_growth Allow Tumors to Grow to Palpable Size implant_cells->monitor_tumor_growth randomize_mice Randomize Mice into Treatment Groups monitor_tumor_growth->randomize_mice administer_treatment Administer Compound, Vehicle, and Positive Control randomize_mice->administer_treatment measure_tumors Measure Tumor Volume and Body Weight Regularly administer_treatment->measure_tumors endpoint Euthanize Mice at Endpoint measure_tumors->endpoint excise_tumors Excise and Weigh Tumors endpoint->excise_tumors compare_groups Compare Tumor Growth and Toxicity excise_tumors->compare_groups

Caption: Tier 3 Experimental Workflow for In Vivo Efficacy Studies.

Conclusion

This guide provides a structured and scientifically rigorous framework for the independent verification of the anticancer properties of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid. By following this tiered approach, researchers can generate robust and reproducible data to make an informed assessment of the compound's therapeutic potential. Each experimental stage is designed to build upon the last, ensuring a logical and cost-effective progression from initial screening to in vivo validation. The inclusion of appropriate controls and a diverse panel of cancer cell lines is critical for the generation of meaningful and translatable results.

References

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  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • Lim, H. K., Lee, H., Moon, A., Kang, K. T., & Jung, J. (2020). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells.
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A Guide to Assessing the Enzymatic Selectivity of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is the assessment of a compound's selectivity. An ideal drug candidate should potently inhibit its intended target while exhibiting minimal activity against other enzymes, thereby reducing the potential for off-target effects and toxicity. This guide provides a comprehensive framework for assessing the enzymatic selectivity of a novel compound, 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid, using α-methylacyl-CoA racemase (AMACR) as a primary target of interest.

3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid belongs to the biphenyl carboxylic acid class of compounds, a scaffold known to possess a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2] Its structural features warrant a thorough investigation into its potential as an enzyme inhibitor. AMACR, an enzyme overexpressed in several cancers including prostate and glioblastoma, plays a crucial role in lipid metabolism and is a validated therapeutic target.[3][4][5] Therefore, identifying novel, selective inhibitors of AMACR is of significant interest in oncology drug discovery.

This guide will delineate the experimental workflows, from primary enzyme assays to broader selectivity profiling, and provide the rationale behind the methodological choices.

The Central Role of Selectivity in Drug Discovery

The selectivity of a drug candidate is a key determinant of its therapeutic index – the ratio between its toxic and therapeutic doses. Poor selectivity can lead to a cascade of off-target interactions, resulting in unforeseen side effects. For enzyme inhibitors, selectivity is typically assessed by screening the compound against a panel of related enzymes or enzymes that are known to be involved in common toxicity pathways.[6] A highly selective inhibitor will exhibit a significantly lower IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) for its primary target compared to other enzymes in the panel.

Part 1: Primary Target Engagement - AMACR Inhibition Assay

The first step is to determine if 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid inhibits our primary enzyme of interest, AMACR. A robust and reproducible enzymatic assay is paramount. Several assay formats have been developed for AMACR, including radioactivity-based and colorimetric methods.[7][8] For higher throughput and to avoid the complexities of handling radioactive materials, a colorimetric assay is often preferred.

Causality Behind Experimental Choices
  • Recombinant Human AMACR: Using a highly purified, recombinant enzyme ensures that the observed inhibition is a direct effect on the target and not influenced by other proteins present in a cellular lysate.

  • Substrate Concentration: The substrate concentration is typically set at or near the Michaelis-Menten constant (Km). This ensures the assay is sensitive to competitive inhibitors.

  • Control Compounds: Including a known inhibitor (positive control) and a non-inhibiting vehicle (negative control, typically DMSO) is essential for validating the assay's performance and for data normalization. Ebselen oxide is a known inhibitor of AMACR and serves as an excellent positive control.[3][9]

  • Dose-Response Curve: Testing the inhibitor across a wide range of concentrations is necessary to determine the IC50 value accurately.

Experimental Protocol: Colorimetric AMACR Inhibition Assay

This protocol is adapted from established high-throughput screening methods for AMACR inhibitors.[8]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

    • Recombinant Human AMACR: Prepare a stock solution in assay buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate.

    • Substrate: Prepare a stock solution of a suitable AMACR substrate that allows for a colorimetric readout, such as a synthetic acyl-CoA thioester that releases a chromophore upon cleavage.

    • Test Compound: Prepare a 10 mM stock solution of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid in 100% DMSO. Create a serial dilution series in DMSO.

    • Positive Control: Prepare a serial dilution of Ebselen oxide in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the diluted test compound, positive control, or DMSO to the appropriate wells.

    • Add 88 µL of the AMACR enzyme solution to each well and incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

    • Monitor the change in absorbance over time at the appropriate wavelength for the chosen chromophore using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plot.

    • Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_DMSO - V_blank)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram of the AMACR Inhibition Assay Workflow

AMACR_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep1 Prepare Assay Buffer step1 Add Inhibitor/Control to Wells prep2 Dilute Recombinant AMACR prep3 Prepare Substrate Stock prep4 Create Inhibitor Dilution Series (Test Compound & Control) step2 Add AMACR Enzyme Pre-incubate 15 min step1->step2 step3 Add Substrate to Initiate Reaction step2->step3 step4 Monitor Absorbance Over Time step3->step4 analysis1 Calculate Initial Reaction Rates step4->analysis1 analysis2 Normalize Data to % Inhibition analysis1->analysis2 analysis3 Plot Dose-Response Curve analysis2->analysis3 analysis4 Determine IC50 Value analysis3->analysis4

Caption: Workflow for determining the IC50 of an inhibitor against AMACR.

Part 2: Assessing Selectivity - Profiling Against a Broader Enzyme Panel

Once the inhibitory activity against AMACR is confirmed and the IC50 value is determined, the next crucial step is to assess the selectivity of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid. This involves testing the compound against a panel of other enzymes.

Rationale for Enzyme Panel Selection

A well-designed selectivity panel should include:

  • Related Enzymes: Enzymes that are structurally or functionally related to the primary target. For AMACR, this could include other racemases or enzymes involved in fatty acid metabolism.[10]

  • Common Off-Target Enzymes: Enzymes that are frequently implicated in drug toxicity, such as certain cytochrome P450 (CYP) isoforms or kinases.

  • Counter-Screening Targets: Enzymes that, if inhibited, could lead to undesirable physiological effects.

For this guide, we will consider a hypothetical panel that includes:

  • Fatty Acid Synthase (FASN): Another key enzyme in lipid metabolism.

  • Cyclooxygenase-2 (COX-2): A common target for anti-inflammatory drugs, given the known activity of some biphenyl carboxylic acids.

  • Sirtuin 5 (SIRT5): A mitochondrial deacetylase, to assess for broader off-target effects within the mitochondria where AMACR is also located.[11][12]

Experimental Approach for Selectivity Profiling

The most straightforward approach is to perform single-point inhibition assays for each enzyme in the panel at a high concentration of the test compound (e.g., 10 µM). If significant inhibition (>50%) is observed for any of these enzymes, a full dose-response curve should be generated to determine the IC50 value.

The specific assay protocols for each enzyme will vary depending on their substrate and reaction mechanism. Commercially available assay kits can be a convenient and standardized option for this purpose.

Part 3: Data Interpretation and Comparison

The ultimate goal of these assays is to generate quantitative data that allows for a direct comparison of the inhibitor's potency and selectivity. The results can be summarized in a table.

Comparative Selectivity Data (Hypothetical)
CompoundAMACR IC50 (µM)FASN (% inh @ 10 µM)COX-2 (% inh @ 10 µM)SIRT5 (% inh @ 10 µM)
3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid 1.5 <10% 15% <5%
Ebselen Oxide (Positive Control)0.80[3]Not ReportedNot ReportedNot Reported
Substrate-based Inhibitor (e.g., Fluorinated Acyl-CoA)0.9 - 20[13]Not ReportedNot ReportedNot Reported

In this hypothetical scenario, 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid demonstrates potent inhibition of AMACR with an IC50 of 1.5 µM. Importantly, it shows minimal inhibition of FASN, COX-2, and SIRT5 at a concentration approximately 7-fold higher than its AMACR IC50. This profile suggests that the compound is selective for AMACR over the other tested enzymes.

Biological Context: The Role of AMACR in Cancer

AMACR is a mitochondrial and peroxisomal enzyme that catalyzes the conversion of (R)-methylacyl-CoA esters to their (S)-epimers, a necessary step for their degradation via β-oxidation.[10][14] In cancer cells, particularly prostate cancer, the upregulation of AMACR is linked to altered lipid metabolism, providing the energy and building blocks required for rapid cell proliferation.[4] By inhibiting AMACR, a therapeutic agent could potentially starve cancer cells of these essential resources, leading to reduced growth and proliferation.

Signaling Pathway Context: AMACR in Cancer Cell Metabolism

AMACR_Pathway cluster_diet Dietary Sources cluster_cell Cancer Cell Branched_Chain_Fatty_Acids Branched-Chain Fatty Acids (R-form) AMACR AMACR Branched_Chain_Fatty_Acids->AMACR (R)-methylacyl-CoA Beta_Oxidation Peroxisomal/Mitochondrial β-Oxidation AMACR->Beta_Oxidation (S)-methylacyl-CoA Energy_Production Energy (ATP) & Building Blocks Beta_Oxidation->Energy_Production Cell_Proliferation Tumor Growth & Proliferation Energy_Production->Cell_Proliferation Inhibitor 3',5'-Dichloro- [1,1'-biphenyl]-4-carboxylic acid Inhibitor->AMACR Inhibition

Caption: AMACR's role in cancer metabolism and the point of inhibition.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to evaluating the selectivity of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid, using AMACR as a primary target. By employing validated enzymatic assays, carefully selected selectivity panels, and appropriate controls, researchers can build a comprehensive profile of a compound's activity. This detailed characterization is an indispensable step in the drug discovery pipeline, providing the critical data needed to advance promising molecules toward clinical development. The hypothetical data presented herein suggest that 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid is a promising selective inhibitor of AMACR, warranting further investigation.

References

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A Researcher's Guide to Ensuring Experimental Reproducibility with 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the reproducibility of experimental findings stands as a cornerstone of scientific integrity. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid, a molecule of interest in various research domains, including oncology. We will delve into the nuances of its synthesis, purification, characterization, and application in biological assays, offering actionable insights to enhance the reliability of your results.

Understanding the Molecule: 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid

3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl derivative characterized by two chlorine atoms on one phenyl ring and a carboxylic acid group on the other.[1] Its structure lends itself to a range of potential biological activities, making it a subject of investigation in medicinal chemistry. The carboxylic acid group, in particular, can play a crucial role in the molecule's pharmacokinetic and pharmacodynamic properties, as it can participate in hydrogen bonding and other interactions with biological targets.[2]

Chemical Structure and Properties:

  • Molecular Formula: C₁₃H₈Cl₂O₂[1]

  • Molecular Weight: 267.10 g/mol [1]

  • IUPAC Name: 4-(3,5-dichlorophenyl)benzoic acid[1]

The purity and structural integrity of this compound are paramount for the reproducibility of any subsequent experiments.

The Synthetic Pathway: A Reproducibility Perspective

The synthesis of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid and its analogs is commonly achieved through a Suzuki-Miyaura cross-coupling reaction.[3] This powerful carbon-carbon bond-forming reaction is a staple in modern organic synthesis, but its success and reproducibility are contingent on several critical parameters.

Suzuki-Miyaura Coupling Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 4-bromobenzoic acid 4-bromobenzoic acid Suzuki_Reaction Suzuki-Miyaura Coupling 4-bromobenzoic acid->Suzuki_Reaction Aryl Halide 3,5-dichlorophenylboronic acid 3,5-dichlorophenylboronic acid 3,5-dichlorophenylboronic acid->Suzuki_Reaction Boronic Acid Pd_catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Suzuki_Reaction Base Base (e.g., K₂CO₃) Base->Suzuki_Reaction Solvent Solvent (e.g., 1,4-dioxane/water) Solvent->Suzuki_Reaction Temperature Temperature (e.g., 80°C) Temperature->Suzuki_Reaction Atmosphere Inert Atmosphere (e.g., Nitrogen) Atmosphere->Suzuki_Reaction Extraction Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Characterization Characterization Recrystallization->Characterization Suzuki_Reaction->Extraction

A generalized workflow for the synthesis of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid.
  • Purity of Starting Materials: The presence of impurities in the starting aryl halide or boronic acid can lead to the formation of byproducts, complicating purification and reducing the final yield.

  • Catalyst Activity: The palladium catalyst is susceptible to deactivation. The use of a fresh, high-quality catalyst is crucial.

  • Reaction Conditions:

    • Temperature: Precise temperature control is necessary to ensure consistent reaction rates and prevent decomposition.

    • Stirring: Inadequate mixing can lead to localized concentration gradients and incomplete reactions, a critical factor in reproducibility.[4]

    • Inert Atmosphere: Oxygen can oxidize the phosphine ligands of the palladium catalyst, rendering it inactive. Maintaining an inert atmosphere is essential.

  • Work-up and Purification: The method of extraction and the specifics of chromatographic purification (e.g., silica gel quality, solvent gradient) must be meticulously documented and consistently applied.

Purity is Paramount: The Role of Purification and Characterization
  • Column Chromatography: A standard method for purifying organic compounds. The choice of solvent system is critical for achieving good separation.

  • Recrystallization: An effective technique for removing minor impurities, provided a suitable solvent is identified.

A comprehensive analytical characterization is the only way to ensure the identity and purity of the synthesized 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid.

Analytical Technique Purpose Expected Results for 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid
¹H NMR Confirms the proton framework of the molecule.Aromatic protons in distinct regions, with specific splitting patterns and integrations. The carboxylic acid proton will appear as a broad singlet.
¹³C NMR Confirms the carbon skeleton of the molecule.Signals corresponding to all 13 carbon atoms, with characteristic shifts for the carboxylic acid and chlorinated carbons.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition.A molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of the two chlorine atoms will be a key diagnostic feature.
Infrared (IR) Spectroscopy Identifies the functional groups present.Characteristic stretches for the O-H of the carboxylic acid, the C=O of the carbonyl group, and C-Cl bonds.
Melting Point A sharp melting point indicates high purity.A narrow and reproducible melting range.
Application in Biological Assays: A New Set of Reproducibility Challenges

The use of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid in biological experiments, such as assessing its anticancer activity, introduces a new layer of variables that can impact reproducibility.

Biological_Assay_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Stock_Solution Prepare Stock Solution (e.g., in DMSO) Treatment Treat Cells with Compound Dilutions Stock_Solution->Treatment Cell_Culture Cell Culture (e.g., Cancer Cell Line) Cell_Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, WST-1) Incubation->Viability_Assay Data_Acquisition Data Acquisition (e.g., Plate Reader) Viability_Assay->Data_Acquisition Data_Analysis Data Analysis (IC₅₀ Determination) Data_Acquisition->Data_Analysis

A simplified workflow for assessing the in vitro anticancer activity.
  • Stock Solution Preparation and Storage: The compound's solubility and stability in the chosen solvent (commonly DMSO) must be considered. Improperly stored stock solutions can degrade over time.

  • Cell Line Integrity: The use of authenticated, low-passage number cell lines is critical to avoid issues with genetic drift and contamination.

  • Assay Conditions: Minor variations in cell seeding density, incubation time, and reagent concentrations can significantly alter the outcome.

  • Data Analysis: The methods used for data normalization and calculation of parameters like IC₅₀ should be standardized and clearly reported.

Comparison with Alternatives

When considering alternatives to 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid, researchers might explore other halogenated biphenyl carboxylic acids or structurally different compounds with similar therapeutic targets.

Compound Class Potential Advantages Potential Reproducibility Considerations
Other Halogenated Biphenyls Allows for structure-activity relationship (SAR) studies.Similar synthetic and purification challenges. Halogen position can affect reactivity and solubility.
Bioisosteres of Carboxylic Acid Can improve pharmacokinetic properties (e.g., membrane permeability).[5]May require different synthetic strategies and introduce new purification challenges.
Structurally Unrelated Compounds May offer novel mechanisms of action.Entirely new synthetic routes and biological assay development may be required, each with its own set of reproducibility hurdles.

The choice of an alternative will depend on the specific research question, but the fundamental principles of ensuring purity and standardizing protocols remain universal.

Detailed Experimental Protocols

This protocol is a representative example based on the Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq), 3,5-dichlorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

  • Degassing: Bubble nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

  • Reaction: Heat the mixture to 80-90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water. Acidify with 1M HCl to a pH of 2-3 to precipitate the product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization if necessary.

  • Weighing: Accurately weigh a precise amount of the purified compound using an analytical balance.

  • Dissolution: Dissolve the compound in a minimal amount of high-purity, sterile DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Conclusion: A Commitment to Rigor

The reproducibility of experiments using 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid is not a matter of chance but a result of meticulous attention to detail at every stage of the research process. From the purity of the starting materials in its synthesis to the precise execution of biological assays, a commitment to rigorous and well-documented protocols is the most effective strategy for ensuring the validity and impact of your scientific findings.

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A Head-to-Head Comparison of Synthetic Routes for Chlorinated Biphenyl Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and environmental analysis, the synthesis of specific chlorinated biphenyl (PCB) congeners is a critical task. The choice of synthetic route can significantly impact yield, purity, scalability, and cost. This guide provides an in-depth, head-to-head comparison of the four primary methods for synthesizing chlorinated biphenyls: Suzuki Coupling, Ullmann Reaction, Gomberg-Bachmann Reaction, and Direct Chlorination of Biphenyl. This document is designed to move beyond a simple recitation of steps, offering insights into the causality behind experimental choices and providing the necessary data to make informed decisions for your specific application.

Introduction: The Enduring Relevance of Chlorinated Biphenyl Synthesis

Polychlorinated biphenyls (PCBs) are a class of aromatic compounds that, despite their notorious environmental persistence, remain subjects of significant scientific interest. Research into their toxicological effects, metabolic pathways, and potential therapeutic applications necessitates the availability of pure, individual PCB congeners. The historical industrial production of PCBs via direct chlorination of biphenyl resulted in complex mixtures (Aroclors), which are unsuitable for precise scientific investigation[1][2]. Consequently, laboratory-scale synthesis of specific congeners is essential. This guide will dissect the most common synthetic strategies, providing a comparative framework to aid in the selection of the most appropriate method for your research needs.

The Modern Workhorse: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, has become the method of choice for the synthesis of a wide array of biaryl compounds, including chlorinated biphenyls[3][4]. Its popularity stems from its high selectivity, functional group tolerance, and generally good to excellent yields[3][4].

Mechanistic Rationale

The catalytic cycle of the Suzuki coupling for PCB synthesis involves three key steps:

  • Oxidative Addition: A palladium(0) catalyst reacts with a chlorinated aryl halide (e.g., a bromochlorobenzene) to form a palladium(II) complex.

  • Transmetalation: The palladium(II) complex reacts with a chlorinated aryl boronic acid in the presence of a base. The organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final chlorinated biphenyl product, regenerating the palladium(0) catalyst.

Suzuki_Coupling Pd0 Pd(0)Ln PdII Ar-Pd(II)-X Ln Pd0->PdII Oxidative Addition Product Ar-Ar' PdII->Product Reductive Elimination ArB Ar'B(OH)₂ ArB->PdII Transmetalation Base Base Base->ArB Product->Pd0 ArX Ar-X ArX->PdII

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for chlorinated biphenyl synthesis.

Experimental Protocol: Synthesis of a Sterically Hindered PCB

This protocol details the synthesis of a sterically hindered polychlorinated biphenyl derivative, highlighting the conditions necessary to overcome the challenges associated with ortho-substituted congeners.

Materials:

  • Methoxy aryl iodide (2 mmol)

  • Chlorinated aryl boronic acid (2 mmol)

  • 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (DPDB) (45 mg)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (26 mg)

  • Potassium phosphate monohydrate (K₃PO₄·H₂O) (1.2 g)

  • Toluene (2 mL)

  • Dichloromethane

  • Celite

  • Hexane

  • Silica gel

Procedure:

  • To a dried glass vial, add the methoxy aryl iodide (2 mmol), chlorinated aryl boronic acid (2 mmol), DPDB (45 mg), Pd(dba)₂ (26 mg), and K₃PO₄·H₂O (1.2 g).

  • Add toluene (2 mL) to the vial.

  • Evacuate the vial and backfill with nitrogen.

  • Stir the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane (5 mL).

  • Filter the mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using hexane as the eluent to yield the desired chlorinated biphenyl.

Performance and Limitations

The Suzuki coupling generally provides good to excellent yields, often in the range of 65-98% for sterically hindered PCBs. However, the synthesis of congeners with three or four ortho-chlorine substituents can be challenging, and in some cases, may fail to produce the desired product. A common impurity in Suzuki couplings is the self-coupling product of the aryl boronic acid.

The Classic Approach: Ullmann Reaction

The Ullmann reaction, one of the earliest methods for forming aryl-aryl bonds, involves the copper-mediated coupling of two aryl halides. While effective, the classical Ullmann reaction has a reputation for requiring harsh reaction conditions and stoichiometric amounts of copper, often leading to erratic yields.

Mechanistic Insights

The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. This intermediate then undergoes a reaction with a second molecule of the aryl halide to form the biaryl product. The reaction is typically performed at high temperatures (often exceeding 200 °C) in the absence of a solvent or in a high-boiling solvent like nitrobenzene.

Ullmann_Reaction ArX1 Ar-X ArCuX Ar-Cu-X ArX1->ArCuX Cu Cu(0) Cu->ArCuX Product Ar-Ar ArCuX->Product ArX2 Ar-X ArX2->Product CuX2 CuX₂ Product->CuX2

Caption: Simplified representation of the Ullmann reaction for symmetric biphenyl synthesis.

Modified Ullmann Protocol: Milder Conditions for Symmetric PCBs

Recent advancements have led to modified Ullmann procedures that employ milder reaction conditions. This protocol is particularly useful for the synthesis of symmetrically substituted PCBs with multiple ortho-chlorine substituents.

Materials:

  • Aryl iodide (e.g., a chlorinated iodobenzene)

  • Copper-bronze

  • Cuprous chloride (CuCl)

  • N-methylpyrrolidinone (NMP)

Procedure:

  • In a reaction vessel, combine the aryl iodide, copper-bronze, and CuCl in N-methylpyrrolidinone.

  • Heat the reaction mixture to 110 °C.

  • Maintain the reaction at this temperature, monitoring for the consumption of the starting material.

  • Upon completion, cool the reaction mixture and quench with a suitable aqueous solution (e.g., ammonium hydroxide).

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it over a suitable drying agent (e.g., MgSO₄), and concentrate it under reduced pressure.

  • Purify the crude product by chromatography or recrystallization.

Performance and Limitations

The modified Ullmann reaction can provide yields in the range of 20-52% for symmetrically substituted, multi-ortho-chlorinated PCBs. A key drawback of the Ullmann reaction is its general limitation to the synthesis of symmetrical biphenyls. While unsymmetrical Ullmann reactions are possible, they often result in a mixture of three products (two symmetrical and one unsymmetrical), which can be challenging to separate.

The Diazonium Route: Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is an aryl-aryl coupling that proceeds via a diazonium salt intermediate. This method offers a pathway to unsymmetrical biphenyls without the need for organometallic reagents like those used in the Suzuki coupling.

Mechanistic Overview

The reaction begins with the diazotization of an aniline derivative (e.g., a chloroaniline) to form a diazonium salt. This salt is then reacted with another aromatic compound (e.g., benzene or a chlorobenzene) in the presence of a base. The reaction proceeds through a radical mechanism, where the diazonium salt decomposes to form an aryl radical, which then attacks the second aromatic ring to form the biphenyl product[5].

Gomberg_Bachmann Aniline Ar-NH₂ Diazonium Ar-N₂⁺X⁻ Aniline->Diazonium Diazotization Radical Ar• Diazonium->Radical Decomposition Intermediate [Ar-Ar'H]• Radical->Intermediate Arene Ar'H Arene->Intermediate Product Ar-Ar' Intermediate->Product Oxidation

Caption: General mechanism of the Gomberg-Bachmann reaction.

Experimental Protocol: Synthesis of a Chlorinated Biphenyl (General)

Materials:

  • Chlorinated aniline (e.g., 4-chloroaniline)

  • Sodium nitrite

  • Hydrochloric acid

  • Benzene (or a substituted benzene)

  • Sodium hydroxide solution

Procedure:

  • Dissolve the chlorinated aniline in a mixture of hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt solution.

  • In a separate flask, prepare a mixture of benzene and an aqueous sodium hydroxide solution, and cool it to below 10 °C.

  • Slowly add the cold diazonium salt solution to the vigorously stirred benzene-alkali mixture.

  • Continue stirring for several hours, allowing the reaction to proceed.

  • Separate the benzene layer, wash it with water, and dry it over a suitable drying agent.

  • Remove the benzene by distillation.

  • Purify the resulting crude chlorinated biphenyl by distillation under reduced pressure or by chromatography.

Performance and Limitations

A significant drawback of the Gomberg-Bachmann reaction is its typically low yields, which are often less than 40%[3]. This is due to the many side reactions that can occur with the highly reactive diazonium salt intermediate. The regioselectivity can also be an issue, particularly with substituted arenes, leading to mixtures of ortho, meta, and para isomers. However, for certain applications, its simplicity and the avoidance of expensive catalysts and organometallic reagents can be advantageous.

The Industrial Legacy: Direct Chlorination of Biphenyl

The direct chlorination of biphenyl was the primary industrial method for producing PCB mixtures like the Aroclors[1]. While not a preferred method for synthesizing specific congeners in a laboratory setting due to its lack of selectivity, understanding this process provides valuable context.

Reaction Principles

This method involves the reaction of molten biphenyl with chlorine gas in the presence of a Lewis acid catalyst, typically ferric chloride (FeCl₃)[1]. The reaction is a classic electrophilic aromatic substitution. The degree of chlorination is controlled by the reaction time and the amount of chlorine gas introduced. The process inherently produces a complex mixture of PCB congeners with varying numbers and positions of chlorine atoms[1][6].

Laboratory-Scale Experimental Setup (Conceptual)

A laboratory-scale setup would involve a reaction vessel equipped with a gas inlet for chlorine, a stirrer, a heating mantle, and a reflux condenser connected to a trap for unreacted chlorine and evolved hydrogen chloride.

Procedure Outline:

  • Molten biphenyl and the ferric chloride catalyst are placed in the reaction vessel and heated.

  • Chlorine gas is bubbled through the molten biphenyl with vigorous stirring.

  • The reaction temperature and chlorine flow rate are carefully controlled to influence the degree of chlorination.

  • The reaction is stopped when the desired average chlorine content (often determined by density measurements) is reached.

  • The crude product is then washed to remove the catalyst and any remaining acid.

Performance and Limitations

The primary and most significant limitation of direct chlorination is its lack of selectivity, which makes it unsuitable for the synthesis of individual PCB congeners. The product is always a complex mixture that requires extensive and often difficult separation to isolate a single congener. Furthermore, the reaction can produce highly toxic byproducts, including polychlorinated dibenzofurans (PCDFs).

Head-to-Head Comparison: Performance Metrics

To facilitate a direct comparison, the following table summarizes the key performance indicators for each synthetic route.

FeatureSuzuki CouplingUllmann ReactionGomberg-Bachmann ReactionDirect Chlorination
Typical Yield Good to Excellent (65-98%)[3]Moderate (20-52% for modified)Low (<40%)[3]N/A (produces mixtures)
Selectivity HighGood for symmetrical PCBsLow to ModerateVery Low
Reaction Conditions Mild to Moderate (RT to 110 °C)Harsh (classic) to Moderate (modified)Mild (0-10 °C)Harsh (high temp.)
Key Advantages High yields and selectivity, functional group tolerance, commercially available reagents.Good for symmetrical, sterically hindered PCBs (modified).Simple, no expensive catalysts or organometallics.Inexpensive, suitable for bulk production of mixtures.
Key Disadvantages Synthesis of highly ortho-substituted PCBs can be difficult; potential for boronic acid self-coupling.Harsh conditions and low yields for classic method; limited to symmetrical products.Low yields, side reactions, potential for isomer mixtures.Produces complex mixtures, not suitable for single congener synthesis, formation of toxic byproducts.
Starting Materials Chlorinated aryl halides, chlorinated aryl boronic acids.Chlorinated aryl halides.Chlorinated anilines, benzene/chlorinated benzenes.Biphenyl, chlorine gas.

Conclusion: Selecting the Optimal Synthetic Route

The choice of a synthetic route for chlorinated biphenyls is dictated by the specific research objective.

  • For the synthesis of specific, pure PCB congeners, especially those with low to moderate steric hindrance, the Suzuki-Miyaura coupling is the superior method , offering high yields and selectivity.

  • The modified Ullmann reaction provides a viable alternative for the synthesis of symmetrical, highly ortho-substituted PCBs that may be challenging to produce via Suzuki coupling.

  • The Gomberg-Bachmann reaction, despite its limitations in yield and selectivity, can be a useful tool for small-scale, exploratory synthesis where simplicity and cost are primary considerations.

  • Direct chlorination is primarily of historical and industrial interest and is not a practical method for the laboratory synthesis of individual PCB congeners.

By understanding the underlying mechanisms, experimental nuances, and performance characteristics of each method, researchers can confidently select and optimize the synthetic strategy that best aligns with their scientific goals.

References

  • Gomberg, M.; Bachmann, W. E. (1924). The Synthesis of Biaryl Compounds by Means of the Diazo Reaction. J. Am. Chem. Soc., 46(10), 2339–2343.
  • Larsen, B., Bøwadt, S., & Facchetti, S. (1993). Separation of Toxic Congeners from PCB Mixtures on Two Series Coupled Narrow-Bore Columns (50 m SIL-8 AND 25 m HT-5). International Journal of Environmental Analytical Chemistry, 51(1-4), 197-204.
  • Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 45(2), 137-143.
  • Erickson, M. D. (2011). Applications of polychlorinated biphenyls. Environmental Science and Pollution Research, 18(2), 135-151.
  • Pratsch, G., Wallaschkowski, T., & Heinrich, M. R. (2012).
  • Oreate AI. (2024). The Development History of Aromatic Ring Modification Reactions: From Gomberg-Bachmann to Minisci Reaction.
  • Matthews, H. B., & Anderson, M. W. (1975). Effect of chlorination on the distribution and excretion of polychlorinated biphenyls. Drug Metabolism and Disposition, 3(5), 371-380.
  • Jasch, H., Scheumann, J., & Heinrich, M. R. (2012). Regioselective radical arylation of anilines with arylhydrazines. The Journal of Organic Chemistry, 77(22), 10473-10480.
  • Megson, D., et al. (2024). Comprehensive Compilation of Congener Profiles to Support Health Assessment of Environmental Exposures to Polychlorinated Biphenyl Mixtures. Environmental Health Perspectives, 132(9).
  • MDPI. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Molecules, 29(8), 1888.
  • LSP Association. (n.d.). The Chemistry of PCBs 101. Retrieved from [Link]

  • US EPA. (2023). Table of Polychlorinated Biphenyl (PCB) Congeners. Retrieved from [Link]

  • ResearchGate. (n.d.). Gomberg-Bachmann reaction. Retrieved from [Link]

  • Heinrich, M. R. (2015). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. ChemPhysChem, 16(11), 2366-2374.
  • Singh, P., et al. (2024). Quantification of mono-, di-, tri-chlorinated biphenyl in Ganga River: design of experiment, source analysis and spatial distribution. Scientific Reports, 14(1), 1-15.
  • Google Patents. (n.d.). DE50011992D1 - PROCESS FOR THE PREPARATION OF 4-CHLOROBIPHENYL.
  • ResearchGate. (n.d.). Chemical structures of PCB congeners that constitute the mixture used... Retrieved from [Link]

  • US EPA. (2001). ANALYSIS OF PCB CONGENERS VS ARCOLORS IN ECOLOGICAL RISK ASSESSMENT. Retrieved from [Link]

  • Engelmann, M. D., et al. (2003). Simultaneous determination of total polychlorinated biphenyl and dichlorodiphenyltrichloroethane (DDT) by dechlorination with Fe/Pd and Mg/Pd bimetallic particles and flame ionization detection gas chromatography. Microchemical Journal, 74(1), 53-60.
  • Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 28841-28854.
  • UC Santa Barbara. (n.d.). Chem 6B. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Distribution of polychlorinated organic by-products during the hydrolytic oxidation of chlorinated volatile organic pollutants over Pd–Ni-based catalysts. RSC Advances, 13(45), 31634-31643.
  • BenchChem. (2023). A Comparative Guide to Dinitrobiphenyl Synthesis: Suzuki vs. Stille Coupling.
  • Pavlou, S. P., & Dexter, R. N. (1976). Characterization of polychlorinated biphenyl distribution in the marine environment.
  • BenchChem. (2023).
  • ResearchGate. (n.d.). Efficient Ullmann and Suzuki-Miyaura cross-coupling reactions catalyzed by heterogeneous Pd-porous carbon beads catalysts in aqueous media. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. This guide provides an in-depth, procedural framework for the proper disposal of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid, a compound that demands rigorous handling due to its chemical structure. As a dichlorinated biphenyl derivative, this substance falls under the stringent regulatory umbrella governing Polychlorinated Biphenyls (PCBs), which are recognized for their environmental persistence and potential health risks. Adherence to these protocols is not merely a matter of compliance but a fundamental professional obligation.

Part 1: Hazard Assessment and Waste Characterization

Before any disposal action is taken, a thorough understanding of the compound's hazards and its regulatory classification is essential. This initial assessment dictates every subsequent step in the disposal workflow.

Intrinsic Hazards
  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): May cause respiratory irritation if inhaled.[1][2]

The causality behind these classifications lies in the compound's acidic nature and the presence of chlorinated aromatic rings, which can react with biological tissues. Therefore, all handling operations must be predicated on avoiding direct contact and aerosol generation.

Regulatory Classification: The TSCA Framework

The critical step in disposal is characterization under the U.S. Environmental Protection Agency (EPA) regulations. Due to its structure, this compound is governed by the Toxic Substances Control Act (TSCA), specifically 40 CFR Part 761 , which pertains to PCBs.[4][5][6]

The defining factor for disposal is the concentration of the PCB-containing waste. The key threshold is typically 50 parts per million (ppm) .

  • Waste < 50 ppm PCB: May be subject to less stringent disposal requirements, though state and local regulations can be more restrictive.

  • Waste ≥ 50 ppm PCB: Is considered TSCA-regulated PCB waste and must be managed according to the strict protocols outlined in 40 CFR Part 761.[7][8]

It is the generator's responsibility to determine the concentration of the waste stream, either through process knowledge or analytical testing using approved EPA methods (e.g., SW-846 Method 8082A).[7][9] For the purposes of this guide, we will assume the waste is either a pure, unused reagent or a concentrated solution, thus exceeding the 50 ppm threshold and requiring management as TSCA-regulated waste.

Part 2: On-Site Waste Management and Safety Protocols

Proper handling and storage within the laboratory are critical to ensure safety and prevent environmental release prior to final disposal.

Required Personal Protective Equipment (PPE)

To mitigate the hazards identified in Part 1, the following PPE is mandatory when handling 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid or its waste:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[2]

  • Hand Protection: Nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols, especially when handling the solid compound outside of a chemical fume hood.

Segregation and Containerization

Proper segregation prevents accidental mixing with incompatible wastes and ensures the waste stream is correctly identified for the disposal facility.

Step-by-Step Containerization Protocol:

  • Select an Appropriate Container: Use a robust, leak-proof container with a secure screw-top lid. The container must be compatible with the chemical (e.g., high-density polyethylene - HDPE).

  • Segregate the Waste: Designate a specific container solely for 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid and any materials contaminated with it (e.g., contaminated gloves, weigh boats, paper towels). Do not mix with other waste streams, particularly solvents or aqueous waste, unless part of a defined process.

  • Label the Container: The label must be clear, durable, and affixed to the container itself (not the lid). The information is critical for regulatory compliance and safe handling.

Mandatory Labeling Requirements

All containers of TSCA-regulated PCB waste must bear the EPA's large yellow PCB mark (ML). In addition to this mark, the hazardous waste label must include:

  • The words "HAZARDOUS WASTE "

  • Generator Information: Name and address of the laboratory.

  • Chemical Contents: Clearly state "3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid ". If in solution, list the solvent and estimated concentration.

  • Hazard Identification: Indicate the relevant hazards (e.g., Irritant).

Part 3: The Formal Disposal Process

Disposal of TSCA-regulated waste is a highly controlled process that must be executed by certified professionals. Laboratory personnel are responsible for the initial, compliant stages before handover.

Engaging a Certified Disposal Vendor

It is illegal for an uncertified entity to transport or dispose of PCB waste. You must contract with a licensed hazardous waste disposal company that is specifically permitted to handle TSCA-regulated PCB materials. These vendors can provide the correct containers, labels, and transportation manifests.

Approved Disposal Technologies

The chemical stability of the biphenyl structure, enhanced by chlorination, necessitates specific high-energy disposal methods to ensure complete destruction.

  • High-Temperature Incineration: This is the primary and most effective method for destroying PCB waste.[10][11] Facilities must operate at temperatures and with residence times sufficient to achieve a 99.9999% ("six nines") destruction and removal efficiency (DRE) as required for PCBs. This process breaks the carbon-chlorine and carbon-carbon bonds, preventing the formation of toxic byproducts like dioxins and furans.

  • Chemical Waste Landfill: For non-liquid PCB remediation waste (e.g., contaminated soil, debris), disposal in a TSCA-approved chemical waste landfill or a RCRA Subtitle C hazardous waste landfill is an option.[7][12] However, for pure chemical waste, incineration is the preferred and often required method.

Documentation: The Cradle-to-Grave Mandate

The entire disposal process must be documented using a Uniform Hazardous Waste Manifest. This multi-part form tracks the waste from the point of generation (the "cradle") to its final disposal facility (the "grave").

  • Generator's Role: You will complete the generator's portion of the manifest, detailing the waste type, quantity, and designated disposal facility.

  • Transporter's Role: The licensed transporter signs the manifest upon collecting the waste.[13][14][15][16]

  • Disposal Facility's Role: The permitted Treatment, Storage, and Disposal Facility (TSDF) signs the manifest upon receipt.

  • Certificate of Disposal: The generator must receive a signed copy of the manifest back from the TSDF, confirming that the waste has been properly received and disposed of. These records must be maintained for a minimum of three years.[15]

Summary of Disposal Parameters

ParameterRequirementRationale & Citation
Waste Classification TSCA-Regulated PCB Waste (if ≥ 50 ppm)Governed by federal law due to persistence and toxicity.[4][6]
Primary Disposal Method High-Temperature IncinerationEnsures complete destruction of the stable chlorinated biphenyl structure.[10][11][17]
Alternative Method TSCA-Approved Chemical Waste LandfillPermitted for certain non-liquid forms of PCB waste.[7][12]
Container DOT-approved, leak-proof, compatible material (e.g., HDPE)Prevents release during storage and transport.
Labeling EPA PCB Mark (ML) and Hazardous Waste LabelFederally required for identification and safety communication.
Transportation Licensed Hazardous Waste TransporterEnsures safe and legal transport in compliance with DOT and EPA regulations.[13][14][15]
Documentation Uniform Hazardous Waste Manifest & Certificate of DisposalProvides a legal record of the "cradle-to-grave" management of the waste.[15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the disposal of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid.

DisposalWorkflow cluster_Onsite On-Site Laboratory Procedures cluster_Offsite Off-Site Disposal Process Start Waste Generation: 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid Assess Step 1: Hazard Assessment & Waste Characterization Start->Assess PPE Step 2: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) Assess->PPE Segregate Step 3: Segregate Waste in a Dedicated, Compatible Container PPE->Segregate Label Step 4: Affix Proper Label (Hazardous Waste + EPA PCB Mark) Segregate->Label Store Step 5: Store Securely in Satellite Accumulation Area Label->Store Contact Step 6: Contact Certified Hazardous Waste Vendor Store->Contact Handover Manifest Step 7: Complete Hazardous Waste Manifest Contact->Manifest Transport Step 8: Waste Collected by Licensed Transporter Manifest->Transport Disposal Step 9: Destruction via High-Temperature Incineration Transport->Disposal Certificate Step 10: Receive & File Certificate of Disposal Disposal->Certificate End Disposal Complete Certificate->End

Caption: Disposal workflow from on-site handling to final destruction.

References

  • U.S. Environmental Protection Agency. (2024, March). Fact Sheet: Performance-Based Cleanup and Disposal Under Section 761.61(b). EPA.gov. [Link]

  • New Jersey Department of Environmental Protection. (2024, January 23). Amendments to 40 CFR Part 761 regarding PCB remediation. NJ.gov. [Link]

  • U.S. Environmental Protection Agency. (2023, October 25). Polychlorinated Biphenyl (PCB) Site Revitalization Guidance Under the Toxic Substances Control Act (TSCA). EPA.gov. [Link]

  • Electronic Code of Federal Regulations. eCFR :: 40 CFR 761.61 -- PCB remediation waste. [Link]

  • U.S. Environmental Protection Agency. Guidance Manual for Hazardous Waste Incinerator Permits. EPA.gov. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Incineration Measurement Guidance Manual. EPA.gov. [Link]

  • Wisconsin Department of Natural Resources. Transporting Hazardous and PCB Waste. DNR.Wisconsin.gov. [Link]

  • U.S. Environmental Protection Agency. (2023, October 26). Hazardous Waste Combustors: National Emission Standards for Hazardous Air Pollutants (NESHAP). EPA.gov. [Link]

  • U.S. Environmental Protection Agency. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. EPA.gov. [Link]

  • U.S. Environmental Protection Agency. (2023, June 25). Clean Air Act Guidelines and Standards for Waste Management. EPA.gov. [Link]

  • California Department of Toxic Substances Control. DTSC Hazardous Waste Transporter Requirements Fact Sheet. DTSC.ca.gov. [Link]

  • California Department of Toxic Substances Control. Registered Hazardous Waste Transporters. DTSC.ca.gov. [Link]

  • Fisher Scientific. (2023, October 4). Safety Data Sheet for 4,4'-Biphenyldicarboxylic acid. FisherSci.co.uk. [Link]

  • Ohio Environmental Protection Agency. (2021, July 12). Hazardous Waste Transporters. EPA.Ohio.gov. [Link]

  • Pennsylvania Department of Environmental Protection. Hazardous Waste Transportation. DEP.pa.gov. [Link]

  • Electronic Code of Federal Regulations. eCFR :: Appendix IX to Part 261, Title 40 -- Wastes Excluded Under §§ 260.20 and 260.22. [Link]

  • Oakland University. (2025). Environmental Health and Safety Office Manual. [Link]

  • Electronic Code of Federal Regulations. eCFR :: 40 CFR Part 761 -- Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions. [Link]

  • U.S. Environmental Protection Agency. (2023, October 15). Toxic Substances Control Act (TSCA) and Federal Facilities. EPA.gov. [Link]

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Essential Safety and Logistical Guide for Handling 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 190911-79-6). It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting. The following information is synthesized from authoritative safety data sheets, toxicological profiles of related compounds, and established best practices for handling potent powdered chemicals.

Understanding the Hazard: A Toxicological and Safety Profile

3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid belongs to the class of halogenated biphenyls, compounds that warrant careful handling due to their potential toxicological effects. While specific toxicological data for this exact compound is limited, the known hazards of related polychlorinated biphenyls (PCBs) and dichlorobiphenyls inform a cautious approach. PCBs are recognized for their environmental persistence and potential for bioaccumulation, with some being classified as probable human carcinogens.[1] The primary routes of exposure are inhalation of airborne particles, skin contact, eye contact, and ingestion.

A crucial starting point for safe handling is the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The known GHS classifications for 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid are summarized below.[2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

These classifications underscore the necessity of stringent personal protective equipment (PPE) and engineering controls to prevent exposure. The parent hydrocarbons of PCBs are primarily responsible for their toxic effects, which can include dermal toxicity, endocrine disruption, and hepatotoxicity.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable when handling 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid. The following table outlines the minimum required PPE, with explanations rooted in mitigating the identified hazards.

PPE CategorySpecificationRationale for Use
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.To prevent contact with the eyes, which can cause serious irritation (H319).[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). It is advisable to double-glove.To prevent skin contact, which can cause irritation (H315).[2] Check glove manufacturer's compatibility charts for the specific solvents being used.
Body Protection A fully buttoned, long-sleeved laboratory coat. Consider a disposable gown for procedures with a higher risk of contamination.To protect the skin on the arms and body from accidental contact.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder outside of a certified chemical fume hood or ventilated balance enclosure.To prevent inhalation of the powder, which may cause respiratory irritation (H335).[2][4]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this powdered compound is critical to minimize the generation of airborne particles and prevent cross-contamination.

Preparation and Weighing
  • Designated Area: All work with 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid must be conducted in a designated area within a certified chemical fume hood.[5]

  • Engineering Controls: A ventilated balance enclosure is highly recommended for weighing the powder to provide an additional layer of containment.[6][7]

  • Surface Protection: Line the work surface of the fume hood or ventilated enclosure with absorbent bench paper to contain any minor spills.

  • Weighing Procedure:

    • Use a "weigh-by-difference" method to minimize the potential for aerosolization.

    • Tare a sealed container on the analytical balance.

    • In the fume hood, carefully transfer the approximate amount of powder into the tared container and securely close it.

    • Wipe the exterior of the container before moving it back to the balance for an accurate weight.

    • This minimizes the time the powdered compound is exposed to the open air.[4]

Dissolution and Use
  • Solvent Addition: When preparing solutions, slowly add the solvent to the solid to prevent splashing.

  • Closed Systems: Keep containers covered as much as possible during the experiment.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.

The following diagram illustrates the recommended workflow for the safe handling of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid.

SafeHandlingWorkflow cluster_prep Preparation cluster_weighing Weighing cluster_use Experimental Use cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE DesignateArea Work in Designated Area (Fume Hood) Prep->DesignateArea Enter Lab ProtectSurface Line Work Surface DesignateArea->ProtectSurface Weigh Weigh Compound in Ventilated Enclosure ProtectSurface->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Decontaminate Decontaminate Surfaces Experiment->Decontaminate Post-Experiment Dispose Dispose of Waste Decontaminate->Dispose

Caption: Workflow for Safe Handling of 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid.

Emergency Procedures: Be Prepared

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Spill: For a small spill, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid is a halogenated organic compound and must be disposed of as hazardous waste.[8]

  • Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container. Do not mix with non-halogenated waste.[9]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal Method: The preferred method of disposal for halogenated organic waste is high-temperature incineration by a licensed hazardous waste disposal company.[10]

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidance.

By adhering to these protocols, researchers can safely handle 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid, minimizing personal exposure and environmental impact, thereby fostering a culture of safety and scientific integrity in the laboratory.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.